Imipramine Hydrochloride

Catalog No.
S530524
CAS No.
113-52-0
M.F
C19H25ClN2
M. Wt
316.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imipramine Hydrochloride

CAS Number

113-52-0

Product Name

Imipramine Hydrochloride

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H25ClN2

Molecular Weight

316.9 g/mol

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H

InChI Key

XZZXIYZZBJDEEP-UHFFFAOYSA-N

SMILES

Array

solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2), Imidobenzyle, Imipramine, Imipramine Hydrochloride, Imipramine Monohydrochloride, Imipramine Pamoate, Imizin, Janimine, Melipramine, Norchlorimipramine, Pryleugan, Tofranil

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

The exact mass of the compound Imipramine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >47.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757074. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

imipramine hydrochloride mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Primary Pharmacological Mechanism

The core mechanism of imipramine is the inhibition of presynaptic neurotransmitter reuptake transporters.

Target Primary Action Functional Outcome
Serotonin Transporter (SERT) Inhibition (High affinity; Kd = 1.4 nM) [1] Increased synaptic serotonin levels, enhanced serotonergic neurotransmission [2] [1]
Norepinephrine Transporter (NET) Inhibition (Kd = 37 nM) [1] Increased synaptic norepinephrine levels, enhanced noradrenergic neurotransmission [2] [1]
Dopamine Transporter (DAT) Minor inhibition (secondary action) [1] Modest increase in dopamine signaling (contribution is less defined) [1]

As a tertiary amine TCA, imipramine is more selective for SERT than NET [3]. Its active metabolite, desipramine, is a secondary amine and is more NET-selective [3] [1].

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Serotonin (5-HT) & Norepinephrine (NE) Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Enhanced Neurotransmission Reuptake Reuptake Transporter (SERT, NET) Synapse->Reuptake Reuptake Inhibition Imipramine (Blockade) Inhibition->Reuptake

Imipramine's primary mechanism: blocking serotonin and norepinephrine reuptake transporters (SERT/NET) to increase synaptic neurotransmitter levels.

Additional Receptor Interactions

Imipramine exerts antagonistic effects on several other receptors, which largely contribute to its side effect profile.

Receptor Type Action of Imipramine Clinical Correlation
Muscarinic Acetylcholine (M1-5) Antagonism [2] Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention, cognitive impairment [2] [4]
Histamine (H1) Antagonism [2] Sedative effects: Drowsiness, sedation; also weight gain [2] [4]
Alpha-1 Adrenergic Antagonism [2] Cardiovascular effects: Orthostatic hypotension, dizziness, reflex tachycardia [2] [4]
Serotonin (5-HT2A, 5-HT2C) Antagonism (minor contribution) [1] Possible mood modulation (complex interaction with serotonin system) [1]

G cluster_Receptors Receptor Antagonism cluster_SideEffects Associated Side Effects Imipramine Imipramine M Muscarinic Acetylcholine Receptors Imipramine->M H1 Histamine H1 Receptors Imipramine->H1 A1 Alpha-1 Adrenergic Receptors Imipramine->A1 SE1 Dry Mouth, Blurred Vision Constipation, Urinary Retention M->SE1 SE2 Sedation, Drowsiness Weight Gain H1->SE2 SE3 Orthostatic Hypotension Dizziness A1->SE3

Imipramine's receptor antagonism profile and the associated clinical side effects.

Experimental Data and Protocols

Research on imipramine's mechanism and effects utilizes various in vivo and in vitro models.

Forced Swim Test (FST) in Rodents

The FST is a standard behavioral assay for screening antidepressant activity [5].

  • Purpose: To evaluate antidepressant-like efficacy by measuring escape-directed behavior [5].
  • Protocol:
    • Animals: Male Albino Swiss mice (25-30 g) [5].
    • Apparatus: Glass cylinders (height: 25 cm, diameter: 10 cm) containing 10 cm of water maintained at 23-25°C [5].
    • Procedure: Mice are placed individually in the water for 6 minutes. The duration of immobility is recorded during the final 4 minutes. A mouse is judged immobile when it floats motionless [5].
    • Drug Administration: Imipramine HCl (60 mg/kg) and/or zinc hydroaspartate (40 mg/kg) can be administered orally (p.o.) 60 minutes before testing [5].
  • Key Measurements: The primary readout is the total immobility time. A significant reduction indicates antidepressant-like activity [5].
Cytochrome P450 (CYP) Interaction Studies

Imipramine's effect on drug-metabolizing enzymes is crucial for understanding drug-drug interactions [6].

  • Purpose: To determine the effect of chronic imipramine treatment on the expression and activity of liver cytochrome P450 enzymes [6].
  • Protocol:
    • Animal Model: Male Wistar Han rats subjected to Chronic Mild Stress (CMS) or non-stressed controls [6].
    • Drug Treatment: Imipramine hydrochloride (10 mg/kg/day, i.p.) is administered for 5 weeks [6].
    • Tissue Preparation: Liver microsomes are prepared for analysis [6].
    • mRNA & Protein Measurement: Using TaqMan assays and Western blotting with specific antibodies (e.g., anti-CYP2C6, anti-CYP2C11, anti-CYP3A) [6].
    • Enzyme Activity Assays: Metabolite formation from selective probe substrates is measured via HPLC to determine functional activity of specific CYP isoforms [6].

Metabolic Pathways and Pharmacokinetics

Imipramine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes [1].

Metabolic Pathway Responsible CYP Enzyme(s) Key Metabolite(s)
N-Demethylation CYP1A2, CYP3A4, CYP2C19 [1] Desipramine (Active; more NET-selective) [3] [1]
Aromatic 2-Hydroxylation CYP2D6 [1] 2-Hydroxyimipramine (Inactive) [1]
Other Pathways Minor dealkylation and demethylation [1] Didemethylimipramine and others [1]

Less than 5% of the orally administered dose is excreted unchanged in urine [1].

G Imipramine Imipramine CYP1A2 CYP1A2 CYP3A4 CYP2C19 Imipramine->CYP1A2 N-Demethylation CYP2D6 CYP2D6 Imipramine->CYP2D6 Aromatic Hydroxylation Desipramine Desipramine (Active Metabolite) CYP1A2->Desipramine Metabolites 2-Hydroxyimipramine & Other Metabolites CYP2D6->Metabolites

Primary hepatic metabolism of imipramine by Cytochrome P450 enzymes, producing active and inactive metabolites.

Novel Insights and Adjunct Mechanisms

Recent research suggests that imipramine's therapeutic effect involves long-term neuroadaptive changes beyond initial receptor binding.

  • Neuroplasticity and Neurogenesis: Chronic imipramine treatment increases hippocampal neurogenesis and brain-derived neurotrophic factor (BDNF) signaling, implicating neural plasticity in its antidepressant effect [1] [5].
  • Zinc Interaction: Co-administration of imipramine and zinc enhances antidepressant-like effects in the FST in mice. Imipramine increases zinc permeability in the intestinal tract and influences its redistribution to the brain, correlating with increased BDNF and pCREB/CREB ratio in the prefrontal cortex [5].
  • Onset of Action Delay: While reuptake inhibition occurs rapidly, the therapeutic antidepressant effect takes several weeks. This delay is attributed to the time required for neuroadaptive changes, including receptor sensitivity adjustments (e.g., down-regulation of β-adrenergic receptors) and downstream signaling pathway modifications [2] [7].

The information presented integrates foundational knowledge with contemporary research findings on imipramine's molecular and systemic actions. The experimental protocols offer a template for investigating its mechanisms and interactions in a research setting.

References

imipramine pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Imipramine Pharmacokinetic Properties

Parameter Details
Metabolizing Enzymes Primarily CYP2C19 [1]; also listed as a drug affected by age-related decreases in hepatic metabolism [2].
Metabolite Desipramine (active metabolite) [2].
Impact of Genetic Polymorphism CYP2C19 poor metabolizers have reduced enzyme activity, potentially leading to altered drug concentrations [1].
Age-Related Changes Hepatic metabolism decreases with age, requiring potential dose adjustments in older adults [2].

Detailed Experimental Insights

For a deeper understanding, here are methodologies and findings from key research areas.

1. Cellular Mechanism of Action A study investigated imipramine's intracellular action on M-type potassium channels (KCNQ) in rat superior cervical ganglion neurons [3].

  • Experimental Protocol: Researchers used the whole-cell patch-clamp technique to record M-current (IM). Cells were voltage-clamped, and currents were measured during drug application. Key reagents included:
    • Imipramine (10 μM)
    • U73122, a phospholipase C (PLC) inhibitor
    • GDPβS, a G-protein signaling blocker
    • PIP2, applied intracellularly
  • Key Finding: Imipramine inhibits the M current by activating a G-protein-independent PLC pathway, leading to a decrease in membrane PIP2 concentrations [3]. This pathway can be visualized below.

G IMI Imipramine (IMI) PLC Phospholipase C (PLC) IMI->PLC Activates PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IM M-current (Iₘ) (KCNQ Channels) PIP2->IM Depletion Inhibits

Imipramine inhibits M-current via PLC-mediated PIP2 depletion [3].

2. Genetic Influences on Metabolism Clinical observations confirm the importance of pharmacogenetics in imipramine metabolism [1].

  • Key Enzymes: The metabolism of imipramine to its active metabolite, desipramine, is influenced by the CYP2C19 enzyme [1].
  • Clinical Implication: Genetic polymorphisms (e.g., CYP2C19*2, CYP2C19*3) can result in poor metabolizer phenotypes. These individuals may experience higher concentrations of imipramine, increasing the risk of side effects and requiring lower doses [1]. The relationship between genotype and metabolic phenotype is shown below.

G Genotype CYP2C19 Genotype (e.g., *2, *3 variants) Phenotype Metabolizer Phenotype (Poor, Intermediate, Ultrarapid) Genotype->Phenotype Determines Outcome Clinical Outcome (Drug Concentration, Efficacy, Toxicity) Phenotype->Outcome Influences

Genetic polymorphisms in CYP2C19 significantly influence imipramine metabolism and clinical outcomes [1].

References

imipramine hydrochloride liquid membrane formation

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Membrane Formation and Mechanism

Tricyclic antidepressant drugs like imipramine hydrochloride are surface-active and can form a liquid membrane on a supporting membrane, such as cellulose acetate, when their concentration exceeds the critical micelle concentration (CMC) [1]. This liquid membrane acts as a physical barrier that can regulate the permeability of various biological molecules.

The specific orientation of the imipramine liquid membrane relative to the permeating substance is crucial [1]:

  • When the hydrophilic surface faces the permeants, permeability of biogenic amines increases.
  • When the hydrophobic surface faces the permeants, permeability of biogenic amines markedly decreases.

This reduction in passive transport is believed to contribute to imipramine's mechanism of action by reducing the uptake of biogenic amines like noradrenaline and dopamine in nervous tissue [1].

Data on Solute Permeability

The table below shows solute permeability data for biogenic amines and cations, demonstrating how imipramine liquid membrane orientation influences permeability [1].

Permeant Control (ω₁) Hydrophobic Surface (ω₂) Hydrophilic Surface (ω₃)
Dopamine 2.657 × 10⁻¹⁰ 1.048 × 10⁻¹⁰ 4.337 × 10⁻¹⁰
Noradrenaline 9.893 × 10⁻¹⁰ 4.820 × 10⁻¹⁰ 1.210 × 10⁻⁹
Adrenaline 4.625 × 10⁻¹⁰ 1.768 × 10⁻¹⁰ 6.887 × 10⁻¹⁰
5-Hydroxytryptamine 2.272 × 10⁻¹⁰ 0.973 × 10⁻¹⁰ 9.541 × 10⁻¹⁰
Sodium (chloride) 0.862 × 10⁻¹⁰ 0.469 × 10⁻¹⁰ 0.712 × 10⁻¹⁰
Potassium (chloride) 4.757 × 10⁻¹⁰ 1.383 × 10⁻¹⁰ 1.861 × 10⁻¹⁰
Calcium (chloride) 0.566 × 10⁻¹⁰ 0.102 × 10⁻¹⁰ 0.208 × 10⁻¹⁰

> Experimental Context: this compound concentration = 5.92 × 10⁻⁴ M; Temperature = 37 ± 0.1°C; ω values in moles N⁻¹ sec⁻¹. Control (ω₁) shows permeability without imipramine.

Experimental Protocols

Hydraulic Permeability and Solute Permeability

This method demonstrates liquid membrane formation and measures its effect on solute transport [1].

  • Supporting Membrane: Cellulose acetate microfiltration membranes.
  • Drug Solution: this compound at a concentration higher than its CMC (e.g., 5.92 × 10⁻⁴ M) to ensure complete coverage of the supporting membrane.
  • Apparatus: A transport cell with two compartments (C and D).
  • Procedure:
    • Measure hydraulic permeability.
    • Perform two sets of solute permeability (ω) experiments:
      • Set 1 (First Set): Permeants face the hydrophilic surface of the liquid membrane (imipramine in compartment C).
      • Set 2 (Second Set): Permeants face the hydrophobic surface (imipramine in compartment D).
    • Conduct control experiments with no imipramine.
  • Conditions: All measurements are made at a consistent physiological temperature of 37 ± 0.1°C.
  • Analysis: Compare solute permeability (ω) values from both sets and controls.
Mixed Micellization with Surfactants

Studying interactions between imipramine and non-ionic surfactants (e.g., Triton X-100) provides insight into behavior that models drug-biomembrane interactions [2].

  • Materials: this compound, TX-100, solvents (aqueous, NaCl solution, urea solution).
  • Technique: Tensiometry.
  • Procedure:
    • Prepare mixtures of IMP and TX-100 in various molar ratios in different solvents (e.g., water, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ urea).
    • Measure the critical micelle concentration (cmc) of pure components and their mixtures.
    • Analyze deviation of mixed cmc from ideal values to determine interaction parameter (β).
    • Evaluate thermodynamic parameters of mixed micellization.
  • Complementary Technique: UV–Visible spectroscopy can be used in aqueous systems to confirm interactions between drug and surfactant [2].

Relationship to Pharmacological Action

The liquid membrane formation by imipramine is directly relevant to its clinical effects:

  • Reduced Biogenic Amine Uptake: The liquid membrane interposed in the vicinity of nerve terminals reduces the access of permeants (biogenic amines) to active sites on the nerve membrane, contributing to reduced neuronal uptake [1].
  • Postural Hypotension: Tricyclic antidepressants can cause a drop in blood pressure upon standing. The formed liquid membrane decreases permeability of calcium and sodium ions into vascular smooth muscle cells. This may decrease intracellular sodium, reduce vessel wall stiffness, and dampen responsiveness to constrictor stimuli, thereby lowering blood pressure [1].
  • Membrane Fluidity: Ex-vivo and in-vitro studies show that imipramine can decrease membrane anisotropy (increase fluidity) in rat cortical membranes and affect phospholipid methylation, suggesting an impact on overall membrane architecture and function [3].

Mechanism and Experimental Workflow

The diagram below summarizes the liquid membrane formation process and its biological consequences.

G A Imipramine HCl Solution (> CMC) B Liquid Membrane Formation on Supporting Membrane A->B C Membrane Orientation Determines Permeability B->C D Hydrophobic Surface Facing Permeant? C->D E Significantly REDUCED Permeability of Biogenic Amines & Cations D->E Yes F INCREASED Permeability of Biogenic Amines D->F No G Biological Consequences: • Reduced Amine Uptake • Altered Ion Flux • Postural Hypotension E->G F->G

> Liquid membrane formation by imipramine and its pharmacological effects.

The experimental workflow for investigating mixed micellization behavior is outlined below.

G Start Prepare IMP & TX-100 Mixtures in Various Molar Ratios Step1 Dissolve in Different Media: • Aqueous • Aqueous NaCl • Aqueous Urea Start->Step1 Step2 Tensiometric Measurement to Determine CMC Step1->Step2 Comp Compare to Ideal CMC Step2->Comp Result1 Negative Deviation Synergistic/Antagonistic Interaction Comp->Result1 Non-Ideal Result2 No Deviation Ideal Behavior Comp->Result2 Ideal Analysis Analyze Thermodynamic Parameters & β Interaction Parameter Result1->Analysis Result2->Analysis

> Workflow for studying imipramine-surfactant mixed micellization.

References

Comprehensive Technical Analysis of Imipramine: Pharmacology, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Imipramine, recognized as the prototypical tricyclic antidepressant (TCA), represents a landmark compound in psychopharmacology. First discovered in 1951 and introduced for clinical use in 1957, imipramine established the therapeutic potential of chemical modulation of mood disorders and continues to serve as a reference compound in neuropharmacology research. Chemically classified as a dibenzazepine derivative, imipramine features a tricyclic ring system with an alkyl amine substituent on the central ring (structural formula: C₁₉H₂₄N₂, molecular weight: 280.4073 g/mol) [1]. While its primary indications include major depressive disorder and nocturnal enuresis in children, imipramine demonstrates efficacy across a spectrum of conditions including chronic neuropathic pain, panic disorder, and post-traumatic stress disorder [1] [2].

Despite the development of newer antidepressant classes with improved safety profiles, imipramine maintains significance in both clinical practice and research settings due to its well-characterized pharmacology and robust efficacy, particularly in treatment-resistant cases. This whitepaper provides a comprehensive technical analysis of imipramine's properties, mechanisms, and research applications tailored to drug development professionals and neuroscientists. We synthesize contemporary understanding of its multifaceted mechanisms, including emerging evidence regarding its neuroimmunomodulatory properties that extend beyond classical monoamine theories of antidepressant action.

Core Pharmacological Properties

Receptor Binding and Mechanism of Action

Imipramine exerts its primary therapeutic effects through potent inhibition of the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters. As a tertiary amine TCA, imipramine demonstrates greater affinity for SERT over NET, with dissociation constant (Kᵢ) values of 1.3-1.4 nM for SERT and 20-37 nM for NET in human studies [1] [3]. The drug's comprehensive receptor interaction profile extends beyond monoamine reuptake inhibition to include significant activity at numerous receptor systems, which accounts for both its therapeutic effects and side effect profile.

Table 1: Receptor Binding Profile of Imipramine and Its Active Metabolite Desipramine

Receptor/Transporter Imipramine Kᵢ (nM) Desipramine Kᵢ (nM) Functional Consequence
SERT 1.3-1.4 17.6-163 Primary antidepressant mechanism
NET 20-37 0.63-3.5 Arousal, energy, motivation
Muscarinic M1 42 110 Anticholinergic effects
Histamine H1 7.6-37 60-110 Sedation, weight gain
α₁-adrenergic 32 23-130 Orthostatic hypotension
5-HT₂A 80-150 115-350 Unknown clinical significance
D₂ 620-726 3400 Extrapyramidal effects (rare)
hERG channel 3400 ND QTc prolongation risk

The anticholinergic activity of imipramine results from its antagonism at muscarinic acetylcholine receptors (Kᵢ = 46 nM for mACh), while its sedative properties primarily derive from histamine H₁ receptor blockade (Kᵢ = 7.6-37 nM) [1] [3]. Additionally, imipramine demonstrates moderate affinity for α₁-adrenergic receptors (Kᵢ = 32 nM), contributing to cardiovascular side effects including orthostatic hypotension [2]. The drug's complex pharmacodynamic profile necessitates careful consideration in both clinical use and research applications, particularly regarding side effect management and drug-drug interactions.

Pharmacokinetic Profile

Imipramine exhibits favorable absorption characteristics with >95% oral bioavailability, though significant interindividual variability exists (29-77%) due to extensive first-pass metabolism [1]. Peak plasma concentrations typically occur within 2-6 hours post-administration, with absorption primarily occurring in the small intestine where the basic amine groups remain unionized, facilitating transmembrane passage [1]. The drug demonstrates extensive tissue distribution with an apparent volume of distribution of 10-20 L/kg, reflecting high lipid solubility and extensive extravascular binding [1].

Table 2: Pharmacokinetic Parameters of Imipramine and Desipramine

Parameter Imipramine Desipramine
Bioavailability 29-77% (oral) N/A
Protein Binding 60-96% Similar to parent compound
Metabolism Hepatic (CYP2C19, CYP2D6, CYP1A2, CYP3A4) Hepatic (CYP2D6)
Active Metabolites Desipramine, others Didemethylimipramine
Elimination Half-life 12 hours 22.5 hours
Clearance 1 L/h/kg 1.8 L/h/kg
Primary Excretion Route Urine (80%) Urine
Therapeutic Range (combined) 150-300 ng/mL -
Toxic Threshold >500 ng/mL -

Imipramine undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C19 mediating N-demethylation to form the active metabolite desipramine (a secondary amine TCA with predominantly noradrenergic activity) [1] [4]. Both imipramine and desipramine are subsequently hydroxylated by CYP2D6, followed by glucuronidation [1]. The mean half-life of imipramine is approximately 12 hours, while desipramine exhibits a longer half-life of 22.5 hours, contributing to sustained pharmacological activity [1]. Notably, less than 5% of administered imipramine is excreted unchanged, with approximately 80% of metabolites eliminated renally and 20% fecally [1].

Metabolism and Pharmacogenomics

Metabolic Pathways

The biotransformation of imipramine represents a critical determinant of its pharmacokinetics, therapeutic efficacy, and toxicity profile. The primary metabolic pathway involves N-demethylation via CYP2C19 to form desipramine, which possesses independent antidepressant activity primarily through norepinephrine reuptake inhibition [1] [4]. Both imipramine and desipramine undergo aromatic hydroxylation mediated predominantly by CYP2D6, producing 2-hydroxy metabolites that undergo subsequent glucuronidation [4]. Minor metabolic pathways include dealkylation to form an imidodibenzyl product as well as demethylation of desipramine to didemethylimipramine [1].

The following diagram illustrates the major metabolic pathways of imipramine:

G Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-demethylation CYP2C19 Hydroxylated Hydroxylated Imipramine->Hydroxylated Aromatic Hydroxylation CYP2D6 CYP2C19 CYP2C19 CYP2D6 CYP2D6 Desipramine->Hydroxylated Aromatic Hydroxylation CYP2D6 Glucuronidated Glucuronidated Hydroxylated->Glucuronidated Glucuronidation UGT Enzymes Inactive Inactive Glucuronidated->Inactive Excretion Excretion Inactive->Excretion Renal (80%) / Fecal (20%)

Major Metabolic Pathways of Imipramine: The diagram illustrates the primary hepatic metabolism of imipramine, highlighting the key cytochrome P450 enzymes involved in its biotransformation and elimination.

Genetic Considerations and Dosing Implications

Pharmacogenetic polymorphisms significantly influence imipramine metabolism and clinical response. Specifically, genetic variations in CYP2D6 and CYP2C19 enzymes determine metabolic status, categorized as poor (PM), intermediate (IM), normal (NM), rapid (RM), or ultrarapid metabolizers (UM) [4]. The Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) have established dosing recommendations based on CYP genotype, with PMs requiring 30-50% dose reductions and UMs potentially needing increased doses (up to 1.7× standard dose) to achieve therapeutic efficacy [4].

Table 3: Pharmacogenomic Dosing Recommendations for Imipramine

Genotype/Phenotype CPIC Recommendation DPWG Recommendation Rationale
CYP2D6 UM Avoid TCA or titrate to higher dose with TDM Use 170% of standard dose with TDM Reduced drug exposure, risk of therapeutic failure
CYP2D6 IM 25% reduction in starting dose, TDM 70% of standard dose with TDM Moderate increase in drug exposure
CYP2D6 PM 50% reduction in starting dose, TDM 30% of standard dose with TDM Significantly increased drug exposure, toxicity risk
CYP2C19 UM Avoid tertiary amine TCAs No action required Altered imipramine/desipramine ratio
CYP2C19 PM 50% reduction in starting dose, TDM 70% of standard dose with TDM Increased combined drug exposure

Therapeutic drug monitoring (TDM) represents an essential component of imipramine pharmacotherapy, with a combined therapeutic range for imipramine and desipramine of 150-300 ng/mL [4]. Plasma concentrations exceeding 500 ng/mL are considered toxic and associated with increased risk of serious adverse effects, including cardiotoxicity [4]. The narrow therapeutic index of imipramine necessitates particular caution in patients with genetic polymorphisms affecting CYP2D6 and CYP2C19 activity, as well as those taking concomitant medications that inhibit these enzymes.

Neuroimmunological Mechanisms

Anti-inflammatory Properties

Emerging evidence indicates that imipramine possesses significant immunomodulatory properties that may contribute to its therapeutic effects beyond monoamine reuptake inhibition. Preclinical studies demonstrate that imipramine attenuates stress-induced increases in proinflammatory cytokines, including IL-6, in both plasma and central nervous system compartments [5]. Additionally, imipramine administration reduces monocyte and granulocyte trafficking from bone marrow to circulation and brain in response to psychosocial stress, effectively mitigating neuroinflammatory signaling pathways [5].

At the molecular level, imipramine inhibits NF-κB-dependent gene expression, a key signaling pathway in inflammation. Specifically, imipramine suppresses TNFα-induced CXCL1 expression in astrocytes by inhibiting IκBα phosphorylation and subsequent NF-κB nuclear translocation [6]. This mechanism disrupts the communication between astrocytes and microglia, reducing microglial migration to sites of inflammation and potentially limiting neuroinflammation [6]. The following diagram illustrates this neuroimmunological mechanism:

G TNFα TNFα NFκB NFκB TNFα->NFκB Stimulates Imipramine Imipramine Imipramine->NFκB Inhibits Activation Migration Migration Imipramine->Migration Suppresses CXCL1 CXCL1 NFκB->CXCL1 Induces Expression Microglia Microglia CXCL1->Microglia Chemoattractant Microglia->Migration Enhanced Migration

Imipramine's Effect on Neuroinflammatory Signaling: This diagram illustrates how imipramine inhibits the NF-κB pathway in astrocytes, reducing CXCL1-mediated microglial migration and neuroinflammation.

Stress Response Modulation

Imipramine demonstrates pronounced effects on the hypothalamic-pituitary-adrenal (HPA) axis and sympathetic nervous system (SNS) activation during stress exposure. In murine models of repeated social defeat (RSD), imipramine treatment abrogated stress-induced corticosterone elevations and prevented the development of anxiety-like and depressive-like behaviors [5]. These effects were associated with normalized microglial activation states and reduced accumulation of peripheral macrophages in CNS regions involved in threat appraisal and emotional processing [5].

The immunomodulatory effects of imipramine appear particularly relevant in the context of stress-induced priming of neuroimmune circuits. Research indicates that imipramine reverses established microglial activation and neuroinflammatory signaling even 24 days after stress cessation, suggesting capacity to reverse maladaptive immunological set points established by chronic stress [5]. This persistent modification of neuroimmune function may contribute to the delayed therapeutic onset characteristic of antidepressants and provides intriguing targets for novel antidepressant development.

Experimental and Clinical Protocols

Preclinical Research Models

Animal models of depression and anxiety provide essential platforms for investigating imipramine's mechanisms and efficacy. The repeated social defeat (RSD) paradigm in mice represents a well-validated protocol for studying stress-related behaviors and neuroimmune responses [5]. In this model, C57BL/6 mice are exposed to an aggressive CD-1 intruder for 2 hours daily over 6 consecutive days, inducing robust physiological and behavioral changes. Imipramine administration (typically 15-20 mg/kg/day) via drinking water or intraperitoneal injection begins several days prior to stress initiation and continues throughout the protocol [5].

Behavioral assessments following imipramine treatment in preclinical models include:

  • Social interaction test: Measures approach-avoidance behavior toward unfamiliar conspecifics
  • Elevated plus maze: Assesses anxiety-like behavior based on open vs. closed arm exploration
  • Forced swim test: Evaluates behavioral despair/depressive-like behavior through immobility time
  • Sucrose preference test: Anhedonia measure based on consumption of sweetened solution

Tissue collection and analysis protocols typically include plasma corticosterone measurement via ELISA, flow cytometric analysis of immune cell populations in bone marrow, spleen, and brain, and quantification of cytokine/chemokine expression using RT-PCR or multiplex immunoassays [5]. For neuroinflammatory studies, immunohistochemical analysis of microglial activation markers (Iba1, CD68) and proinflammatory mediators in specific brain regions (prefrontal cortex, amygdala, hippocampus) provides crucial data on CNS immune status [5].

Clinical and Translational Research

Therapeutic drug monitoring represents a critical component of imipramine research and clinical management. The established therapeutic range for the combined concentration of imipramine and its active metabolite desipramine is 150-300 ng/mL, with toxicity concerns emerging above 500 ng/mL [4]. Blood collection for TDM should occur at steady state (typically 4-5 days after dose stabilization), with trough levels measured immediately before the next dose [4].

Clinical trial designs evaluating imipramine efficacy should incorporate:

  • Appropriate placebo controls and active comparators
  • Hamilton Rating Scale for Depression (HAMD) as primary outcome measure
  • Double-blind administration protocols
  • Dose titration phases with flexible or fixed dosing strategies
  • Minimum 4-6 week treatment duration to account for delayed onset
  • Systematic assessment of adverse effects using standardized scales

For translational neuroimmunology studies, protocols may include serial measurement of inflammatory biomarkers (CRP, IL-6, TNF-α) in conjunction with clinical response assessment. Neuroimaging approaches (fMRI, PET) can evaluate functional and neurochemical correlates of treatment response, particularly in regions rich in monoamine innervation (prefrontal cortex, anterior cingulate, amygdala) [7].

Conclusion and Future Directions

Imipramine continues to serve as a foundational compound in psychopharmacology, with mechanisms extending beyond initial monoamine hypotheses to include complex neuroimmunomodulatory effects. Its comprehensive receptor interaction profile, genetically influenced metabolism, and impact on stress-induced neuroinflammation make it both a valuable therapeutic agent and research tool. The dose-response relationship and narrow therapeutic index necessitate careful clinical management, particularly in special populations and those with pharmacogenetic variants affecting metabolic capacity.

References

Technical Guide: Surface Activity and Critical Micelle Concentration of Imipramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug that exhibits amphiphilic properties and surface activity similar to conventional surfactants. This comprehensive technical review examines the self-association behavior of IMP and its mixed micellization with various surfactants, particularly the non-ionic surfactant Triton X-100 (TX-100). The formation of mixed micelles demonstrates significant synergistic effects, reducing the critical micelle concentration (CMC) values by more than ten-fold compared to IMP alone. These interactions have substantial implications for pharmaceutical applications, including enhanced drug solubility, stability, and bioavailability, while potentially reducing side effects through lower dosage requirements. Experimental data obtained through tensiometry, conductometry, UV-Visible, 1H NMR, and FT-IR spectroscopic methods provide robust evidence for these interactions across various physiological-relevant media including aqueous, saline, and urea solutions.

Chemical Structure and Physicochemical Properties

Molecular Architecture of Imipramine HCl
  • Chemical Name: 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride [1]
  • Amphiphilic Structure: IMP consists of a large rigid tricyclic hydrophobic ring system (tail) and a small alkylamine hydrophilic head group [2] [3]
  • Ionization Behavior: The drug exists in protonated (cationic) form at pH below 7 and deprotonated form at pH above 7, with a pKa of approximately 9.5 [2]
  • Physical Characteristics: White to off-white, odorless crystalline compound [2]
Surfactant Partners in Mixed Systems

Triton X-100 (TX-100):

  • Classification: Non-ionic surfactant [2] [4]
  • Structure: Features a hydrophilic chain of 9-10 ethylene oxide units coupled to an aromatic ring with a branched hydrocarbon chain [2] [3]
  • Pharmaceutical Relevance: Used in commercial influenza vaccines (Flublok, Fluarix, Fluzone) and various therapeutic products [4] [5]

Bile Salts:

  • Sodium Cholate (SC) and Sodium Deoxycholate (SDC): Anionic surfactants naturally occurring in biological systems [6]

Experimental Methodologies and Protocols

Sample Preparation Standards
  • Materials: Imipramine HCl (≥98.0% purity, Sigma-Aldrich) and TX-100 (Sigma) should be used as received without further purification [4] [5]
  • Solution Preparation: Prepare stock solutions in deionized water, 50 mmol·kg⁻¹ NaCl, or 250 mmol·kg⁻¹ urea to simulate physiological conditions [2] [4]
  • Mixed Systems: Create binary mixtures in five different predetermined molar ratios for comprehensive analysis [2] [3]
Core Analytical Techniques

G Sample Preparation Sample Preparation Tensiometry Tensiometry Sample Preparation->Tensiometry Conductometry Conductometry Sample Preparation->Conductometry Spectroscopic Methods Spectroscopic Methods Sample Preparation->Spectroscopic Methods Surface Parameters\n(Γmax, Amin) Surface Parameters (Γmax, Amin) Tensiometry->Surface Parameters\n(Γmax, Amin) Micellization Parameters\n(CMC, α) Micellization Parameters (CMC, α) Conductometry->Micellization Parameters\n(CMC, α) Molecular Interactions\n(Chemical Shifts) Molecular Interactions (Chemical Shifts) Spectroscopic Methods->Molecular Interactions\n(Chemical Shifts) Data Analysis Data Analysis Thermodynamic Parameters\n(ΔG°m, ΔH°m, ΔS°m) Thermodynamic Parameters (ΔG°m, ΔH°m, ΔS°m) Data Analysis->Thermodynamic Parameters\n(ΔG°m, ΔH°m, ΔS°m) Interaction Parameters\n(βσ, βRb) Interaction Parameters (βσ, βRb) Data Analysis->Interaction Parameters\n(βσ, βRb) Structural Models\nof Mixed Micelles Structural Models of Mixed Micelles Data Analysis->Structural Models\nof Mixed Micelles Surface Parameters\n(Γmax, Amin)->Data Analysis Micellization Parameters\n(CMC, α)->Data Analysis Molecular Interactions\n(Chemical Shifts)->Data Analysis

Experimental workflow for studying IMP-surfactant systems

2.2.1 Tensiometry Protocol
  • Principle: Measures surface tension at air-liquid interface using Du Noüy ring or Wilhelmy plate methods [2] [3]
  • CMC Determination: Identify the breakpoint in the surface tension versus concentration plot where micellization initiates [4] [5]
  • Surface Parameters: Apply Gibbs adsorption equation (Equation 1) to calculate surface excess concentration (Γmax) and minimum area per molecule (Amin) [2]
2.2.2 Conductometry Protocol
  • Principle: Monitors specific conductivity changes with increasing amphiphile concentration [6]
  • CMC Determination: Identify the inflection point in specific conductivity versus concentration plot [6]
  • Data Analysis: Calculate counterion dissociation (α) and thermodynamic parameters from temperature-dependent CMC values [6]
2.2.3 Spectroscopic Techniques
  • UV-Visible Spectroscopy: Monitor changes in absorption spectra to confirm molecular interactions [4] [5]
  • 1H NMR Spectroscopy: Detect chemical shift changes to identify interaction sites and molecular orientations within mixed micelles [2] [3]
  • FT-IR Spectroscopy: Analyze functional group interactions through shifts in characteristic absorption bands [2] [3]

Quantitative Results and Data Analysis

Critical Micelle Concentration Values

Table 1: Experimentally determined CMC values for pure components and mixed systems

System Temperature (K) CMC (mmol·kg⁻¹) Medium Reference
IMP (Pure) 298 9.09 (0.00909 mm) Aqueous [6]
TX-100 (Pure) 298 0.24 Aqueous [2] [4]
IMP+TX-100 (Mixed) 298 ~0.02 (average) Aqueous [2] [4]
IMP+TX-100 (Mixed) 298 <0.02 (reduced) 50 mmol·kg⁻¹ NaCl [2] [4]
IMP+TX-100 (Mixed) 298 >0.02 (increased) 250 mmol·kg⁻¹ urea [2] [4]
SC (Pure) 300 12.0 Aqueous [6]
SDC (Pure) 300 6.0 Aqueous [6]
IMP+SC (0.08:0.1) 300 0.022 Aqueous [6]
IMP+SDC (0.08:0.1) 300 0.022 Aqueous [6]
Interfacial and Thermodynamic Parameters

Table 2: Surface and thermodynamic parameters for IMP-surfactant systems

Parameter IMP+TX-100 (Aqueous) IMP+TX-100 (NaCl) IMP+TX-100 (Urea) Reference
βσ (Interaction Parameter) Negative (indicating synergism) More negative Less negative [2] [3]
ΔG°ads (kJ·mol⁻¹) Negative More negative Less negative [2] [3]
ΔG°m (kJ·mol⁻¹) Negative (spontaneous) More negative Less negative [4] [6]
Γmax (mol·m⁻²) ~2.5-4.5 × 10⁻⁶ Higher than aqueous Lower than aqueous [2] [3]
Amin (Ų) ~40-70 Smaller than aqueous Larger than aqueous [2] [3]

Molecular Interaction Mechanisms

Mixed Micelle Formation

The formation of mixed micelles between IMP and TX-100 demonstrates significant synergistic effects with negative interaction parameters (βσ and βRb) indicating strong attractive interactions [2] [4]. The molecular arrangement involves:

  • Structural Integration: The rigid tricyclic ring of IMP incorporates between the hydrophobic segments of TX-100 molecules [2] [3]
  • Headgroup Interactions: The cationic amine group of IMP interacts with the polyoxyethylene chains of TX-100 through polar and hydrogen bonding forces [2]
  • Compact Packing: Mixed systems show more compact packing at the interface compared to individual components, resulting in higher surface activity [2] [3]

G IMP Monomer IMP Monomer Mixed Micelle Formation Mixed Micelle Formation IMP Monomer->Mixed Micelle Formation TX-100 Monomer TX-100 Monomer TX-100 Monomer->Mixed Micelle Formation Synergistic Effects Synergistic Effects Mixed Micelle Formation->Synergistic Effects Lower CMC Values Lower CMC Values Mixed Micelle Formation->Lower CMC Values Compact Packing Compact Packing Mixed Micelle Formation->Compact Packing Enhanced Properties Enhanced Properties Drug Delivery Applications Drug Delivery Applications Enhanced Properties->Drug Delivery Applications Reduced Side Effects Reduced Side Effects Enhanced Properties->Reduced Side Effects Improved Bioavailability Improved Bioavailability Enhanced Properties->Improved Bioavailability Synergistic Effects->Enhanced Properties Lower CMC Values->Enhanced Properties Compact Packing->Enhanced Properties

Molecular interaction mechanism between IMP and surfactants in mixed micelle formation

Environmental Modulations
4.2.1 Electrolyte Effects (NaCl)
  • The presence of 50 mmol·kg⁻¹ NaCl enhances micellization and synergism through:
    • Electrostatic Shielding: Reduced electrostatic repulsion between cationic IMP headgroups [2] [4]
    • Enhanced Hydrophobicity: Salt-induced dehydration of hydrophobic groups promotes aggregation [4]
    • Increased Spontaneity: More negative ΔG°m and ΔG°ads values indicate enhanced process spontaneity [2] [4]
4.2.2 Denaturant Effects (Urea)
  • The presence of 250 mmol·kg⁻¹ urea diminishes micellization and synergism through:
    • Hydrogen Bonding Competition: Urea molecules compete with surfactant headgroups for water hydrogen bonding [2] [4]
    • Increased Solubility: Enhanced solubility of hydrophobic groups in aqueous medium disfavors aggregation [4]
    • Reduced Spontaneity: Less negative ΔG°m and ΔG°ads values indicate decreased process spontaneity [2] [4]

Pharmaceutical Applications and Implications

Enhanced Drug Delivery Capabilities

The mixed micelle formation between IMP and TX-100 offers significant pharmaceutical advantages:

  • Reduced Dosage Requirements: The 10-fold reduction in CMC values allows therapeutic effects at lower drug concentrations, potentially minimizing side effects [2] [4]
  • Improved Solubility and Stability: Mixed micelles enhance drug solubility in physiological environments and improve stability profiles [2] [3]
  • Membrane Permeation Analogy: The drug-surfactant interaction serves as a model for biomembrane permeation, providing insights into cellular drug transport mechanisms [4] [5]
Toxicity Mitigation Strategy

The use of non-ionic surfactants like TX-100 as drug carriers is particularly advantageous because:

  • Physiological Tolerance: Non-ionic surfactants are physiologically more tolerable than ionic surfactants [2] [7]
  • Reduced Cytotoxicity: TX-100 demonstrates lower toxicity profiles compared to ionic alternatives [4] [5]
  • Regulatory Approval: TX-100 has established safety profiles in various pharmaceutical applications and vaccine formulations [4]

Conclusion and Future Perspectives

The comprehensive investigation of this compound's surface activity and mixed micellization behavior reveals substantial potential for pharmaceutical optimization. The synergistic interactions between IMP and non-ionic surfactants like TX-100 result in significantly improved physicochemical properties, including reduced CMC values, enhanced surface activity, and more favorable thermodynamic parameters. These findings provide a robust scientific foundation for developing advanced drug delivery systems that maximize therapeutic efficacy while minimizing adverse effects.

Future research directions should focus on:

  • In vivo validation of the mixed micelle delivery efficiency
  • Expanded surfactant screening to identify optimal carrier candidates
  • Structural modification studies to enhance drug-surfactant compatibility
  • Long-term stability assessments of IMP-surfactant formulations

References

imipramine hydrophobic hydrophilic orientation effects

Author: Smolecule Technical Support Team. Date: February 2026

Binding Orientation and Mechanism in hSERT

Competitive inhibition of hSERT by imipramine occurs in the central substrate binding site, fully overlapping with the serotonin binding site. Key protein-ligand contact points definitively orient the molecule [1]:

  • Salt Bridge Formation: The protonated tertiary amine of imipramine's side chain forms a critical salt bridge with Asp98 on hSERT.
  • Hydrophobic Ring Positioning: The 7-position of imipramine's tricyclic ring is located near Phe335, and the pocket lined by Ala173 and Thr439 accommodates substituents at the 3-position.

This binding mode, validated through paired mutation ligand analog complementation studies, differs from substrate binding and underpins the competitive inhibition mechanism [1].

G A Extracellular Space B Hydrophilic Region (Dimethylamino Group) A->B Orientation 1 (Hydrophilic First) C Hydrophobic Core (Tricyclic Ring System) B->C E Asp98 (hSERT) B->E Salt Bridge F Central Substrate Binding Site C->F D Cytoplasm F->D Inhibition of Serotonin Reuptake G Imipramine Molecule G->B G->C

Imipramine's orientation within hSERT involves key interactions like the Asp98 salt bridge [1].

Analytical Methods for Studying Interactions

Ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method can be used for precise quantification of imipramine and its active metabolite, desipramine, in biological samples [2].

Key Protocol Steps [2]:

  • Sample Preparation: Perform simple protein precipitation by adding 850 µL of acetonitrile to 50 µL of serum. Vortex for 3 minutes and centrifuge at 12,300 g for 5 minutes.
  • Chromatography: Use an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) maintained at 45°C. Employ a gradient elution with mobile phase A (0.1% formic acid in 20 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile).
  • Mass Spectrometry Detection: Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with an MSE scan function. Use a capillary voltage of 3.0 kV, source temperature of 120°C, and desolvation temperature of 300°C.

Method Performance Data [2]:

Parameter Imipramine Desipramine
Linearity Range 5.0–1000.0 ng/mL 5.0–250.0 ng/mL
Limit of Quantification 5.0 ng/mL 5.0 ng/mL
Intraday Precision 2.2–3.6% 1.7–4.2%
Interday Precision 2.6–5.0% 2.0–8.4%
Accuracy 93.6–106.6% 94.1–106.4%

Research Implications and Future Directions

Understanding imipramine's amphiphilic nature and precise binding orientation provides a foundation for rational drug design and reveals potential new applications:

  • Drug Design: Information on key residues (Asp98, Phe335) enables structure-based optimization of new inhibitors with improved affinity or selectivity [1].
  • Beyond Antidepressant Effects: The drug's hydrophobicity may facilitate off-target interactions. Recent research identifies imipramine as a Fascin1 inhibitor, suggesting potential anti-metastatic activity by disrupting actin bundling in cancer cells [3].

References

Technical Guide: Thermodynamics of Imipramine Micellization for Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug with inherent amphiphilic properties, characterized by a large hydrophobic tricyclic ring and a hydrophilic alkylamine head group. Similar to conventional surfactants, IMP molecules self-associate in solution to form micellar structures upon reaching a critical concentration. However, its standalone micellization occurs at a high critical micelle concentration (cmc), necessitating large drug doses that can lead to undesirable side effects [1] [2]. Current research focuses on mixed micelle systems combining IMP with surfactant carriers like Benzethonium Chloride (BZCl) or Triton X-100 (TX-100) to significantly lower the cmc, enhance solubilization, and improve therapeutic efficacy while reducing side effects [1] [3].

The micellization process is fundamentally governed by thermodynamics. This guide provides a comprehensive technical overview of the experimental protocols and thermodynamic parameters characterizing IMP micellization and its behavior in mixed surfactant systems, presenting quantitative data essential for formulating advanced drug delivery vehicles.

Experimental Methodologies for Determining Micellization Parameters

The following section details the standard experimental protocols used for characterizing the micellization behavior of IMP and its mixtures.

Surface Tensiometry

Purpose: To determine the critical micelle concentration (cmc) and parameters related to adsorption at the air-liquid interface [1] [2].

  • Procedure:

    • Prepare stock solutions of the pure amphiphiles (IMP and surfactant) and their mixtures at varying mole fractions in the desired media (aqueous, NaCl, urea) [1].
    • Using an automated tensiometer (e.g., Attension Sigma 701), measure the surface tension (γ) of a series of solutions with increasing amphiphile concentration [1].
    • Maintain a constant temperature (e.g., 298.15 K) using a circulating water thermostat [1].
    • Plot the measured surface tension against the logarithm of the amphiphile concentration.
    • Identify the cmc as the distinct breakpoint in the plot, where surface tension ceases its sharp decline and stabilizes, indicating the onset of micelle formation [1].
  • Data Analysis:

    • The surface excess concentration (Γₘₐₓ), which indicates the maximum packing of amphiphiles at the air-solution interface, is calculated using the Gibbs adsorption equation [2].
    • The minimum area per molecule (Aₘᵢₙ) at the interface provides insight into the molecular packing efficiency and is derived from Γₘₐₓ [2].

The workflow for this methodology is illustrated below:

G Start Start Experiment Prep Prepare Stock Solutions (Pure IMP/Surfactant/Mixtures) Start->Prep Measure Measure Surface Tension (γ) vs. Concentration Prep->Measure Plot Plot γ vs. log(Concentration) Measure->Plot Identify Identify Break Point (cmc) Plot->Identify Analyze Analyze Data: Calculate Γₘₐₓ and Aₘᵢₙ Identify->Analyze

Experimental workflow for surface tensiometry to determine cmc.

Spectroscopic Techniques

Purpose: To provide molecular-level validation of interactions between IMP and surfactant molecules.

  • FT-IR Spectroscopy:

    • Procedure: Record FT-IR spectra for pure IMP, pure surfactant (e.g., TX-100, BZCl), and their mixed systems (e.g., 1:1 mixture) within the range of 4000–400 cm⁻¹. A background water spectrum should be subtracted [1].
    • Analysis: Shifts in characteristic absorption bands (e.g., C=O, C-N, O-H stretching) in the mixed system spectrum, compared to the pure components, provide evidence of molecular interactions, such as hydrogen bonding or electrostatic attraction [1] [2].
  • UV-Visible Spectroscopy:

    • Procedure: Record UV-Visible absorbance spectra of a fixed concentration of IMP with incrementally increasing concentrations of the surfactant carrier [1].
    • Analysis: Changes in the absorbance maxima (λₘₐₓ) or intensity with increasing surfactant concentration confirm the interaction and encapsulation of IMP molecules within the forming mixed micelles [3].

Thermodynamic Parameters of Micellization

The thermodynamic stability and spontaneity of micelle formation are assessed by key parameters, primarily the Gibbs free energy of micellization (ΔG°ₘᵢᶜ). The data for IMP and its mixtures are summarized in the table below.

Table 1: Thermodynamic and Micellar Parameters for Imipramine (IMP) and Mixed Systems

System / Medium cmc (Pure IMP) cmc (Mixed System) β (Interaction Parameter) ΔG°ₘᵢᶜ (kJ/mol) Key Findings & Synergism
IMP + Benzethonium Chloride (BZCl) [1]
• Aqueous ~ 49 mmol·kg⁻¹ Lower than ideal Negative (βᴿᵇ) Negative Strong synergism; mixed cmc lower than individual components.
• 50 mmol·kg⁻¹ NaCl Decreases Decreases vs. aqueous More Negative More Negative Salt screens electrostatic repulsion, promoting micellization.
• Urea/Thiourea Increases Increases vs. aqueous Less Negative Less Negative Urea disrupts H-bonding/ hydrophobic effect, inhibiting micellization.
IMP + Triton X-100 (TX-100) [3] [2]
• Aqueous ~ 49 mmol·kg⁻¹ Lower than ideal Negative (βσ) Negative Attractive interaction; spontaneous mixed micelle formation.
• 50 mmol·kg⁻¹ NaCl Decreases Decreases further More Negative More Negative Enhanced spontaneity and surface activity.
• 250 mmol·kg⁻¹ Urea Increases Increases Less Negative Less Negative Reduced spontaneity of micellization.
Interpretation of Thermodynamic Data
  • Gibbs Free Energy (ΔG°ₘᵢᶜ): The consistently negative values of ΔG°ₘᵢᶜ across all systems confirm that the micellization process, both for pure IMP and its mixtures, is thermodynamically spontaneous [1] [3]. The process becomes more favorable (more negative ΔG°ₘᵢᶜ) in electrolyte solutions and less favorable in urea solutions.
  • Interaction Parameter (β): The negative values of the interaction parameter (β) in mixed systems indicate a strong synergism and attractive interaction between the IMP drug and the surfactant molecules. This attractive force is the fundamental reason for the observed reduction in the mixed cmc, as it makes micelle formation energetically more favorable [1] [2].
  • Effect of Media:
    • NaCl: The electrolyte compresses the electrical double layer around the ionic head groups, reducing electrostatic repulsion and facilitating closer packing of monomers into micelles, thus lowering the cmc and making ΔG°ₘᵢᶜ more negative [1] [3].
    • Urea (U) & Thiourea (TU): These agents act as water-structure breakers, weakening the hydrophobic effect—the primary driving force for micellization. This leads to an increase in cmc and a less negative ΔG°ₘᵢᶜ [1]. TU is more effective at this than U due to its greater hydrophobicity [1].

Molecular Mechanism and Visualization of Mixed Micellization

The formation of mixed micelles between IMP and surfactants like TX-100 is an entropy-driven process. In aqueous solution, water molecules form ordered structures around the hydrophobic drug and surfactant tails. Micellization occurs when the amphiphiles aggregate, releasing these structured water molecules into the bulk, resulting in a significant increase in entropy that drives the process despite an enthalpic penalty from the disruption of van der Waals interactions between water molecules [3].

The following diagram illustrates the molecular organization within a mixed micelle and the key interactions:

G cluster_micelle Mixed Micelle (IMP + TX-100) HydrophobicCore Hydrophobic Core (IMP Tricyclic Rings, TX-100 Tails) SternLayer Stern Layer (Hydrophilic Heads, Counterions) HydrophobicCore->SternLayer Molecular Packing BulkSolvent Bulk Aqueous Solvent SternLayer->BulkSolvent H-Bonding IMP IMP Molecule IMP->HydrophobicCore Incorporates TX100 TX-100 Molecule TX100->SternLayer Forms Shell

Molecular structure and interactions in a IMP/TX-100 mixed micelle.

Application in Drug Delivery and Formulation Science

The insights gained from thermodynamic studies of IMP micellization are directly applicable to rational drug delivery design.

  • Enhanced Solubility and Bioavailability: Mixed micelles encapsulate hydrophobic IMP molecules within their core, dramatically increasing the drug's apparent solubility in biological fluids, which is a critical factor for absorption and bioavailability [1] [2].
  • Reduced Side Effects and Dosage: By significantly lowering the effective cmc, mixed micellar systems enable therapeutic effects at a much lower concentration of the free drug, thereby mitigating dose-related side effects like dizziness, drowsiness, and weight changes [3] [2].
  • Influence of Physiological Media: The presence of salts and urea in the human body can significantly alter micellization behavior. Understanding these effects is crucial for predicting drug release and carrier efficiency in vivo. For instance, the enhanced micellization in the presence of NaCl found in physiological fluids can be leveraged to improve drug loading and stability in blood serum [1] [2].

Conclusion

The thermodynamic investigation of imipramine micellization reveals that while the drug alone has limited self-association capability, its combination with suitable surfactant carriers (both ionic like BZCl and non-ionic like TX-100) results in highly synergistic mixed systems. The negative values of ΔG°ₘᵢᶜ and the interaction parameter β across different media confirm the spontaneity and stability of these mixed micelles.

References

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of Imipramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Imipramine hydrochloride (IMP), a tricyclic antidepressant drug, requires precise analytical methods for quality control in pharmaceutical formulations and clinical monitoring. UV spectrophotometry remains one of the most widely used techniques for its determination due to its simplicity, cost-effectiveness, and adequate sensitivity for many applications. These application notes provide a comprehensive collection of validated UV spectrophotometric methods for the quantitative analysis of this compound, ranging from simple direct detection to advanced derivative and charge-transfer complexation techniques. Each method has been optimized for specific analytical scenarios, including single-drug formulations, combination products, and specialized research applications. The protocols include complete validation data according to International Conference on Harmonisation (ICH) guidelines, ensuring reliability and reproducibility for pharmaceutical analysis in research and quality control settings.

Overview of UV Spectrophotometric Methods for Imipramine HCl

The following table summarizes the key UV spectrophotometric methods available for the analysis of this compound, providing researchers with a quick reference for selecting the most appropriate methodology based on their specific analytical requirements.

Table 1: Comparison of UV Spectrophotometric Methods for this compound Analysis

Method Type λmax (nm) Linear Range Key Reagents Applications Key Advantages
Direct UV 251 1-25 μg/mL Methanol Single-component formulations Simple, rapid, minimal reagents [1] [2]
Charge-Transfer Complex 526 1.96-19.63 mg% Chloranilic acid Quality control Enhanced sensitivity, thermodynamic data [3]
Simultaneous Equation 251 & 264.5 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) Methanol IMP+Chlordiazepoxide combinations Multi-component analysis without separation [1] [2]
Q-Absorbance Ratio 220 (isoabsorptive) & 264.5 1-25 μg/mL (IMP) & 1-10 μg/mL (CLR) Methanol IMP+Chlordiazepoxide combinations Uses isoabsorptive point for quantification [1] [2]
First Derivative 219 (IMP) & 231.5 (CLR) 1-20 μg/mL (IMP) & 2-24 μg/mL (CLR) Methanol IMP+Chlordiazepoxide combinations Eliminates spectral interference [1] [2]
Oxidation-Based 620 1-14 μg/mL Potassium dichromate & H₂SO₄ Tablet formulations High molar absorptivity, green colored product [4]

Detailed Experimental Protocols

Direct UV Spectrophotometric Method

Principle: This method utilizes the inherent UV absorption of this compound in methanol at 251 nm, following the Beer-Lambert Law for quantification. It is the simplest approach for single-component analysis of this compound in pharmaceutical formulations.

Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells
  • Analytical balance (0.1 mg sensitivity)
  • Ultrasonic bath
  • This compound reference standard (≥98% purity)
  • Methanol (HPLC grade)
  • Volumetric flasks (10 mL, 50 mL, 100 mL)
  • Micropipettes

Reagent Preparation:

  • Methanol solvent: Use HPLC-grade methanol without further purification
  • Stock standard solution (100 μg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol.
  • Working standard solutions: Prepare serial dilutions from stock solution to obtain concentrations of 1, 5, 10, 15, 20, and 25 μg/mL in methanol.

Sample Preparation:

  • For tablet formulations: Weigh and finely powder 20 tablets. Transfer an accurately weighed amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol, sonicate for 15-20 minutes with occasional shaking.
  • Dilute to volume with methanol and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.
  • Further dilute with methanol to obtain a final concentration within the working range (1-25 μg/mL).

Procedure:

  • Switch on the UV spectrophotometer and allow it to warm up for 30 minutes.
  • Set the wavelength to 251 nm.
  • Use methanol as the blank in the reference cell.
  • Measure the absorbance of each working standard solution and plot the calibration curve.
  • Measure the absorbance of the prepared sample solution.
  • Calculate the this compound concentration using the regression equation from the calibration curve.

Calculation:

Where: C = Concentration from calibration curve (μg/mL) D = Dilution factor V = Volume of initial extract (mL) AW = Average weight of tablet (mg) W = Weight of sample powder taken (mg)

Charge-Transfer Complexation Method

Principle: This method is based on the formation of a charge-transfer complex between this compound (n-donor) and chloranilic acid (π-acceptor), resulting in a colored complex with maximum absorption at 526 nm. This approach offers enhanced sensitivity compared to direct UV measurement.

Materials and Equipment:

  • UV-Vis spectrophotometer with temperature control
  • Analytical balance
  • Water bath with temperature control
  • Chloranilic acid (reagent grade)
  • Methanol (analytical grade)
  • This compound reference standard

Reagent Preparation:

  • Chloranilic acid solution (0.03% w/v): Dissolve 30 mg of chloranilic acid in 100 mL of methanol.
  • This compound stock solution: Prepare a 100 μg/mL solution in methanol as described in section 3.1.

Procedure:

  • Pipette 0.5-2.0 mL of this compound working standard solution (equivalent to 50-200 μg) into a series of 10 mL volumetric flasks.
  • Add 2.0 mL of chloranilic acid solution (0.03% w/v) to each flask.
  • Dilute to volume with methanol and mix thoroughly.
  • Allow the reaction to proceed for 10 minutes at room temperature.
  • Measure the absorbance of each solution at 526 nm against a reagent blank.
  • Plot the calibration curve of absorbance versus concentration.

Optimization Parameters:

  • Stoichiometry: The complex forms in a 1:1 ratio between imipramine and chloranilic acid
  • Temperature effect: The complex shows higher stability at lower temperatures
  • Reaction time: Color development is complete within 10 minutes and remains stable for up to 60 minutes
Simultaneous Estimation in Combined Dosage Forms

Principle: This approach enables the quantification of this compound in combination with chlordiazepoxide without prior separation, utilizing simultaneous equation and absorbance ratio methods based on the respective absorbance maxima of each drug.

Materials and Equipment:

  • UV-Vis spectrophotometer with derivative capability
  • Analytical balance
  • Ultrasonic bath
  • This compound and chlordiazepoxide reference standards
  • Methanol (HPLC grade)

Procedure for Simultaneous Equation Method:

  • Prepare standard solutions of both this compound (1-25 μg/mL) and chlordiazepoxide (1-10 μg/mL) in methanol.

  • Scan the solutions in the UV range 200-400 nm to determine λmax values (251 nm for IMP, 264.5 nm for CLR).

  • Measure the absorbance of standard solutions at both wavelengths and determine absorptivity coefficients.

  • For sample analysis, measure the absorbance of the mixed solution at both wavelengths.

  • Calculate the concentrations using the following simultaneous equations:

    Where: A1 = Absorbance at 251 nm A2 = Absorbance at 264.5 nm Cx = Concentration of this compound Cy = Concentration of chlordiazepoxide

Procedure for Q-Absorbance Ratio Method:

  • Identify the isoabsorptive point at 220 nm from the overlay spectra of both drugs.

  • Measure the absorbance of standard and sample solutions at 220 nm (isoabsorptive point) and 264.5 nm (λmax of CLR).

  • Calculate the concentration of this compound using the formula:

    Where: QM = A2/A1 (sample mixture) QX = ax2/ax1 (IMP) QY = ay2/ay1 (CLR) A1 = Absorbance at 220 nm ax1, ay1 = Absorptivity of IMP and CLR at 220 nm ax2, ay2 = Absorptivity of IMP and CLR at 264.5 nm

Procedure for First-Derivative Spectrophotometry:

  • Prepare standard solutions of this compound (1-20 μg/mL) and chlordiazepoxide (2-24 μg/mL) in methanol.
  • Record the first-derivative spectra with Δλ = 2 nm.
  • Measure the absolute derivative absorbance at 219 nm (zero-crossing for CLR) for IMP and at 231.5 nm (zero-crossing for IMP) for CLR.
  • Plot calibration curves at these wavelengths for quantification.
Oxidation-Based Spectrophotometric Method

Principle: This method utilizes the oxidation of this compound with potassium dichromate in acidic medium to form a green colored dimeric product with maximum absorption at 620 nm, allowing highly sensitive quantification.

Materials and Equipment:

  • UV-Vis spectrophotometer
  • Analytical balance
  • Water bath
  • Potassium dichromate (analytical grade)
  • Sulfuric acid (analytical grade)
  • This compound reference standard

Reagent Preparation:

  • Potassium dichromate (0.01% w/v): Dissolve 10 mg of potassium dichromate in 100 mL of distilled water.
  • Sulfuric acid (10 M): Carefully add 55.5 mL of concentrated H₂SO₄ to approximately 100 mL of distilled water, then dilute to 250 mL with distilled water.
  • This compound stock solution (100 μg/mL): Prepare as described in section 3.1.

Optimized Conditions:

  • Imipramine HCl concentration: 14 μg/mL
  • Potassium dichromate volume: 0.6 mL of 0.01% solution
  • Sulfuric acid volume: 5.0 mL of 10 M solution
  • Reaction time: 10 minutes at room temperature
  • λmax: 620 nm

Procedure:

  • Pipette appropriate volumes of this compound working standard solution (1-14 μg/mL) into a series of 10 mL volumetric flasks.
  • Add 0.6 mL of potassium dichromate solution (0.01%) to each flask.
  • Add 5.0 mL of sulfuric acid (10 M) to each flask and mix well.
  • Allow the reaction to proceed for 10 minutes at room temperature.
  • Dilute to volume with distilled water and mix thoroughly.
  • Measure the absorbance at 620 nm against a reagent blank.
  • Plot the calibration curve and calculate the regression equation.

Reaction Characteristics:

  • Stoichiometry: 2:1 ratio between imipramine HCl and potassium dichromate
  • Formation constant (Kf): 1.858 × 10¹⁴
  • Apparent Gibb's free energy (ΔG°): -81.182 kJ mol⁻¹
  • Molar absorptivity: 2.25 × 10⁴ L mol⁻¹ cm⁻¹

Method Validation and Data Analysis

All described methods have been validated according to ICH guidelines, with key validation parameters summarized in the following table:

Table 2: Validation Parameters for UV Spectrophotometric Methods of Imipramine HCl

Validation Parameter Direct UV Method Charge-Transfer Method Simultaneous Equation Method First-Derivative Method Oxidation-Based Method
Linearity Range 1-25 μg/mL 1.96-19.63 mg% 1-25 μg/mL (IMP) 1-20 μg/mL (IMP) 1-14 μg/mL
Correlation Coefficient (r²) >0.999 >0.999 >0.999 0.9984 (IMP) >0.999
Precision (% RSD) <2% <2% <2% <2% <2%
Accuracy (% Recovery) 98-102% 98-102% 98-102% 99.46±0.78% (IMP) 99.94-100.08%
LOD - - - - -
LOQ - - - - -
Robustness Complies Complies Complies Complies Complies

Analytical Decision Workflow

The following workflow diagram illustrates the method selection process based on analytical requirements:

G Start Analyze Imipramine HCl Decision1 Formulation Type? Start->Decision1 Single Single Component Decision1->Single Single Drug Combination Combination Formulation Decision1->Combination Multiple Drugs Decision2 Sensitivity Requirement? Single->Decision2 Simultaneous Simultaneous Equation (251 & 264.5 nm) Combination->Simultaneous Derivative First-Derivative (219 & 231.5 nm) Combination->Derivative Basic Basic Sensitivity Decision2->Basic Routine QC Enhanced Enhanced Sensitivity Decision2->Enhanced Low Concentration Decision3 Available Instrumentation? BasicUV Direct UV Method (251 nm) Decision3->BasicUV Basic UV Oxidation Oxidation-Based Method (620 nm) Decision3->Oxidation Advanced UV Basic->Decision3 ChargeTransfer Charge-Transfer Complex (526 nm) Enhanced->ChargeTransfer Enhanced->Oxidation

Troubleshooting and Technical Notes

  • Baseline Noise Issues: Ensure proper warming up of the instrument (minimum 30 minutes). Use high-purity solvents and clean quartz cells. Check for air bubbles in the sample path.

  • Poor Reproducibility: Verify consistent sample preparation techniques, especially for reaction-based methods. Maintain precise timing for color development reactions.

  • Deviation from Beer-Lambert Law: Check for concentration ranges within validated linearity. Verify sample dilution factors and ensure proper mixing.

  • Interference in Combination Products: For formulations with multiple active ingredients, derivative methods typically provide better specificity than simultaneous equation methods.

  • Sample Preparation Challenges: Ensure complete extraction of drug from tablet matrices by sufficient sonication time (15-20 minutes) and proper filtration.

  • Reaction-Based Methods: Always prepare fresh reagent solutions for oxidation and charge-transfer complexation methods. Strictly control reaction times and temperatures.

Conclusion

These application notes provide comprehensive protocols for the UV spectrophotometric analysis of this compound using multiple methodological approaches. The direct UV method offers simplicity and speed for routine quality control, while charge-transfer complexation and oxidation-based methods provide enhanced sensitivity for low-concentration applications. For combination products, simultaneous equation and derivative techniques enable accurate quantification without chromatographic separation. All methods have been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, linearity, and robustness for pharmaceutical analysis. The provided workflow facilitates appropriate method selection based on specific analytical requirements, instrument capability, and sample characteristics.

References

Comprehensive Application Notes and Protocols: Imipramine Analysis via Charge-Transfer Complexation with Chloranilic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Charge-Transfer Complexation in Pharmaceutical Analysis

Charge-transfer (CT) complexation represents a significant analytical technique in pharmaceutical chemistry for the quantification of electron-donating drug compounds. This method relies on the molecular interaction between an electron donor (typically a pharmaceutical compound with lone pair electrons) and an electron acceptor (an electron-deficient species), resulting in a colored complex that can be quantified spectrophotometrically. Tricyclic antidepressants (TCAs), including imipramine, possess structural characteristics that make them excellent electron donors due to the presence of tertiary amine groups and extended aromatic systems. These structural features facilitate the formation of stable CT complexes with various π-acceptors, enabling highly sensitive and selective quantification methods that surpass conventional UV spectrophotometry in both sensitivity and specificity [1] [2].

The analysis of imipramine hydrochloride, a tricyclic antidepressant with approved indications for depression and childhood enuresis, benefits significantly from CT complexation approaches. Conventional UV spectrophotometric methods, while simple and cost-effective, often lack the specificity for direct application in complex matrices like pharmaceutical formulations and biological samples. The multi-aromatic structure of imipramine results in absorption maxima in the ultraviolet region (<400 nm), where interference from other aromatic compounds commonly occurs. By employing CT complexation, the absorption characteristics of imipramine are shifted to the visible range (400-760 nm), thereby enhancing analytical selectivity while maintaining the practical advantages of spectrophotometric methods [1]. This approach provides pharmaceutical researchers and quality control professionals with a robust, cost-effective alternative to more expensive chromatographic techniques while offering superior sensitivity compared to direct UV spectrophotometry.

Experimental Summary and Analytical Data

Key Analytical Parameters for Imipramine Determination

The following table summarizes the essential analytical parameters for imipramine determination using both UV spectrophotometry and charge-transfer complexation with chloranilic acid:

Table 1: Analytical Parameters for UV and Charge-Transfer Methods

Parameter UV Spectrophotometry CT Complexation (pCA Method)
Absorption Maximum (λmax) 255 nm 526-530 nm
Beer's Law Range 0.98-7.85 mg% 1.96-19.63 mg%
Stoichiometry Not Applicable 1:1 (Imipramine:pCA)
Molar Absorptivity (ε) Not Reported 1200-1400 L·mol⁻¹·cm⁻¹
Formation Constant (K) Not Applicable 3,108-10,670 L·mol⁻¹
Optimized Temperature Room Temperature Lower temperatures (for stability)
Spectral and Thermodynamic Properties

The spectroscopic characteristics of the imipramine-chloranilic acid complex reveal substantial analytical advantages over conventional UV methods. The bathochromic shift from 255 nm to 526-530 nm moves the absorption band into the visible region, significantly reducing potential interference from other pharmaceutical excipients and compounds with aromatic structures. The 1:1 stoichiometry confirmed by Job's method of continuous variation indicates a well-defined interaction between imipramine and chloranilic acid, which contributes to excellent reproducibility and predictable response factors [1] [2]. The formation constants in the range of 3,108-10,670 L·mol⁻¹ demonstrate moderately strong complexation, ensuring sufficient complex stability during analytical measurements while still allowing for reasonable dissociation kinetics.

The thermodynamic parameters of the complex formation have been evaluated through temperature-dependent studies, revealing that the complex exhibits greater stability at lower temperatures. This temperature dependence provides practical guidance for analytical procedures, suggesting that working at controlled, lower temperatures can enhance method precision and accuracy. The molar absorptivity values of 1200-1400 L·mol⁻¹·cm⁻¹ for the TCA-pCA complexes, while moderate, provide sufficient sensitivity for routine quality control applications in pharmaceutical analysis. The substantial difference between the Beer's Law ranges for the two methods (0.98-7.85 mg% for UV versus 1.96-19.63 mg% for CT complexation) indicates that the CT method offers a wider dynamic range, making it suitable for a variety of pharmaceutical formulations with different imipramine concentrations [2].

Detailed Experimental Protocols

Materials and Reagent Preparation

Chemical Reagents: this compound reference standard (purity ≥99%), chloranilic acid (pCA) (ACS grade), chloroform (HPLC grade), acetonitrile (HPLC grade), and methanol (HPLC grade). Specialized Equipment: Double-beam UV-VIS spectrophotometer with matched 1 cm quartz cells, analytical balance (accuracy ±0.0001 g), pH meter, ultrasonic bath, and controlled-temperature water bath.

Standard Solution Preparation:

  • Imipramine Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with methanol. This primary stock solution is stable for two weeks when stored refrigerated at 4°C in amber glass containers.
  • Working Standard Solutions: Prepare appropriate dilutions from the stock solution using methanol to obtain concentrations ranging from 20-200 μg/mL for method validation and sample analysis.
  • Chloranilic Acid Solution (0.1% w/v): Accurately weigh 100 mg of chloranilic acid and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with acetonitrile. This solution should be freshly prepared daily to prevent degradation and ensure consistent reactivity.
  • Phosphate Buffer (pH 7.0): Prepare 0.2 M disodium hydrogen phosphate and 0.1 M citric acid solutions. Mix appropriate volumes to obtain pH 7.0, verified using a calibrated pH meter [2].
Protocol for Charge-Transfer Complexation Method

Step 1: Complex Formation:

  • Piper appropriate aliquots of imipramine working standard solutions (equivalent to 10-100 μg of imipramine) into a series of 10 mL volumetric flasks.
  • Add 2.0 mL of freshly prepared 0.1% chloranilic acid solution to each flask.
  • Add 3.0 mL of chloroform:acetonitrile (1:1 v/v) mixture to ensure proper solvation of the complex.
  • Sonicate the mixture for 2-3 minutes to ensure complete complex formation.
  • Dilute to volume with the chloroform:acetonitrile mixture and mix thoroughly by inversion.

Step 2: Spectrophotometric Measurement:

  • Allow the solutions to stand for 15-20 minutes at room temperature (25±2°C) to ensure complete color development and stability.
  • Transfer the solutions to 1 cm matched quartz cells and measure the absorbance against a reagent blank prepared similarly but without imipramine.
  • Record absorbance at 526 nm (maximum absorption for imipramine-pCA complex).
  • The measurement should be completed within 60 minutes of complex preparation to prevent any time-dependent degradation.

Step 3: Calibration Curve Construction:

  • Prepare a series of standard solutions covering the concentration range of 1.96-19.63 mg% (equivalent to 20-200 μg/mL).
  • Plot absorbance against concentration to obtain the calibration curve.
  • The curve typically demonstrates excellent linearity with correlation coefficient (r²) values ≥0.999.
  • Calculate the regression equation (y = mx + c) which can be used for subsequent sample determinations [1] [2].
Protocol for Conventional UV Spectrophotometry

Step 1: Sample Preparation:

  • Prepare imipramine standard solutions in methanol covering the concentration range of 10-80 μg/mL.
  • Transfer to 1 cm quartz cells for direct measurement.

Step 2: Absorbance Measurement:

  • Measure absorbance at 255 nm against a methanol blank.
  • The linear range for this method is 0.98-7.85 mg% (10-80 μg/mL).
  • Construct calibration curve as described in the CT complexation method [2].

Diagram: Experimental workflow for imipramine analysis via charge-transfer complexation

G Start Start Analysis Prep Prepare Reagents: Imipramine Std, 0.1% pCA, CHCl3:MeCN (1:1) Start->Prep StdSoln Prepare Imipramine Standard Solutions Prep->StdSoln Complex Mix Solutions: Add 2mL pCA + 3mL solvent mixture StdSoln->Complex Sonicate Sonicate for 2-3 minutes Complex->Sonicate Incubate Incubate 15-20 min at 25±2°C Sonicate->Incubate Measure Measure Absorbance at 526 nm Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Analyze Analyze Samples & Calculate Results Calibrate->Analyze End Method Complete Analyze->End

Thermodynamic and Stability Investigations

Formation Constants and Thermodynamic Parameters

The stability and thermodynamic behavior of the imipramine-chloranilic acid complex have been thoroughly investigated to establish optimal analytical conditions and understand the fundamental nature of the molecular interaction. The formation constant (K) represents the equilibrium between free and complexed species and was determined to range between 3,108 and 10,670 L·mol⁻¹, indicating a moderately strong association that is highly favorable for analytical applications. These constants were calculated using the defining equation for equilibrium: K = Cc/[(Ca - Cc)·(Cd - Cc)], where Cc represents the concentration of the complex at equilibrium, Ca is the initial concentration of the acceptor (pCA), and Cd is the initial concentration of the donor (imipramine) [1]. The relatively high formation constants ensure that a significant portion of the analyte participates in complex formation under optimized conditions, thereby enhancing method sensitivity.

Temperature studies have revealed that the complex demonstrates greater stability at lower temperatures, a characteristic that has important implications for method development and routine application. The thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH), and entropy (ΔS), were determined using temperature dependence of the stability constants via the Van't Hoff equation. The negative values for ΔG° (ranging from -19.93 to -28.63 kJ·mol⁻¹ across studies) confirm the spontaneous nature of the complex formation reaction, while the values for ΔH and ΔS provide insight into the driving forces behind the association [1] [2]. These thermodynamic investigations not only validate the feasibility of the analytical method but also provide guidance for standard operating procedures, suggesting that working at controlled, cooler temperatures can enhance complex stability and analytical precision.

Method Validation Parameters

The analytical performance of the charge-transfer complexation method for imipramine determination has been rigorously validated according to standard pharmaceutical guidelines. The method demonstrates excellent linearity across the specified concentration range (1.96-19.63 mg%) with correlation coefficients typically exceeding 0.999. The precision of the method, expressed as relative standard deviation (RSD), has been reported to be less than 2% for both intra-day and inter-day measurements, indicating highly reproducible results suitable for quality control applications. Accuracy studies employing standard addition methods have demonstrated percent recoveries in the range of 98-102%, confirming minimal interference from common pharmaceutical excipients and appropriate specificity for imipramine determination in formulated products [2].

The robustness and sensitivity of the method were evaluated through deliberate variations in analytical parameters including reagent concentration (±10%), reaction time (±5 minutes), and temperature (±2°C). These studies confirmed that the method remains accurate and precise under normal variations expected in routine laboratory practice. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on signal-to-noise ratio criteria, with values approximately 0.5 μg/mL and 1.5 μg/mL, respectively, though these parameters may vary slightly depending on specific instrument capabilities and optimization [2]. The method selectivity was established through studies demonstrating that common pharmaceutical excipients, including lactose, starch, magnesium stearate, and microcrystalline cellulose, do not produce significant interference at typical use levels, though direct verification with specific formulation matrices is recommended during method implementation.

Applications and Method Comparison

Pharmaceutical Formulation Analysis

The practical application of the charge-transfer complexation method has been successfully demonstrated for the quantification of imipramine in various pharmaceutical formulations, including tablets and capsules. For tablet analysis, a representative number of units (typically 20) are accurately weighed and finely powdered. An amount of powder equivalent to approximately 50 mg of imipramine is transferred to a 100 mL volumetric flask, extracted with methanol via sonication for 15-20 minutes, diluted to volume, and filtered. Appropriate aliquots of the filtrate are then subjected to the CT complexation procedure as described in Section 3.2. For capsule formulations, the contents of at least 20 capsules are mixed thoroughly, and a portion equivalent to one capsule weight is taken, dissolved in methanol, and processed similarly [1] [2]. The assay calculation is performed by comparing the sample absorbance with the calibration curve or regression equation, with appropriate correction for dilution and sample weight.

The method applicability has been verified across multiple commercial pharmaceutical products available on various international markets, demonstrating its robustness across different formulation types and excipient combinations. In comparative studies with official compendial methods, the CT complexation technique has shown equivalent accuracy with the advantages of simplified instrumentation requirements and reduced operational costs. The method has proven particularly valuable for quality control laboratories in resource-limited settings where sophisticated chromatographic instrumentation may not be readily available, while still providing the necessary accuracy and precision for regulatory compliance. Additionally, the approach shows promise for stability-indicating applications through appropriate methodological modifications and complementary techniques [2].

Comparative Method Advantages

The following table summarizes the performance characteristics and comparative advantages of the charge-transfer complexation method relative to conventional UV spectrophotometry:

Table 2: Performance Comparison of Imipramine Analytical Methods

Performance Characteristic UV Spectrophotometry CT Complexation Significance
Sensitivity Moderate Higher Lower detection limits with CT method
Selectivity Lower due to UV interference Higher due to visible detection Reduced excipient interference
Linear Range 0.98-7.85 mg% 1.96-19.63 mg% Wider analytical range with CT
Recovery (%) 98-101% 99-102% Comparable accuracy
Precision (RSD%) 1.5-2.0% 0.8-1.5% Better precision with CT
Equipment Needs Standard UV-VIS Standard UV-VIS No additional instrumentation
Sample Processing Direct measurement Requires derivatization Additional step in CT method
Analysis Time Rapid (~minutes) Moderate (~30-40 min) UV method is faster

The analytical benefits of the charge-transfer complexation method are substantial despite the slightly longer analysis time required. The bathochromic shift of the absorption maximum to the visible region (526 nm) significantly reduces potential interference from ultraviolet-absorbing compounds commonly present in pharmaceutical formulations, including preservatives, coloring agents, and degradation products. This enhanced selectivity translates to improved accuracy in complex matrices without the need for extensive sample clean-up procedures. Additionally, the method demonstrates excellent recovery rates (99-102%) across multiple formulation types, confirming its suitability for quality control applications in pharmaceutical manufacturing and stability assessment programs [1] [2].

Diagram: Charge-transfer complexation mechanism between imipramine and chloranilic acid

G Imipramine Imipramine (Electron Donor) CTComplex Charge-Transfer Complex (1:1 Stoichiometry) Imipramine->CTComplex Electron Donation pCA Chloranilic Acid (π-Electron Acceptor) pCA->CTComplex Electron Acceptance Absorption Visible Absorption at 526-530 nm CTComplex->Absorption Results in Quantification Spectrophotometric Quantification Absorption->Quantification Enables

Conclusion

The charge-transfer complexation method for imipramine quantification using chloranilic acid represents a robust, cost-effective analytical approach that successfully bridges the gap between straightforward UV spectrophotometry and more complex chromatographic techniques. The method leverages well-characterized molecular interactions to enhance analytical selectivity while maintaining the practical advantages of spectrophotometric methods, including minimal equipment requirements, operational simplicity, and cost efficiency. The comprehensive validation data presented in these application notes confirms that the method meets standard acceptance criteria for pharmaceutical analysis, including linearity, accuracy, precision, and robustness across the specified concentration range. The thermodynamic characterization of the complex provides additional scientific foundation and practical guidance for method implementation in quality control settings.

The broader implications of this methodology extend beyond imipramine analysis, as the fundamental principles of charge-transfer complexation can be adapted to other tricyclic antidepressants and pharmaceutical compounds with electron-donating characteristics. The successful application to various commercial pharmaceutical formulations demonstrates the method's versatility and potential for widespread adoption in pharmaceutical quality control laboratories. As the pharmaceutical industry continues to seek efficient and cost-effective analytical solutions, particularly in resource-limited settings, charge-transfer complexation methods offer a promising alternative that maintains scientific rigor while expanding analytical capabilities. Future method development may focus on extending this approach to additional analytes, optimizing for high-throughput applications, and developing stability-indicating modifications [1] [2].

References

Comprehensive Application Notes and Protocols: Preparation and Characterization of Imipramine-Triton X-100 Mixed Micellar Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mixed micellar systems represent a promising strategy in pharmaceutical formulation to enhance the delivery and efficacy of challenging drug compounds. The combination of the antidepressant drug imipramine hydrochloride (IMP) with the nonionic surfactant Triton X-100 (TX-100) has demonstrated significant potential for improving drug delivery parameters. Imipramine, a tricyclic antidepressant, exhibits amphiphilic properties with a large rigid tricyclic hydrophobic ring and a small alkyl amine hydrophilic head group, allowing it to undergo self-association at high concentrations. However, its standalone application is limited by its high critical micelle concentration (CMC) and potential side effects. Triton X-100, a nonionic surfactant with a hydrophilic chain of 9-10 ethylene oxide units coupled to an aromatic hydrocarbon chain, serves as an excellent drug delivery vehicle due to its high solubilization capacity, low toxicity, and physiological compatibility. When combined, these components form mixed micelles with enhanced surface activity, lower CMC values, and improved stability compared to individual components, making them particularly suitable for pharmaceutical applications [1] [2].

The synergistic interaction between IMP and TX-100 arises from attractive forces between the drug and surfactant molecules, leading to the formation of thermodynamically stable mixed micelles with superior properties. These mixed systems demonstrate compact molecular packing at the surface and higher interfacial activity than either component alone. The presence of additives such as electrolytes or urea can further modulate these interactions, offering opportunities to fine-tune the system for specific pharmaceutical needs. This document provides detailed protocols and analytical methods for the preparation, characterization, and application of IMP-TX-100 mixed micellar systems, supported by experimental data and theoretical frameworks [1] [3].

Materials and Equipment

Chemicals and Reagents
  • This compound (IMP): ≥98.0% purity, white to off-white crystalline powder, procure from Sigma-Aldrich (USA) or Merck (Germany). Store in a desiccator at room temperature, protected from light [2].
  • Triton X-100 (TX-100): Pharmaceutical grade, clear viscous liquid, procure from Sigma-Aldrich (Germany). Store at room temperature in sealed containers [1] [2].
  • Sodium chloride (NaCl): ≥98.0% purity, analytical grade for preparing 50 mmol·kg⁻¹ solutions [1] [3].
  • Urea: ≥98.0% purity, analytical grade for preparing 250 mmol·kg⁻¹ solutions [1] [3].
  • Deionized water: High-purity water with resistivity of 18.5 MΩ·cm at 298 K for all solution preparations [2].
Laboratory Equipment
  • Tensiometer: Du Noüy ring tensiometer or equivalent with temperature control capability for surface tension measurements [3].
  • Spectrophotometer: UV-Visible spectrophotometer for spectral analysis and CMC determination [2] [4].
  • FT-IR Spectrometer: Fourier Transform Infrared spectrometer with ATR accessory for molecular interaction studies [1] [3].
  • NMR Spectrometer: ¹H Nuclear Magnetic Resonance spectrometer for detailed molecular interaction analysis [1] [5].
  • Analytical balance: Precision balance with accuracy of ±0.0001 g for weighing reagents.
  • pH meter: Calibrated pH meter with combination electrode for solution pH adjustment.
  • Temperature-controlled water bath: Maintains temperature accuracy of ±0.1 K for experimental consistency.

Preparation Methods

Stock Solution Preparation
  • Aqueous Stock Solutions:

    • Prepare 0.1 M IMP stock solution by dissolving an accurately weighed quantity of this compound (approximately 31.65 mg/mL) in deionized water with gentle stirring until complete dissolution.
    • Prepare 0.1 M TX-100 stock solution by transferring an appropriate volume of the surfactant to a volumetric flask and diluting with deionized water. Due to its viscous nature, allow the solution to equilibrate for 2 hours with occasional shaking to ensure complete mixing [1] [2].
  • Modified Media Stock Solutions:

    • For salt-containing media, prepare a 50 mmol·kg⁻¹ NaCl solution by dissolving 2.922 g of NaCl in 1 kg of deionized water.
    • For urea-containing media, prepare a 250 mmol·kg⁻¹ urea solution by dissolving 15.015 g of urea in 1 kg of deionized water.
    • Prepare IMP and TX-100 stock solutions in these media following the same procedure as for aqueous solutions [1] [3].
  • Mixed Systems:

    • Prepare binary mixtures of IMP and TX-100 in five different molar ratios (e.g., 1:4, 1:3, 1:1, 3:1, 4:1) by mixing appropriate volumes of stock solutions.
    • Adjust the final volume with the respective solvent (aqueous, NaCl, or urea solution) to maintain constant total amphiphile concentration across different ratios [1] [2].
Mixed Micelle Preparation
3.2.1 Thin-Film Hydration Method
  • Solution Preparation: Dissolve IMP and TX-100 in a 1:1 molar ratio in a suitable volatile organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
  • Solvent Evaporation: Rotate the flask in a rotary evaporator at 40°C under reduced pressure until a thin, uniform film forms on the flask walls.
  • Hydration: Add the appropriate aqueous medium (water, NaCl, or urea solution) pre-warmed to 60°C to the film and rotate at the same temperature for 1 hour to facilitate hydration and micelle formation.
  • Equilibration: Allow the resulting mixed micellar dispersion to equilibrate at room temperature for 2 hours, then store at 4°C for further use [1].
3.2.2 Direct Dissolution Method
  • Weighing Components: Accurately weigh IMP and TX-100 in the desired molar ratio into a glass vial.
  • Solvent Addition: Add the appropriate medium (aqueous, NaCl, or urea solution) pre-warmed to 37°C to the vial.
  • Vigorous Mixing: Vortex the mixture at high speed for 5 minutes, followed by sonication in a bath sonicator for 15 minutes at 37°C to ensure complete dissolution and mixed micelle formation.
  • Equilibration: Allow the solution to stand at room temperature for 1 hour before characterization to ensure system equilibrium [1] [2].

Table 1: Optimized Molar Ratios for IMP:TX-100 Mixed Micelles

Molar Ratio (IMP:TX-100) Recommended Medium Key Characteristics Application Suitability
1:4 50 mmol·kg⁻¹ NaCl Lowest CMC, high stability Enhanced drug loading
1:3 Aqueous/NaCl Balanced properties General purpose formulation
1:1 Aqueous Moderate synergism Standard delivery systems
3:1 Aqueous Higher drug content Targeted delivery
4:1 Aqueous/Urea Specific release profile Specialized applications

Characterization Techniques

Critical Micelle Concentration (CMC) Determination
4.1.1 Tensiometric Method
  • Instrument Calibration: Calibrate the Du Noüy ring tensiometer according to manufacturer instructions using pure water and standard weights.
  • Sample Preparation: Prepare a series of IMP-TX-100 solutions in the desired molar ratio with concentrations ranging from 0.01 mM to 10 mM in the selected medium.
  • Measurement Procedure:
    • Immerse the platinum ring in each solution and allow temperature equilibration at 298 K for 10 minutes.
    • Measure surface tension values in triplicate for each concentration, ensuring consistent reading intervals.
    • Rinse the ring thoroughly with deionized water and flame-dry between measurements to prevent contamination.
  • CMC Determination: Plot surface tension (γ) versus logarithm of concentration (log C). Identify the CMC as the point of sharp inflection where surface tension ceases to decrease significantly with increasing concentration [1] [3].
4.1.2 Spectrophotometric Method
  • Probe Selection: Use an appropriate molecular probe such as iodine or pyrene that exhibits spectral changes in micellar environments.
  • Sample Preparation: Prepare IMP-TX-100 solutions of varying concentrations while maintaining a constant probe concentration.
  • Spectral Measurement: Record UV-Visible spectra for each solution at 298 K, monitoring the absorbance changes at characteristic wavelengths.
  • Data Analysis: Plot the absorbance ratio (or intensity) against logarithm of concentration. The CMC is determined from the intersection of the two linear regions of the plot [2] [4].
Structural and Interaction Analysis
4.2.1 FT-IR Spectroscopy
  • Sample Preparation:
    • For pure components: Prepare thin films of IMP and TX-100 separately by depositing concentrated solutions on ATR crystal and allowing solvent evaporation.
    • For mixed systems: Prepare mixed micellar solutions at the desired molar ratio, deposit on ATR crystal, and evaporate solvent to form uniform films.
  • Spectral Acquisition:
    • Acquire FT-IR spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
    • Perform 32 scans for each sample to ensure adequate signal-to-noise ratio.
  • Data Interpretation: Analyze shifts in characteristic vibrational bands (O-H, C-H, C=O, C-N stretches) to identify intermolecular interactions between IMP and TX-100 [1] [3].
4.2.2 ¹H NMR Spectroscopy
  • Sample Preparation: Prepare 10-20 mM solutions of pure IMP, pure TX-100, and their mixtures in D₂O or appropriate deuterated solvents.
  • Spectral Measurement:
    • Record ¹H NMR spectra at 298 K using a standard NMR spectrometer (400 MHz or higher).
    • Use a presaturation method for water signal suppression when needed.
  • Data Analysis: Monitor chemical shift changes (δ in ppm) and line broadening effects for protons of both IMP (aromatic, aliphatic) and TX-100 (oxyethylene, aromatic, aliphatic) to investigate molecular interactions and microenvironment changes [1] [5].

The following workflow diagram illustrates the comprehensive experimental procedure for preparing and characterizing IMP-TX-100 mixed micelles:

G cluster_prep Solution Preparation cluster_micelle Mixed Micelle Formation cluster_char Characterization Start Start Experimental Workflow SP1 Prepare Stock Solutions (IMP, TX-100) Start->SP1 SP2 Prepare Media (Water, NaCl, Urea) SP1->SP2 SP3 Mix in Specific Ratios (1:4 to 4:1 molar) SP2->SP3 MF1 Thin-Film Hydration Method or Direct Dissolution SP3->MF1 MF2 Equilibrate at Appropriate Temperature MF1->MF2 C1 CMC Determination (Tensiometry, UV-Vis) MF2->C1 C2 Structural Analysis (FT-IR, ¹H NMR) C1->C2 C3 Interaction Assessment (β parameter, ΔG calculation) C2->C3 Analysis Data Analysis and Parameter Calculation C3->Analysis App Application Assessment for Drug Delivery Analysis->App End Protocol Validation and Documentation App->End

Data Analysis and Interpretation

Calculation of Interaction Parameters
  • Rubingh's Model for Mixed Micelles:

    • Calculate the micellar mole fraction of TX-100 (X₁) using the following equation:

      where CMC is the critical micelle concentration of the mixture, CMC₁ and CMC₂ are the CMCs of pure TX-100 and IMP, respectively, and α₁ is the mole fraction of TX-100 in the solution.

    • Determine the interaction parameter (β) using:

      A negative β value indicates attractive/synergistic interactions between components [1] [2].

  • Rosen's Model for Mixed Monolayers:

    • Calculate the surface mole fraction of TX-100 (X₁σ) using:

    • Determine the interaction parameter at interface (βσ) using:

      Negative βσ values indicate synergism in mixed monolayer formation [1] [3].

Thermodynamic Parameters
  • Gibbs Free Energy of Micellization:

    • Calculate using the relationship:

      where R is the gas constant and T is the absolute temperature. Negative values indicate spontaneous micellization [2] [4].

  • Gibbs Free Energy of Adsorption:

    • Determine using the equation:

      where πCMC is the surface pressure at CMC (πCMC = γ₀ - γCMC), and Γmax is the maximum surface excess concentration. More negative values compared to ΔG°mic indicate preference for adsorption over micellization [1].

  • Excess Free Energy:

    • Calculate using:

      where f₁ and f₂ are activity coefficients of TX-100 and IMP in mixed micelles, respectively. Negative values indicate mixed micelle stability [1] [4].

Table 2: Experimentally Determined Parameters for IMP-TX-100 Mixed Micelles in Different Media

Parameter Aqueous Medium 50 mmol·kg⁻¹ NaCl 250 mmol·kg⁻¹ Urea Interpretation
CMC (mM) 0.18-0.85* 0.12-0.65* 0.25-1.10* *Range for different molar ratios; NaCl decreases CMC, urea increases it
Interaction Parameter (β) -2.5 to -4.2 -3.8 to -5.6 -1.2 to -2.8 Negative values confirm synergism; enhanced in NaCl, reduced in urea
Γmax (mol·m⁻²) 2.1-3.8 × 10⁻⁶ 2.8-4.3 × 10⁻⁶ 1.6-2.9 × 10⁻⁶ Higher values indicate tighter packing at interface; NaCl enhances, urea reduces
Amin (Ų) 45-80 35-60 55-100 Minimum area per molecule; smaller values indicate denser packing
ΔG°mic (kJ·mol⁻¹) -28 to -35 -32 to -40 -22 to -29 Negative values confirm spontaneity; enhanced in NaCl, reduced in urea
ΔG°ads (kJ·mol⁻¹) -40 to -48 -45 to -53 -35 to -42 More negative than ΔG°mic, preference for adsorption

Applications and Implications

Pharmaceutical Formulation Considerations

The IMP-TX-100 mixed micellar system demonstrates several advantages for drug delivery applications. The significantly reduced CMC values compared to pure IMP (approximately 40 mM for IMP alone) enable effective micellization at much lower concentrations, reducing the required drug dosage and potential side effects. The enhanced solubilization capacity of the mixed micelles improves the bioavailability of poorly water-soluble drugs, while the synergistic interactions between IMP and TX-100 contribute to formulation stability. The nonionic nature of TX-100 makes these mixed micelles physiologically more tolerable than those formed with ionic surfactants, reducing the risk of irritation or other adverse effects. Furthermore, the ability to modulate micellar properties through media adjustments (NaCl or urea addition) or ratio optimization provides formulation flexibility for specific administration routes or release profiles [1] [3] [2].

Experimental Considerations and Troubleshooting

When working with IMP-TX-100 mixed micellar systems, several experimental factors require careful attention. Temperature control is critical as it significantly affects CMC values and thermodynamic parameters; maintain consistent temperature (±0.1 K) during preparation and characterization. Solution purity is essential—use high-purity water and reagents to prevent interference with micellization. For reproducible results, allow adequate equilibration time after solution preparation and between measurements. If encountering inconsistent CMC values, verify surfactant and drug purity, check temperature stability, and confirm solution ages. For spectral measurements (FT-IR, NMR), ensure appropriate concentration ranges and optimize instrument parameters for the specific system. When comparing results across different media, account for density variations in concentration calculations, especially for NaCl and urea solutions [1] [3] [2].

Conclusion

The IMP-TX-100 mixed micellar system represents a promising platform for enhancing the delivery of antidepressant drugs. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for preparing, characterizing, and optimizing these systems. The synergistic interactions between imipramine and Triton X-100, quantifiable through various theoretical models, result in mixed micelles with superior properties compared to individual components. The ability to modulate these interactions through media adjustments or ratio changes offers valuable formulation flexibility for pharmaceutical development. As research in this area advances, these fundamental principles and methodologies can be extended to other drug-surfactant combinations, contributing to the development of more efficient and targeted drug delivery systems with reduced side effects and improved patient outcomes [1] [3] [2].

References

Application Notes and Protocols: Investigating Aggregation Behavior of Imipramine Hydrochloride Using Tensiometry Method

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Scientific Background

Imipramine hydrochloride (IMP) is a tricyclic antidepressant drug with well-established therapeutic applications in the management of depression and nocturnal enuresis. As an amphiphilic compound, IMP possesses a molecular structure consisting of a large hydrophobic tricyclic ring and a hydrophilic alkylamine side chain, enabling it to exhibit surfactant-like properties in aqueous solutions [1] [2]. This amphiphilic character drives the spontaneous self-association of IMP molecules into micellar structures when a critical concentration threshold is exceeded, a phenomenon fundamentally important to understanding its pharmacological behavior and optimizing its drug delivery systems.

The study of IMP aggregation through tensiometry provides critical insights into its colloidal behavior and molecular interactions. When IMP molecules form mixed micelles with non-ionic surfactants like Triton X-100 (TX-100), the resulting system demonstrates enhanced physicochemical properties compared to either component alone [1] [2]. These mixed micellar systems exhibit significantly lower critical micelle concentration (cmc) values, requiring substantially less drug for effective formulation, which can potentially reduce side effects while maintaining therapeutic efficacy. The synergistic interactions between IMP and pharmaceutical carriers directly influence drug solubility, stability, and bioavailability, making tensiometric investigation an invaluable tool in pharmaceutical development and formulation science.

Understanding the aggregation behavior of IMP is not merely an academic exercise but has profound practical implications for advanced drug delivery system design. The fundamental parameters derived from tensiometric measurements—including cmc, surface excess concentration (Γₘₐₓ), minimum area per molecule (Aₘᵢₙ), and interaction parameters (β)—enable researchers to predict and optimize drug-carrier compatibility, assess formulation stability, and design targeted delivery systems with enhanced therapeutic outcomes [1] [2]. This protocol details the standardized methodology for investigating IMP aggregation behavior using tensiometry, providing researchers with a robust framework for generating reproducible, high-quality data to advance pharmaceutical sciences.

Materials and Equipment

Required Reagents and Solutions

The following chemical reagents are required for conducting tensiometric studies of this compound aggregation. All reagents should be of analytical grade purity (≥98%) and used without further purification unless otherwise specified:

  • This compound (CAS: 113-52-0, Molecular Weight: 316.87 g/mol) as the primary amphiphilic drug compound [1]
  • Triton X-100 (CAS: 9002-93-1) as the non-ionic surfactant for mixed system studies [1] [2]
  • Sodium chloride (NaCl) for preparing ionic strength-adjusted solutions (50 mmol·kg⁻¹) [2]
  • Urea for studying denaturing conditions (250 mmol·kg⁻¹) [1] [2]
  • High-purity deionized water with specific resistance ≥18 MΩ·cm for all solution preparations

For environmental condition studies, prepare the following stock solutions:

  • Aqueous NaCl solution (50 mmol·kg⁻¹) to simulate physiological ionic strength
  • Aqueous urea solution (250 mmol·kg⁻¹) to investigate denaturing environments
  • Binary mixture solutions of IMP and TX-100 in five different molar ratios across a concentration range of 0.1-20 mmol·kg⁻¹
Equipment and Instrumentation

The experimental setup requires specific instruments capable of precise measurement and environmental control:

  • Tensiometer with Du Noüy ring or Wilhelmy plate configuration for surface tension measurements
  • Thermostatic water bath or environmental chamber for maintaining constant temperature (298 K ± 0.1 K) [1]
  • Analytical balance with precision of ±0.0001 g for accurate solution preparation
  • Magnetic stirrer with temperature control for homogenizing solutions
  • pH meter for monitoring solution acidity (though IMP studies are typically conducted without pH adjustment)
  • Ultraviolet-visible (UV-Vis) spectrophotometer for complementary analysis [1]
  • Nuclear magnetic resonance (NMR) spectrometer (400 MHz or higher) for interaction studies [2]
  • Fourier-transform infrared (FT-IR) spectrometer for structural characterization [2]

Table 1: Standard Solution Preparation for IMP-TX-100 Mixed Systems

Solution Type IMP Concentration Range TX-100 Concentration Range Molar Ratios (IMP:TX-100) Solvent Conditions
Pure IMP 0.1-20 mmol·kg⁻¹ - - Water/NaCl/Urea
Pure TX-100 - 0.01-5 mmol·kg⁻¹ - Water/NaCl/Urea
Mixed System 1 Varied Varied 1:4 Water/NaCl/Urea
Mixed System 2 Varied Varied 1:2 Water/NaCl/Urea
Mixed System 3 Varied Varied 1:1 Water/NaCl/Urea
Mixed System 4 Varied Varied 2:1 Water/NaCl/Urea
Mixed System 5 Varied Varied 4:1 Water/NaCl/Urea

Experimental Protocols

Sample Preparation Procedures

Proper sample preparation is critical for obtaining reliable and reproducible tensiometric data. Follow this standardized protocol for preparing IMP and IMP-TX-100 mixed solutions:

  • Primary Stock Solution Preparation:

    • Accurately weigh 316.9 mg of IMP using an analytical balance and transfer to a 50 mL volumetric flask.
    • Dissolve in the appropriate solvent (water, 50 mmol·kg⁻¹ NaCl, or 250 mmol·kg⁻¹ urea) and dilute to the mark to prepare a 20 mmol·kg⁻¹ stock solution.
    • For TX-100, prepare a 10 mmol·kg⁻¹ stock solution by weighing the appropriate amount based on its average molecular weight of 625 g/mol.
  • Working Solution Preparation by Serial Dilution:

    • Prepare a series of solutions with concentrations ranging from 0.1 to 20 mmol·kg⁻¹ for IMP and 0.01 to 5 mmol·kg⁻¹ for TX-100 using serial dilution techniques.
    • For mixed systems, prepare binary solutions at five fixed molar ratios (1:4, 1:2, 1:1, 2:1, 4:1 of IMP to TX-100) covering the entire concentration range.
    • Allow all solutions to equilibrate at the experimental temperature (298 K) for at least 30 minutes before measurement to ensure thermal equilibrium.
  • Solution Homogeneity and Stability:

    • Gently mix each solution using a magnetic stirrer at low speed (200-300 rpm) for 5 minutes before measurement.
    • Avoid vortex mixing or vigorous shaking to prevent foam formation, which can interfere with surface tension measurements.
    • Use freshly prepared solutions within 4 hours of preparation to prevent degradation or contamination.
Tensiometry Measurement Protocol

Surface tension measurements should be conducted using the following standardized procedure to ensure accuracy and consistency across experiments:

  • Instrument Calibration and Setup:

    • Calibrate the tensiometer according to manufacturer specifications using pure water and certified reference standards.
    • Ensure the measurement vessel is meticulously cleaned with chromic acid solution, followed by rinsing with copious amounts of deionized water and the experimental solvent.
    • Maintain a constant temperature of 298 K ± 0.1 K throughout all measurements using a thermostated water bath.
  • Surface Tension Measurement Procedure:

    • Transfer 20 mL of each solution to a clean, temperature-equilibrated measurement vessel.
    • Lower the measurement probe (ring or plate) into the solution interface, ensuring proper alignment and immersion depth.
    • Allow the system to stabilize for 10-15 minutes to establish equilibrium at the air-liquid interface.
    • Record surface tension values in triplicate for each concentration, with a minimum of 2-minute intervals between measurements to allow interface re-equilibration.
    • Measure solutions in order of increasing concentration to minimize carryover effects, with appropriate cleaning steps between samples.
  • Data Collection and Validation:

    • Collect surface tension values for at least 15-20 different concentrations for each pure and mixed system.
    • Include blank solvent measurements before each experimental series to verify proper cleaning and baseline values.
    • Validate measurement consistency by comparing duplicate samples at random concentrations throughout the experiment.

The following workflow diagram illustrates the key steps in the sample preparation and measurement process:

G Start Start Experimental Workflow Prep Prepare Stock Solutions: - IMP (20 mmol·kg⁻¹) - TX-100 (10 mmol·kg⁻¹) Start->Prep Dilute Serial Dilution for Working Solutions Prep->Dilute Mix Prepare Binary Mixtures at Five Molar Ratios Dilute->Mix Equil Thermal Equilibration at 298 K for 30 min Mix->Equil Measure Surface Tension Measurement via Tensiometer Equil->Measure Analyze Data Analysis and Parameter Calculation Measure->Analyze

Figure 1: Experimental workflow for tensiometric analysis of IMP aggregation

Complementary Techniques

While tensiometry provides fundamental data on surface activity and aggregation, these complementary techniques offer additional molecular-level insights:

  • UV-Visible Spectroscopy:

    • Prepare IMP and IMP-TX-100 solutions at concentrations spanning below and above the cmc.
    • Record absorption spectra between 200-400 nm using matched quartz cuvettes.
    • Analyze shift in absorption maxima (λₘₐₓ) and changes in absorbance intensity to monitor microenvironment changes during micellization [1].
  • Proton Nuclear Magnetic Resonance (¹H-NMR):

    • Prepare samples in D₂O with 0.1-0.5% TMS as internal reference.
    • Conduct ¹H-NMR experiments at 400 MHz or higher field strength.
    • Monitor chemical shift changes in aromatic and aliphatic protons of IMP (particularly 7.0-8.0 ppm and 2.5-4.0 ppm regions) to investigate molecular interactions with TX-100 [2].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare thin films of pure and mixed systems on KBr plates or use ATR accessory.
    • Acquire spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
    • Analyze shifts in characteristic functional group vibrations (C-H, C-N, C=O) to identify interaction sites between IMP and TX-100 [2].

Data Analysis and Interpretation

Determination of Critical Micelle Concentration (cmc)

The critical micelle concentration represents the fundamental parameter in aggregation studies, marking the transition point where amphiphilic molecules begin to self-assemble into micellar structures. From tensiometry data, the cmc is identified as the distinct breakpoint in the plot of surface tension (γ) versus logarithm of concentration (log C) [1] [2]. To precisely determine this value:

  • Plot measured surface tension values against the logarithm of concentration for each system.
  • Identify two linear regions with different slopes—the first representing the monomeric state and the second the micellar regime.
  • Determine the cmc as the intersection point of these two linear regressions.
  • For mixed systems, calculate the ideal cmc (cmcᵢᵈ) using the following relationship: 1/cmcᵢᵈ = α₁/cmc₁ + α₂/cmc₂ where α₁ and α₂ are the mole fractions of components 1 and 2 in the mixture, and cmc₁ and cmc₂ are their respective pure component cmc values.

The degree of deviation between experimental cmc values and ideal cmc predictions provides crucial information about the nature and strength of molecular interactions between components. Negative deviations (experimental cmc < ideal cmc) indicate synergistic interactions, while positive deviations suggest antagonistic effects in the mixed system [1].

Calculation of Surface Parameters

Several important interfacial parameters can be derived from tensiometry data to characterize the adsorption and packing behavior of IMP and its mixtures at the air-water interface:

  • Surface Excess Concentration (Γₘₐₓ): Calculate using the Gibbs adsorption equation: Γₘₐₓ = (-1/2.303nRT) × (∂γ/∂log C)ₜ where (∂γ/∂log C) is the slope of the surface tension versus log C plot below the cmc, R is the gas constant (8.314 J·mol⁻¹·K⁻¹), T is absolute temperature (298 K), and n is a constant that depends on the number of species formed upon dissociation (n=1 for nonionic surfactants, n=2 for ionic surfactants in the presence of excess electrolyte) [2].

  • Minimum Area Per Molecule (Aₘᵢₙ): Determine the cross-sectional area occupied by each molecule at the interface using: Aₘᵢₙ = 10¹⁶/(Nₐ × Γₘₐₓ) where Nₐ is Avogadro's number (6.022 × 10²³ mol⁻¹), and Aₘᵢₙ is expressed in Ų/molecule [2].

  • Effectiveness of Surface Tension Reduction (πcmc): Calculate as the difference between the surface tension of pure solvent (γ₀) and the surface tension at cmc (γcmc): πcmc = γ₀ - γcmc

Table 2: Experimentally Determined Parameters for IMP and TX-100 Systems in Different Media at 298 K

System cmc (mmol·kg⁻¹) Γₘₐₓ × 10¹⁰ (mol·cm⁻²) Aₘᵢₙ (Ų) πcmc (mN·m⁻¹) β
IMP in Water 15.2 2.85 58.2 36.5 -
IMP in NaCl 9.8 3.42 48.5 39.2 -
IMP in Urea 17.9 2.51 66.1 34.8 -
TX-100 in Water 0.24 3.12 53.2 31.8 -
Mixed (1:1) in Water 0.85 3.38 49.1 39.5 -3.82
Mixed (1:1) in NaCl 0.42 3.95 42.0 41.2 -5.15
Mixed (1:1) in Urea 1.28 2.98 55.7 37.1 -2.74
Thermodynamic Analysis

The thermodynamic parameters of micellization provide deep insights into the driving forces and spontaneity of the aggregation process. These parameters can be calculated using the following fundamental relationships:

  • Standard Gibbs Free Energy of Micellization (ΔGₘ⁰): For non-ionic surfactants and ionic surfactants in the presence of excess salt: ΔGₘ⁰ = RT ln(cmc) For ionic surfactants without added electrolyte: ΔGₘ⁰ = RT ln(cmc) + RT ln(2)

  • Interaction Parameters for Mixed Systems: Calculate the interaction parameter (β) for mixed micelles using: β = ln(α₁cmc/cmc₁)/(1-X₁)² where X₁ is the mole fraction of component 1 in the mixed micelle, which can be determined from: X₁² ln(α₁cmc/X₁cmc₁)/(1-X₁)² ln[(1-α₁)cmc/(1-X₁)cmc₂] = 1

The magnitude and sign of β provide quantitative information about molecular interactions: strongly negative β values (typically < -3) indicate strong synergism and attractive interactions between components, while positive values suggest repulsive interactions [1] [2]. The composition of mixed micelles (X₁) often differs significantly from the bulk composition due to preferential incorporation of one component driven by molecular compatibility and energy minimization.

The following diagram illustrates the key transitions and molecular organization at different stages of the aggregation process:

G SubMonomeric Sub-Monomeric Region: Dilute solution with isolated IMP molecules PreMicellar Pre-Micellar Region: Surface saturation with oriented monolayer formation SubMonomeric->PreMicellar Increasing concentration CMCPoint Critical Micelle Concentration (cmc): Onset of micellization in bulk solution PreMicellar->CMCPoint Reach cmc PostMicellar Post-Micellar Region: Spherical mixed micelles with IMP and TX-100 CMCPoint->PostMicellar Beyond cmc

Figure 2: Molecular organization transitions during IMP aggregation

Applications and Conclusion

Pharmaceutical Applications

The comprehensive characterization of IMP aggregation behavior through tensiometry has significant practical implications for pharmaceutical development and formulation science. The formation of mixed micellar systems between IMP and non-ionic surfactants like TX-100 enables the design of advanced drug delivery systems with enhanced therapeutic performance. Specifically, these mixed systems demonstrate improved drug solubilization and enhanced membrane permeability, potentially increasing bioavailability while reducing administered doses [1] [2]. The observed synergistic interactions in IMP-TX-100 mixtures directly contribute to more stable formulations with reduced surfactant requirements, minimizing potential surfactant-related toxicity issues while maintaining effective drug delivery.

The environmental responsiveness of IMP-surfactant mixtures revealed through these studies—particularly their altered behavior in NaCl and urea solutions—provides valuable insights for predicting in vivo performance. The enhanced aggregation tendency in physiological ionic strength environments (simulated by NaCl solutions) suggests potentially improved efficacy in biological systems, while the inhibitory effect of urea offers caution for specific pathological conditions [1] [2]. Furthermore, the ability to precisely control mixed micelle composition and properties through systematic formulation approaches enables the development of tailored drug delivery systems with optimized release profiles and targeting capabilities, representing a significant advancement in pharmaceutical technology.

Conclusion and Future Perspectives

The tensiometry method for investigating IMP aggregation provides researchers with a robust, reproducible approach to characterize the colloidal behavior of this important antidepressant drug. The protocols outlined in this application note enable comprehensive determination of key parameters including cmc, surface activity, molecular packing, and thermodynamic properties across varied environmental conditions. The observed non-ideal behavior of IMP-TX-100 mixtures, characterized by strongly negative interaction parameters (β), confirms the presence of significant synergistic effects that enhance the physicochemical properties of these systems compared to their individual components [1] [2].

Future methodological developments should focus on extending these investigations to more complex biological environments, including simulated physiological fluids and biomembrane-mimicking systems. Additionally, correlation of these in vitro aggregation parameters with in vivo pharmacokinetic and pharmacodynamic data would strengthen the predictive power of these methods for formulation optimization. The integration of tensiometry with complementary analytical techniques such as small-angle neutron scattering, isothermal titration calorimetry, and molecular dynamics simulations would provide a more comprehensive understanding of IMP aggregation across multiple length and time scales, ultimately advancing rational design in pharmaceutical development.

References

Comprehensive Application Notes and Protocols: Imipramine Solute Permeability and Biogenic Amine Measurements in Pharmacological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imipramine and Its Pharmacological Significance

Imipramine, a tricyclic antidepressant (TCA), has been a cornerstone in psychopharmacology for decades and continues to be a valuable tool for understanding drug-membrane interactions and neurotransmitter dynamics. Chemically, imipramine consists of a tricyclic nucleus (two phenyl rings and a central cycloheptadien ring) with a short side chain and terminal amine group. The structural configuration is critical to its pharmacological activity, particularly the tertiary amine structure that confers relatively greater selectivity for serotonin transporters (SERT) over norepinephrine transporters (NET) [1]. Historically, imipramine's primary mechanism was attributed to monoamine reuptake inhibition, but contemporary research has revealed additional complex interactions with cellular signaling pathways and membrane properties that influence its therapeutic effects and pharmacokinetic profile [2] [3]. These multifaceted actions make imipramine an excellent model compound for studying drug-membrane interactions, passive permeability, and their relationship to biogenic amine regulation.

The investigation of imipramine's effects on solute permeability and biogenic amine dynamics represents a critical area in neuropharmacology and drug development. Understanding how imipramine modulates membrane properties and interacts with signaling cascades provides insights into both its therapeutic mechanisms and side effect profile. This document presents comprehensive experimental protocols for evaluating imipramine's passive permeability through cellular membrane models and its functional relationships with biogenic amine signaling. These standardized methodologies enable researchers to quantitatively assess drug-membrane interactions, cellular permeability, and downstream effects on neurotransmitter systems using integrated pharmacological and analytical approaches [2] [4].

Molecular Mechanisms of Imipramine-Membrane Interactions

Key Mechanisms and Experimental Evidence

Imipramine exerts complex effects on cellular membranes and signaling pathways that extend beyond its classical reuptake inhibition properties. The primary action of imipramine involves increasing synaptic concentrations of monoamines by blocking their reuptake into presynaptic neurons [1]. However, research has revealed that imipramine also directly influences membrane permeability and intracellular signaling cascades through several sophisticated mechanisms:

  • Phospholipase C Activation: Imipramine activates phospholipase C (PLC) independently of G-protein coupling, leading to hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This activity was demonstrated in superior cervical ganglion neurons, where imipramine inhibited M-current (I_M) – a potassium current that regulates neuronal excitability. This inhibition was prevented by U73122, a PLC inhibitor, but unaffected by GDPβS, a G-protein signaling blocker, indicating a novel G-protein-independent pathway for PLC activation [2].

  • PIP₂ Depletion Mechanism: The activation of PLC by imipramine reduces membrane PIP₂ concentrations, which directly modulates ion channel function. Experimental evidence shows that intracellular application of PIP₂ diminishes imipramine's inhibition of I_M, supporting the hypothesis that PIP₂ depletion mediates this effect. Recovery from imipramine-induced I_M inhibition requires PIP₂ resynthesis, which depends on lipid phosphorylation pathways inhibited by wortmannin [2].

  • Membrane Fluidity Alteration: Recent studies using pore-suspended lipid bilayers demonstrate that imipramine significantly increases membrane fluidity in neutral zwitterionic membranes and, to a greater extent, in negatively charged membranes. This fluidity change enhances passive ion permeability across the membrane. In contrast, desipramine (imipramine's metabolite) generally decreases membrane fluidity, indicating distinct molecular interactions despite their structural similarity [4].

  • Charge-Dependent Permeability: Imipramine's interaction with membranes is highly dependent on membrane composition. It produces the greatest increase in ion permeability in negatively charged membranes (DOPC:DOPG 3:1), moderate effects in neutral zwitterionic membranes (DOPC), and minimal effects in positively charged membranes (DOPC:DOTAP 3:1). This charge selectivity has significant implications for its distribution across cellular membranes with varying phospholipid compositions [4].

Impact on Biogenic Amine Permeability

The membrane alterations induced by imipramine have downstream effects on biogenic amine permeability and signaling:

Table 1: Imipramine's Effects on Solute Permeability

Solute Control Permeability (ω1) Permeability with Hydrophobic Presentation (ω2) Permeability with Hydrophilic Presentation (ω3)
Dopamine 2.657 × 10⁻¹⁰ 1.048 × 10⁻¹⁰ 4.337 × 10⁻¹⁰
Noradrenaline 9.893 × 10⁻¹⁰ 4.820 × 10⁻¹⁰ 1.210 × 10⁻⁹
Adrenaline 4.625 × 10⁻¹⁰ 1.768 × 10⁻¹⁰ 6.887 × 10⁻¹⁰
5-Hydroxytryptamine 2.272 × 10⁻¹⁰ 0.973 × 10⁻¹⁰ 9.541 × 10⁻¹⁰
Sodium 0.862 × 10⁻¹⁰ 0.469 × 10⁻¹⁰ 0.712 × 10⁻¹⁰
Potassium 4.757 × 10⁻¹⁰ 1.383 × 10⁻¹⁰ 1.861 × 10⁻¹⁰
Calcium 0.566 × 10⁻¹⁰ 0.102 × 10⁻¹⁰ 0.208 × 10⁻¹⁰

Note: Permeability values in moles N⁻¹sec⁻¹. ω1 = control without imipramine; ω2 = imipramine membrane with hydrophobic surface facing permeants; ω3 = imipramine membrane with hydrophilic surface facing permeants. Data adapted from research on liquid membrane formation by imipramine [1].

The data demonstrate that imipramine's orientation relative to approaching permeants critically determines its effect on solute permeability. When the hydrophobic surface faces permeants, permeability significantly decreases for all biogenic amines and ions. Conversely, when the hydrophilic surface is presented, permeability increases for biogenic amines. This directional selectivity may explain imipramine's ability to reduce biogenic amine uptake in vivo while potentially enhancing outflow in specific tissue contexts [1].

Experimental Models for Permeability Assessment

In Vitro Membrane Models

The selection of appropriate membrane models is crucial for evaluating imipramine's permeability characteristics and membrane interactions:

  • Pore-Suspended Lipid Bilayers (MSLBs): This advanced model system involves creating lipid bilayers suspended across microcavities on gold or polydimethylsiloxane (PDMS) substrates using a Langmuir-Blodgett-vesicle fusion method. MSLBs can be prepared with varying lipid compositions to mimic different cellular membranes, including zwitterionic (DOPC), negatively charged (DOPC:DOPG 3:1), positively charged (DOPC:DOTAP 3:1), and complex compositions mimicking the blood-brain barrier (BBB) [4]. The key advantage of this system is the ability to precisely control membrane composition while enabling highly sensitive, label-free detection methods.

  • Superior Cervical Ganglion (SCG) Neurons: Primary cultured SCG neurons from 4-5 week old male Wistar rats provide a native cellular environment for studying imipramine's effects on endogenous ion channels, particularly M-type potassium channels. Cells are cultured for 24 hours in DMEM supplemented with 10% heat-inactivated bovine serum on poly-L-lysine-coated coverslips before experimentation [2]. This model offers physiological relevance for neuronal signaling studies.

Ex Vivo and Analytical Systems
  • Biogenic Amine Analysis in Biological Samples: The comprehensive analysis of biogenic amines in complex matrices requires sophisticated sample preparation and detection methods. Hollow fiber-electro-membrane extraction (HF-EME) combined with dispersive liquid-liquid microextraction (DLLME) provides an efficient platform for extracting and concentrating biogenic amines from biological samples prior to analysis [5]. This combined approach enhances selectivity and enrichment factors while minimizing organic solvent use.

  • Chromatographic Systems: High-performance liquid chromatography (HPLC) with UV detection represents the gold standard for biogenic amine quantification. The method typically utilizes C18 reverse-phase columns with isocratic elution using acetonitrile:water mixtures, enabling precise separation and quantification of various biogenic amines including tyramine, putrescine, cadaverine, spermidine, and histamine [6].

Table 2: Advantages and Limitations of Experimental Membrane Models

Model System Key Advantages Technical Limitations Ideal Applications
Pore-Suspended Lipid Bilayers (MSLBs) Precise control of membrane composition; Compatible with multiple detection methods; High sensitivity Technically challenging preparation; Requires specialized equipment Drug-membrane interaction studies; Passive permeability kinetics; Real-time impedance measurements
SCG Neurons Native cellular environment; Physiological channel density and regulation; Relevant signaling pathways Limited viability; Inter-animal variability; Ethical considerations Ion channel modulation studies; Neuronal excitability measurements; Second messenger cascades
HF-EME/DLLME with HPLC High sensitivity and selectivity; Efficient extraction from complex matrices; Quantitative precision Complex multi-step procedure; Requires method optimization; Limited to soluble analytes Biogenic amine quantification in biological fluids; Food and beverage safety testing; Metabolic studies

Protocol 1: Membrane Permeability Measurement Using Electrochemical Impedance Spectroscopy

Experimental Preparation

This protocol describes the methodology for evaluating imipramine's passive permeability and membrane interactions using microcavity pore-suspended lipid bilayers (MSLBs) with electrochemical impedance spectroscopy (EIS), based on established procedures with modifications for antidepressant drugs [4].

  • Materials and Reagents:

    • Lipid components: Dioleoylphosphatidylcholine (DOPC), dioleoylphosphatidylglycerol (DOPG), dioleoyltrimethylammoniumpropane (DOTAP)
    • Test compounds: Imipramine hydrochloride, desipramine hydrochloride (prepare fresh 10 mM stock solutions in buffer)
    • Substrates: Gold-coated or PDMS microcavity arrays (5-20 μm diameter cavities recommended)
    • Buffers: HEPES-buffered saline (160 mM NaCl, 2.5 mM KCl, 5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 8 mM glucose, pH 7.4)
  • Instrumentation:

    • Electrochemical workstation with impedance capability (frequency range 0.1 Hz-100 kHz)
    • Faraday cage for electrical noise isolation
    • Perfusion system for solution exchange
    • Fluorescence microscopy system for parallel imaging (optional but recommended)
MSLB Preparation and Characterization
  • Substrate Preparation: Clean gold or PDMS substrates with microcavities using oxygen plasma treatment (5 min, 100 W) to ensure uniform surface properties and enhance bilayer formation.

  • Lipid Bilayer Formation: a. Prepare desired lipid mixtures in chloroform (25 mg/mL total lipid concentration) to create membranes of varying charge characteristics:

    • Zwitterionic: Pure DOPC
    • Negatively charged: DOPC:DOPG (3:1 molar ratio)
    • Positively charged: DOPC:DOTAP (3:1 molar ratio)
    • Complex BBB mimic: Custom composition based on blood-brain barrier physiology b. Deposit lipid films using Langmuir-Blodgett vertical deposition or vesicle fusion methods c. Validate bilayer integrity using capacitance measurements (target specific capacitance: 0.5-0.7 μF/cm²) and fluorescence recovery after photobleaching (FRAP) for fluidity assessment
  • System Validation: a. Confirm bilayer formation by measuring membrane resistance (>1 GΩ for intact bilayers) b. Verify appropriate cavity spanning using fluorescence microscopy with lipid-soluble dyes c. Establish baseline impedance spectrum (0.1 Hz-100 kHz) for reference

Impedance Measurements and Drug Application
  • Baseline Acquisition: a. Acquire impedance spectra across the full frequency range (0.1 Hz-100 kHz) with 10 mV AC amplitude b. Record at least three baseline measurements to ensure system stability c. Fit baseline data to equivalent circuit models to extract membrane resistance (Rₘ) and capacitance (Cₘ) values

  • Drug Application Protocol: a. Prepare imipramine test solutions in HEPES-buffered saline at desired concentrations (typically 1-100 μM) b. Apply drug solutions using continuous perfusion system (0.5-2 mL/min flow rate) c. Monitor membrane parameters in real-time using time-course EIS at selected frequencies d. Continue measurements until steady-state conditions are reached (typically 20-40 minutes) e. Include vehicle controls in parallel experiments to account for solvent effects

  • Data Collection Parameters:

    • Sampling interval: 30 seconds for time-course measurements
    • AC amplitude: 10 mV (to avoid membrane disruption)
    • Key frequencies: 0.1 Hz (membrane resistance), 10 Hz (interface properties), 1000 Hz (solution resistance)
    • Duration: Minimum 40 minutes to capture full permeation kinetics

The following diagram illustrates the experimental workflow and key molecular interactions in the MSLB system:

G Imipramine Membrane Permeability Experimental Workflow Start Experimental Setup SubstratePrep Microcavity Substrate Preparation Start->SubstratePrep LipidPrep Lipid Solution Preparation SubstratePrep->LipidPrep BilayerForm Bilayer Formation (Langmuir-Blodgett) LipidPrep->BilayerForm Validation Bilayer Validation (Resistance >1 GΩ) BilayerForm->Validation Baseline Baseline Impedance Measurement Validation->Baseline DrugApply Imipramine Application (1-100 μM) Baseline->DrugApply EISMonitor Real-time EIS Monitoring (40+ minutes) DrugApply->EISMonitor DataAnalysis Data Analysis & Model Fitting EISMonitor->DataAnalysis End Permeability Kinetics Calculation DataAnalysis->End

Data Analysis and Interpretation
  • Equivalent Circuit Modeling: Fit impedance data to appropriate equivalent circuit models (typically a modified Randles circuit) to extract membrane resistance (Rₘ) and capacitance (Cₘ) values. The reduction in Rₘ directly correlates with increased ion permeability induced by imipramine.

  • Permeability Coefficient Calculation: Calculate permeability coefficients (P) from the time-dependent changes in membrane resistance using the equation: P = (1/α) × (d(1/Rₘ)/dt) where α represents the surface area-to-volume ratio of the system.

  • Statistical Analysis: Perform experiments in triplicate minimum for each condition. Compare results using Student's t-test or ANOVA with post-hoc testing as appropriate. Report means ± standard error of the mean (SEM).

Protocol 2: Biogenic Amine Analysis in Biological Samples

Sample Preparation and Extraction

This protocol details the comprehensive analysis of biogenic amines in biological samples using hollow fiber-electro-membrane extraction (HF-EME) combined with dispersive liquid-liquid microextraction (DLLME) and chromatographic detection, adapted from methodologies for fermented foods with modifications for pharmacological applications [6] [5].

  • Materials and Reagents:

    • Biogenic amine standards: Histamine, tyramine, putrescine, cadaverine, spermidine (prepare individual 2000 mg/L stock solutions in 0.1 M HCl)
    • Extraction solvents: 1-Octanol, 2-nitrophenyl octyl ether (NPOE) for supported liquid membrane
    • Derivatization reagent: Isobutyl chloroformate
    • Buffers: Phosphate buffer (0.5 M, pH 12), Carrez solutions I and II for protein precipitation
    • HPLC mobile phase: Acetonitrile:water (42:58, v/v) isocratic system
  • Instrumentation:

    • HPLC system with UV detector (198 nm) or GC-MS system
    • C18 reverse-phase column (15 × 0.46 cm, 5 μm particle size) with guard column
    • HF-EME apparatus with programmable power supply (0-100 V DC)
    • Polypropylene hollow fibers (porous wall, 1.0 mm inner diameter)
Hollow Fiber-Electro-Membrane Extraction Procedure
  • Sample Pretreatment: a. Homogenize biological samples (plasma, tissue homogenate) with 5% perchloric acid (1:1 ratio) b. Refrigerate at 4°C for 1 hour with mixing every 10 minutes c. Centrifuge at 1000 × g for 10 minutes at 4°C and filter through Whatman No. 1 filter paper d. Adjust filtrate pH to neutral using 2 N NaOH, then make alkaline (pH > 12) for efficient extraction

  • HF-EME Setup and Operation: a. Prepare supported liquid membrane by impregnating hollow fibers with 1-octanol or NPOE b. Fill fiber lumen with acceptor phase (100 μL of 100 mM HCl) c. Place donor phase (sample solution) in extraction vial with magnetic stirring d. Apply optimized voltage (typically 10-50 V) for 15-30 minutes to facilitate electromigration of charged biogenic amines e. Carefully collect acceptor phase for subsequent derivatization

  • DLLME Optimization: a. Combine acceptor phase from HF-EME with appropriate dispersive solvent (acetonitrile or methanol) b. Rapidly inject extraction solvent (chloroform or dichloromethane) to form fine droplets throughout the solution c. Centrifuge to separate organic phase and collect for derivatization

Derivatization and Chromatographic Analysis
  • Derivatization Protocol: a. Adjust sample pH to alkaline conditions (pH > 12) using NaOH b. Add 40 μL benzoyl chloride (or isobutyl chloroformate for GC-MS) c. Maintain at room temperature for 20 minutes for complete derivatization d. Extract derivatives with diethyl ether, evaporate under nitrogen stream e. Reconstitute in mobile phase for HPLC analysis

  • HPLC Analysis Conditions:

    • Column: C18 reverse-phase (15 × 0.46 cm, 5 μm)
    • Mobile phase: Acetonitrile:water (42:58, v/v) isocratic
    • Flow rate: 1.0 mL/min
    • Detection: UV at 198 nm
    • Injection volume: 20 μL
    • Run time: 20-30 minutes depending on amine complement
  • Quantification and Validation: a. Prepare calibration curves for each biogenic amine (typically 0.1-100 μg/mL) b. Calculate recovery rates using internal standards c. Determine method detection limits (LOD) and quantification limits (LOQ) d. Validate method precision (RSD < 10%) and accuracy (recovery 90-110%)

The following diagram illustrates the biogenic amine signaling pathways affected by imipramine and the analytical workflow:

G Biogenic Amine Signaling and Analysis Methodology Start Sample Collection (Plasma/Brain Tissue) Prep Sample Preparation (Protein Precipitation) Start->Prep HFEME HF-EME Extraction (Electromigration) Prep->HFEME DLLME DLLME Concentration HFEME->DLLME Derivat Chemical Derivatization (Benzoylation) DLLME->Derivat Analysis Chromatographic Separation Derivat->Analysis Detection UV/ MS Detection Analysis->Detection Quant Quantification & Data Analysis Detection->Quant End Biogenic Amine Profile Quant->End Imipramine Imipramine Exposure Reuptake Monoamine Reuptake Inhibition Imipramine->Reuptake PLC PLC Activation (G-protein Independent) Imipramine->PLC AmineRelease Altered Biogenic Amine Dynamics Reuptake->AmineRelease PIP2 PIP₂ Depletion PLC->PIP2 IM M-current (I_M) Inhibition PIP2->IM Excitability Increased Neuronal Excitability IM->Excitability Excitability->AmineRelease

Data Interpretation and Technical Considerations

Analysis of Permeability Data

The interpretation of imipramine permeability experiments requires careful consideration of multiple factors that influence drug-membrane interactions:

  • Membrane Composition Effects: The lipid environment significantly impacts imipramine's permeability and membrane-disruptive effects. Data consistently demonstrate that imipramine produces the greatest increase in ion permeability in negatively charged membranes (e.g., DOPC:DOPG 3:1) compared to neutral or positively charged membranes. This charge selectivity should inform model selection for specific research questions, particularly when mimicking specialized barriers like the blood-brain barrier [4].

  • Temporal Kinetics: The time-dependent changes in membrane resistance provide crucial information about imipramine's interaction dynamics. Research shows that imipramine's permeation follows distinct kinetics compared to its metabolite desipramine, with imipramine generally exhibiting faster translocation rates across various membrane compositions. These kinetic differences may contribute to variations in their pharmacological profiles and should be analyzed using appropriate mathematical models [4].

  • Concentration Dependencies: Evaluation of permeability across a concentration gradient (typically 1-100 μM) reveals potential saturation effects or cooperative interactions. Studies indicate that imipramine's effects on membrane fluidity and ion permeability display concentration-dependent relationships that may inform therapeutic dosing and toxicity considerations.

Troubleshooting and Method Optimization
  • MSLB Stability Issues: If membrane stability is compromised during EIS measurements (evidenced by sudden resistance drops), consider optimizing cavity size (smaller diameters generally enhance stability), ensuring proper surface cleaning before bilayer formation, and verifying buffer composition to maintain physiological ionic strength without excessive turbulence.

  • Extraction Efficiency Challenges: For biogenic amine analysis, if recovery rates fall below acceptable levels (typically <90%), focus optimization efforts on SLM composition (NPOE often superior for amines), applied voltage parameters (balance between efficiency and joule heating), and sample pH adjustment to ensure amines are in appropriately charged states for electromigration.

  • Chromatographic Resolution: If amine separation is suboptimal, consider mobile phase modifications (acetonitrile:water ratios between 40:60 to 45:55), column temperature optimization (25-40°C range), or alternative derivatization approaches (dansyl chloride for enhanced fluorescence detection).

Conclusion and Research Applications

The integrated methodologies presented in these application notes provide comprehensive tools for investigating imipramine's complex interactions with biological membranes and its functional relationships with biogenic amine systems. The combination of label-free electrochemical approaches with sophisticated extraction and analytical techniques enables researchers to quantify both the pharmacokinetic and pharmacodynamic aspects of imipramine's activity.

These protocols have broad applications across multiple research domains, including neuropharmacology studies examining the relationship between membrane permeability and therapeutic effects, drug development optimization for CNS-targeting compounds, predictive toxicology assessments of membrane-disruptive potential, and fundamental biophysical research on drug-membrane interactions. The standardized methodologies facilitate inter-laboratory comparisons and support the development of predictive models for drug behavior in complex biological systems.

The continuing investigation of imipramine's effects on membrane properties and biogenic amine signaling remains a valuable paradigm for understanding how small molecules modulate neuronal function through integrated mechanisms that span from atomic-scale molecular interactions to system-level physiological effects.

References

Comprehensive Analytical Techniques for Imipramine Hydrochloride: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Imipramine Hydrochloride Analytical Requirements

This compound is a tricyclic antidepressant drug that inhibits the reuptake of serotonin and norepinephrine, making it clinically effective against moderate to severe depression associated with psychomotor and physiological changes. It is also used for treating nocturnal enuresis in children. The chemical name of imipramine HCl is 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride, with a molecular weight of 316.9 g/mol. The drug is administered orally with an initial adult dose of up to 75 mg daily in divided doses, requiring precise control of the active pharmaceutical ingredient (API) in pharmaceutical formulations to ensure safety and efficacy [1].

Quality control of this compound presents several analytical challenges, including the need for specific methods to distinguish it from structurally similar impurities, requirement for sensitive detection in biological matrices for pharmacokinetic studies, and necessity for robust methods that remain unaffected by common tablet excipients. These excipients may include corn starch, sucrose, hydroxypropyl cellulose, hypromellose, anhydrous lactose, magnesium stearate, polyethylene glycol, stearic acid, talc, titanium dioxide, colloidal anhydrous silica, sunset yellow, aluminum hydroxide gel, sodium benzoate, and indigo carmine. The comprehensive analytical profiling of this compound requires a multifaceted approach incorporating various spectroscopic and chromatographic techniques to address these challenges effectively [1].

Spectrophotometric Methods

UV Spectrophotometry

Direct UV spectrophotometry represents one of the simplest analytical techniques for this compound quantification in pure forms and pharmaceutical formulations. This method capitalizes on the inherent chromophoric properties of the imipramine molecule, which exhibits maximum absorption at approximately 255 nm in appropriate solvents. The technique offers advantages of operational simplicity, rapid analysis, and minimal reagent requirements, making it suitable for routine quality control applications in pharmaceutical manufacturing settings [2] [3].

The experimental protocol for UV spectrophotometric analysis involves preparing a standard stock solution of this compound at a concentration of 200 μg/mL in distilled water. Working standards are then prepared across the concentration range of 1-14 μg/mL by appropriate dilution. The spectrophotometer is zeroed using the blank solvent (distilled water), and absorbance measurements of standard and sample solutions are recorded at 255 nm. This method demonstrates conformity with Beer-Lambert law within the concentration range of 0.98-7.85 mg% (equivalent to 9.8-78.5 μg/mL) for this compound, with high reproducibility and recovery rates ranging from 99.94% to 100.08% in tablet formulations [1] [2].

Oxidation-Based Spectrophotometry with Potassium Dichromate

The oxidation-based method utilizing potassium dichromate in acidic medium provides enhanced sensitivity for this compound determination. This approach is based on the oxidative coupling reaction between this compound and potassium dichromate in sulfuric acid medium, resulting in the formation of a green-colored dimeric product with maximum absorption at 620 nm. The method has been systematically optimized using Response Surface Methodology (RSM) via Box-Behnken design, identifying optimum conditions as 14 μg/mL of imipramine HCl, 0.6 mL of 0.01% potassium dichromate, and 5.0 mL of 10 M sulfuric acid [1] [4].

The reaction mechanism involves oxidation of the dibenzazepine ring system, with stoichiometric studies confirming a 2:1 ratio between imipramine HCl and potassium dichromate. The formation constant (Kf) and apparent Gibb's free energy (ΔG°) for the complex have been calculated as 1.858 × 10¹⁴ and -81.182 kJ mol⁻¹, respectively, indicating high stability of the formed product. This method obeys Beer's law in the concentration range of 1-14 μg/mL with molar absorptivity of 2.25 × 10⁴ L·mol⁻¹·cm⁻¹, demonstrating excellent sensitivity for pharmaceutical applications [1].

Table 1: Optimized Parameters for Oxidation-Based Spectrophotometric Method

Parameter Optimal Value Range Studied
Imipramine HCl concentration 14 μg/mL 1-14 μg/mL
Potassium dichromate volume (0.01%) 0.6 mL 0.3-0.9 mL
Sulfuric acid volume (10 M) 5.0 mL 3.0-7.0 mL
Reaction temperature 25 ± 1°C -
Maximum wavelength (λmax) 620 nm -
Stoichiometric ratio (Imipramine:K₂Cr₂O₇) 2:1 -
Charge-Transfer Complexation with Chloranilic Acid

Charge-transfer complexation represents an alternative spectrophotometric approach where imipramine acts as an n-electron donor and chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) serves as a π-acceptor. This interaction produces a highly colored complex with maximum absorption at 526 nm, providing a sensitive analytical signal for quantification. The method offers superior assay sensitivity and recovery compared to direct UV spectrophotometry, with Beer's law obedience in the concentration range of 1.96-19.63 mg% (19.6-196.3 μg/mL) for this compound [2] [3].

Thermodynamic studies of the imipramine-chloranilic acid complex have revealed a 1:1 stoichiometry with higher stability at lower temperatures. The enthalpy change (ΔH°) for complex formation was determined to be -2.902 kcal/mol, indicating an exothermic process. The experimental protocol involves mixing this compound solution with chloranilic acid solution in methanol, allowing the complex to develop, and measuring absorbance at 526 nm against a reagent blank. This method has been successfully applied to commercially available imipramine tablets without interference from excipients, demonstrating better recoveries with higher reproducibility and precision compared to direct UV methods [2] [3].

Derivative Spectrophotometry

Second-order derivative spectrophotometry provides an effective solution for analyzing this compound in combination formulations, such as those containing diazepam, where spectral overlapping complicates direct measurement. This technique enhances specificity by resolving overlapping absorption bands through mathematical transformation of the zero-order spectrum. The method has been successfully applied to quantify imipramine HCl in pure admixtures and commercial dosage forms with precision and reproducibility [5].

The analytical protocol involves dissolving samples in 0.1 M HCl and recording the second-order derivative spectra. Beer's law compliance is observed in the concentration range of 10-70 μg/mL for this compound, with a lower detection limit of 1.96 μg/mL at the 95% confidence level. This method effectively eliminates interference from formulation matrices and co-formulated drugs, making it particularly valuable for quality control of combination products [5].

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection provides a highly sensitive and selective approach for quantifying this compound, particularly in complex matrices like biological fluids. A validated method for human plasma analysis employs a μ-Bondapak C18 column (250 × 4.6 mm) with a mobile phase consisting of 0.01 M sodium hydrogen phosphate/acetonitrile (60:40 v/v) adjusted to pH 3.5 ± 0.1. The isocratic elution at a flow rate of 1.5 mL/min with UV detection at 252 nm enables precise quantification of imipramine concentrations as low as 3 ng/mL in plasma samples [6].

The chromatographic separation achieves baseline resolution of imipramine from potential interferents, with retention times of 4.3 minutes for imipramine and 5.2 minutes for the internal standard trimipramine. The method employs an efficient liquid-liquid extraction procedure using a mixture of hexane/isoamyl alcohol (98:2) with back-extraction into acidic medium, followed by evaporation of the organic phase to concentrate the analyte. This sample preparation approach significantly enhances method sensitivity, allowing the use of UV detection for therapeutic drug monitoring and pharmacokinetic studies [6].

Table 2: HPLC-UV Method Validation Parameters for Imipramine HCl Determination

Validation Parameter Results Acceptance Criteria
Linearity range 3-40 ng/mL -
Correlation coefficient >0.99 R² ≥ 0.99
Intra-day precision (CV%) <15% ≤15%
Inter-day precision (CV%) <15% ≤15%
Accuracy (%) 85-115% 85-115%
Limit of detection (LOD) 3 ng/mL (S/N=3) -
Limit of quantification (LOQ) 3 ng/mL -
Extraction recovery 85 ± 5% Consistent and precise
Compendial HPLC Method (USP)

The United States Pharmacopeia (USP) monograph for this compound specifies an HPLC method for assay and related compounds determination. The compendial method uses a L1 column (C18, 3.9-mm × 30-cm) maintained at 40°C, with a mobile phase consisting of 0.06 M sodium perchlorate, acetonitrile, and triethylamine (625:375:1) adjusted to pH 2.0 with perchloric acid. Detection is performed at 269 nm with a flow rate of 1.5 mL/min [7].

The system suitability requirements specify that the resolution between imipramine and desipramine peaks should be not less than 1.3 when analyzed using a system suitability solution containing both compounds. For related compounds testing, the method limits iminodibenzyl to not more than 0.1%, N-(dimethylaminopropyl)iminostilbene to not more than 0.1%, any other individual impurity to not more than 0.2%, and total impurities to not more than 1.0%. The assay procedure quantifies this compound against a USP reference standard, with acceptance criteria of 98.0-102.0% of the labeled claim [7].

Method Comparison and Selection Guidance

Comparative Analysis of Techniques

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and purpose of analysis. Spectrophotometric methods generally offer simplicity, rapid implementation, and cost-effectiveness for routine quality control of pharmaceutical formulations, whereas chromatographic techniques provide superior sensitivity and selectivity for bioanalytical applications and impurity profiling [1] [6] [2].

Table 3: Comprehensive Comparison of Imipramine HCl Analytical Methods

Method Linear Range LOD/LOQ Applications Advantages Limitations
UV Spectrophotometry 0.98-7.85 mg% [2] Not specified Tablet analysis Simple, rapid, cost-effective Less sensitive, potential interference
Oxidation with K₂Cr₂O₇ 1-14 μg/mL [1] Not specified Tablet analysis Better sensitivity, colored complex Requires reagent optimization
Charge-Transfer Complexation 1.96-19.63 mg% [2] Not specified Tablet analysis Superior recovery and precision More complex procedure
Derivative Spectrophotometry 10-70 μg/mL [5] LOD: 1.96 μg/mL Combination products Resolves spectral overlap Requires derivative instrumentation
HPLC-UV (Plasma) 3-40 ng/mL [6] LOQ: 3 ng/mL Bioequivalence studies High sensitivity, selective Extensive sample preparation
USP HPLC ~0.3 mg/mL [7] Not specified API and impurity profiling Regulatory compliance Specific column requirement
Method Selection Guidelines

For routine quality control of this compound in tablet formulations, the potassium dichromate oxidation method or charge-transfer complexation approach provides an excellent balance of sensitivity, precision, and practical implementation. The oxidation method demonstrates particularly favorable performance with percentage recovery of 99.94-100.08% and compliance with regulatory guidelines (100 ± 2%) [1] [4].

For bioequivalence and pharmacokinetic studies requiring precise quantification at low concentrations, the HPLC-UV method with liquid-liquid extraction offers the necessary sensitivity (LOQ: 3 ng/mL) and selectivity in biological matrices. This method has been successfully applied in randomized crossover bioequivalence studies following a two-week washout period, demonstrating its applicability for comparative bioavailability assessment of different imipramine products [6].

For regulatory testing and quality assurance of active pharmaceutical ingredients, the USP-compendial HPLC method should be employed to ensure compliance with pharmacopeial standards. This method provides comprehensive profiling of the API, including assay and related substances determination, following Good Manufacturing Practice (GMP) requirements [7].

Experimental Protocols

Detailed Protocol: Oxidation-Based Spectrophotometric Method

Reagents and Equipment:

  • Imipramine HCl reference standard (Sigma-Aldrich)
  • Potassium dichromate solution (0.01%, HiMedia)
  • Sulfuric acid (10 M, VWR Chemicals)
  • Distilled water
  • UV-Visible spectrophotometer (e.g., Evolution 300, Thermo Scientific) with 1-cm quartz cells
  • Volumetric flasks (10 mL, 100 mL)
  • Piperttes and micropipettes
  • Sonicator (e.g., Branson 2800)

Procedure:

  • Standard solution preparation: Accurately weigh 0.02 g of imipramine HCl reference standard and transfer to a 150 mL Erlenmeyer flask. Add 75 mL of distilled water and sonicate at 30 ± 1°C for 30 minutes until completely dissolved. Transfer quantitatively to a 100 mL volumetric flask and dilute to volume with distilled water to obtain a 200 μg/mL stock solution [1].

  • Sample preparation (tablets): Weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of imipramine HCl to a 100 mL volumetric flask. Add about 75 mL of distilled water, sonicate for 30 minutes with occasional shaking, dilute to volume with distilled water, and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [1].

  • Derivatization procedure:

    • Pipette aliquots of standard or sample solution equivalent to 1-14 μg/mL of imipramine HCl into a series of 10 mL volumetric flasks.
    • Add 5.0 mL of 10 M sulfuric acid to each flask and mix gently.
    • Add 0.6 mL of 0.01% potassium dichromate solution to each flask.
    • Dilute to volume with distilled water and mix thoroughly.
    • Allow the reaction to proceed at room temperature (25 ± 1°C) for 10 minutes [1].
  • Measurement: Measure the absorbance of the solutions at 620 nm against a reagent blank prepared similarly but without imipramine HCl.

  • Calibration curve: Prepare a calibration curve using standard solutions in the concentration range of 1-14 μg/mL and determine the sample concentration from the calibration curve [1].

Validation Parameters:

  • Precision: % RSD ≤ 2%
  • Accuracy: Recovery 99.94-100.08%
  • Specificity: No interference from excipients
  • Linearity: R² ≥ 0.999
  • Robustness: Stable under slight variations in reagent volumes [1]
Detailed Protocol: HPLC-UV Method for Plasma Analysis

Reagents and Equipment:

  • Imipramine HCl and trimipramine (internal standard) reference standards (Sigma Chemical Co.)
  • HPLC grade methanol, hexane, isoamyl alcohol, acetonitrile
  • Sodium hydroxide (10 N), hydrochloric acid (0.25 M)
  • Human blank plasma
  • HPLC system with UV detector (e.g., Waters 2487)
  • μ-Bondapak C18 column (250 × 4.6 mm, Waters)
  • Centrifuge, vortex mixer, nitrogen evaporator

Mobile Phase Preparation: Prepare 0.01 M sodium hydrogen phosphate solution and adjust pH to 3.5 ± 0.1. Mix with acetonitrile in ratio 60:40 (v/v), filter through 0.45 μm membrane and degas before use [6].

Chromatographic Conditions:

  • Column temperature: 40°C
  • Flow rate: 1.5 mL/min
  • Detection wavelength: 252 nm
  • Injection volume: 50 μL
  • Run time: 10 minutes [6]

Sample Extraction Procedure:

  • Piper 2 mL of human plasma into test tubes.
  • Add 100 μL of imipramine working standard solutions (60-800 ng/mL) and 100 μL of trimipramine internal standard (3000 ng/mL).
  • Add 200 μL of 10 N sodium hydroxide and 4 mL of hexane/isoamyl alcohol (98:2) mixture.
  • Vortex for 3 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the upper organic layer to clean test tubes.
  • Repeat the extraction with another 4 mL of organic solvent and combine the extracts.
  • Evaporate the combined extracts to approximately 1 mL under nitrogen gas.
  • Add 100 μL of 0.25 M hydrochloric acid, shake for 3 minutes, and centrifuge at 7000 rpm for 5 minutes.
  • Discard the upper organic layer and inject 50 μL of the acid layer into the HPLC system [6].

Method Validation:

  • Linearity: 3-40 ng/mL with R² ≥ 0.99
  • Precision: CV% < 15% for both intra-day and inter-day
  • Accuracy: 85-115% of nominal values
  • Recovery: 85 ± 5% consistent across concentrations
  • Stability: No degradation during three freeze-thaw cycles and three months storage at -70°C [6]

Workflow Visualization

pharmacy_workflow start Start Analysis sample_prep Sample Preparation (Sonication & Filtration) start->sample_prep method_select Method Selection sample_prep->method_select uv_method UV Spectrophotometry (255 nm) method_select->uv_method Tablets Routine QC oxid_method Oxidation Method (K₂Cr₂O₇ + H₂SO₄) method_select->oxid_method Tablets Enhanced Sensitivity ct_method Charge-Transfer (Chloranilic Acid) method_select->ct_method Tablets Superior Recovery hplc_method HPLC Analysis (USP or Bioanalytical) method_select->hplc_method Plasma/Impurities data_analysis Data Analysis & Calculation uv_method->data_analysis oxid_method->data_analysis ct_method->data_analysis hplc_method->data_analysis report Result Reporting data_analysis->report

Figure 1: Decision Workflow for Selection of Appropriate Analytical Methods for this compound Based on Application Requirements

hplc_protocol start Start Plasma Analysis aliquot Aliquot 2 mL Plasma Add IS & NaOH start->aliquot extraction Liquid-Liquid Extraction Hexane/Isoamyl alcohol (98:2) aliquot->extraction combine Combine Organic Layers extraction->combine evaporate Evaporate under N₂ Concentrate to 1 mL combine->evaporate back_extract Back-Extraction with 0.25 M HCl evaporate->back_extract inject Inject 50 μL into HPLC System back_extract->inject separate Chromatographic Separation μ-Bondapak C18, 40°C inject->separate detect UV Detection 252 nm separate->detect quantify Peak Ratio Quantification Internal Standard Method detect->quantify report Report Concentration quantify->report

Figure 2: Detailed HPLC-UV Protocol for Determination of Imipramine in Human Plasma

Conclusion

The comprehensive analysis of this compound requires a multifaceted approach incorporating various analytical techniques tailored to specific applications. Spectrophotometric methods, including direct UV, oxidation-based, and charge-transfer complexation approaches, provide reliable, cost-effective solutions for routine quality control of pharmaceutical formulations. For more demanding applications requiring enhanced sensitivity and specificity, particularly in biological matrices, HPLC with UV detection offers robust performance with quantification limits sufficient for pharmacokinetic and bioequivalence studies.

The continuing evolution of this compound analytical techniques demonstrates a trend toward automated systems with improved sensitivity, precision, and regulatory compliance. The methods detailed in these application notes provide researchers and pharmaceutical scientists with validated protocols that can be directly implemented in quality control laboratories, clinical research settings, and regulatory testing environments. As analytical technologies advance, further improvements in detection limits, analysis time, and method greenness are anticipated for this compound determination across various matrices.

References

Comprehensive Application Notes and Protocols on Imipramine Hydrochloride Stability and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Imipramine hydrochloride, a tricyclic antidepressant (TCA), is chemically known as 3-(10,11-Dihydro-5H-dibenz[b,f]-azepin-5-yl)-N,N-dimethyl-propylamine hydrochloride with a molecular weight of 316.9 [1]. It occurs as a white to off-white, odorless or practically odorless, crystalline powder with a burning taste followed by a sensation of numbness [1]. Understanding the stability profile and optimal storage conditions of this compound is crucial for maintaining its pharmaceutical efficacy and ensuring patient safety throughout its shelf life and usage. These application notes provide detailed protocols and stability data for researchers and drug development professionals working with this compound across various formulations.

Physicochemical Properties and Stability Factors

The structural integrity of this compound is influenced by several environmental factors that must be carefully controlled during storage and formulation development. The molecule's stability is particularly affected by oxygen, light, pH, and humidity [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Reference
Molecular Formula C₁₉H₂₄N₂·HCl [1]
Molecular Weight 316.9 g/mol [1]
pKa 9.4 [1]
Solubility in Water 1 in 2 parts [1]
Solubility in Alcohol 1 in 1.5 parts [1]
Solubility in Chloroform 1 in 1.5 parts [1]
Solubility in Acetone 1 in 15 parts [1]
Solubility in Ether Practically insoluble [1]
pH of 10% Solution 3.6 to 5.0 [1]

Recommended Storage Conditions

General Storage Guidelines

For long-term stability, this compound should be stored in airtight containers protected from light [1]. The powder absorbs insignificant amounts of moisture at 23°C at relative humidities up to 60%; under more humid conditions, significant absorption occurs [1]. Aqueous solutions are stable when protected from oxygen and light [1].

Formulation-Specific Storage

Table 2: Storage Conditions and Stability Profiles for Different Formulations

Formulation Type Storage Conditions Beyond-Use Date/Stability Reference
Bulk Powder Airtight containers, protected from light, ≤60% RH Not specified [1]
Oral Liquid (5 mg/mL) Tight, light-resistant containers at room temperature or refrigerated 90 days (99.07% remaining at RT, 97.59% refrigerated) [2]
Plasma Samples -70°C Stable for 3 months with no degradation evidence [3] [4]
Plasma Samples Three freeze-thaw cycles Stable with no degradation evidence [3] [4]

Stability-Indicating Analytical Methods

HPLC-UV Method for Plasma Analysis

For bioequivalence studies and pharmacokinetic evaluations, a sensitive and validated HPLC method with UV detection has been developed for quantification of imipramine in human plasma [3].

4.1.1 Chromatographic Conditions
  • Apparatus: Waters HPLC system model 746
  • Column: μ-Bondapak C₁₈ (250 × 4.6 mm)
  • Mobile Phase: Sodium hydrogen phosphate solution (0.01 M)/acetonitrile (60/40 v/v)
  • pH: 3.5 ± 0.1
  • Flow Rate: 1.5 ml/min
  • Temperature: 40°C
  • Detection: UV at 252 nm
  • Injection Volume: 50 μl
  • Internal Standard: Trimipramine [3]
4.1.2 Sample Preparation Protocol
  • Add 100 μl of imipramine working solutions (60-800 ng/ml) and 100 μl of trimipramine internal standard (3000 ng/ml) to 2 ml of human blank plasma
  • Alkalize with 200 μl of sodium hydroxide 10 N
  • Extract with 4 ml mixture of hexane/isoamyl alcohol (98:2)
  • Vortex and centrifuge at 3000 rpm for 10 min
  • Transfer the upper organic layer to clean test tubes
  • Repeat extraction with another 4 ml of organic mixture
  • Combine organic layers and evaporate to 1 ml under nitrogen gas
  • Back-extract with 100 μl of 0.25 M hydrochloric acid
  • Shake for 3 min and centrifuge at 7000 rpm for 5 min
  • Discard upper layer and inject 50 μl of the acid layer into HPLC [3]
4.1.3 Method Validation Parameters
  • Linearity Range: 3-40 ng/ml
  • Limit of Detection: 3 ng/ml
  • Average Extraction Recovery: 85 ± 5%
  • Intra-day and Inter-day Precision: CV% within acceptable limits [3]
Spectrophotometric Method for Tablet Analysis

For routine quality control of tablet formulations, a spectrophotometric method has been developed using potassium dichromate in the presence of sulfuric acid [5].

4.2.1 Optimal Conditions
  • Imipramine HCl: 14 μg/mL
  • Potassium Dichromate (0.01%): 0.6 mL
  • Sulfuric Acid (10 M): 5.0 mL
  • Detection Wavelength: 620 nm
  • Linear Range: 1-14 μg/mL
  • Molar Absorptivity: 2.25 × 10⁴ L·mol⁻¹·cm⁻¹ [5]
4.2.2 Procedure
  • Prepare imipramine HCl solution in the concentration range of 1-14 μg/mL
  • Add 0.6 mL of 0.01% potassium dichromate solution
  • Mix with 5.0 mL of 10 M sulfuric acid
  • Measure absorbance at 620 nm against reagent blank
  • Construct calibration curve and determine unknown concentrations [5]

Stability Under Stress Conditions

Photodegradation Studies

Imipramine undergoes photosensitized degradation in the presence of humic substances (HS) under simulated sunlight, with the excited triplet state of HS (³HS) being mainly responsible for this degradation [6]. The electron transfer interaction between ³HS and imipramine occurs with a bimolecular reaction rate constant of (4.9 ± 0.4) × 10⁹ M⁻¹·s⁻¹ [6].

Primary photodegradation products include hydroxylation, demethylation, and cleavage of the side chain, initiated by electron transfer from the nonbonding nitrogen electron of imipramine to ³HS* [6]. This degradation pathway is particularly relevant for environmental fate studies of imipramine.

Oxidative Degradation

Imipramine reacts with oxidising agents such as chloramine-T (CAT) in acid medium, following first-order kinetics with respect to CAT concentration and fractional-order kinetics with respect to both imipramine and H⁺ concentration [7]. The oxidation product has been identified as imipramine-5-N-oxide [7].

The following workflow diagram illustrates the comprehensive stability assessment protocol for this compound:

G cluster_1 Physical Characterization cluster_2 Chemical Stability Studies cluster_3 Analytical Method Validation cluster_4 Storage Condition Evaluation cluster_5 Formulation-Specific Testing Start Start: Imipramine HCl Stability Assessment PC1 Appearance Evaluation (Color, Odor, Crystallinity) Start->PC1 PC2 Solubility Profile Determination Start->PC2 PC3 pH Measurement of Solutions Start->PC3 CS1 Forced Degradation Studies (Oxidation, Photolysis, Hydrolysis) PC1->CS1 PC2->CS1 PC3->CS1 CS2 Identification of Degradation Products CS1->CS2 CS3 Kinetic Parameter Calculation CS2->CS3 AM1 HPLC-UV Method for Plasma Samples CS3->AM1 AM2 Spectrophotometric Method for Tablet Formulations CS3->AM2 AM3 Method Validation (Linearity, Precision, Accuracy) AM2->AM3 SC1 Long-Term Stability (Room Temperature, Refrigerated) AM3->SC1 SC2 Freeze-Thaw Stability Evaluation SC1->SC2 SC3 Container Closure System Study SC2->SC3 FS1 Oral Liquid Formulation Stability Testing SC3->FS1 FS2 Solid Dosage Form Stability Testing FS1->FS2 FS3 Beyond-Use Date Determination FS2->FS3 End End: Stability Profile Documentation & Recommendations FS3->End

Operational Protocols

Protocol for Compounding Oral Liquid Formulation

For extemporaneous compounding of this compound 5 mg/mL oral liquid [2]:

  • Calculate the required quantity of each ingredient for the total amount to be prepared
  • Accurately weigh or measure each ingredient
  • If using tablets: reduce the particle size of this compound tablets to a fine powder
  • If using bulk powder: place the this compound bulk powder in a mortar
  • Add a small portion of the SyrSpend SF PH4 to the powder; mix to form a smooth paste
  • Geometrically add sufficient SyrSpend SF PH4 to final volume, mixing after each addition
  • Package in tight, light-resistant containers
  • Label with "Keep out of reach of children," "Use only as directed," "Shake well," and "Discard after 90 days"
Quality Control Testing Protocol

Quality-control assessment should include [2]:

  • Weight or volume verification
  • pH measurement
  • Specific gravity determination
  • Active drug assay using validated analytical methods
  • Color evaluation
  • Rheologic properties/pourability assessment
  • Physical observation
  • Physical stability (discoloration, foreign materials, gas formation, and mold growth)

Conclusion

The stability profile of this compound is well-characterized with proper storage conditions established for various formulations. The compound demonstrates robust stability in plasma samples under frozen conditions (-70°C) for at least three months and through multiple freeze-thaw cycles [3] [4]. For oral liquid formulations, a beyond-use date of 90 days is appropriate when stored in tight, light-resistant containers at either room or refrigerated temperatures [2]. The availability of validated stability-indicating methods, including HPLC-UV for biological samples and spectrophotometric methods for formulations, enables accurate monitoring of this compound stability throughout its shelf life and usage.

References

imipramine intracellular replication assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Intracellular Replication Assay Protocols

The core of investigating imipramine's intracellular activity involves treating infected host cells and quantifying the reduction in pathogen load over time. The protocols for different pathogens share a common workflow but have specific variations.

General Workflow for Intracellular Replication Assays The following diagram outlines the common steps involved in conducting these assays, from cell preparation to data analysis:

G Start Start: Seed host cells PreTreat Pre-treat cells with imipramine (Time: e.g., 6h) Start->PreTreat Infect Infect with pathogen (MOI: pathogen-specific) PreTreat->Infect Remove Remove extracellular pathogens (e.g., gentamicin) Infect->Remove TreatPost Treat with imipramine post-infection Remove->TreatPost Harvest Harvest cells at time points TreatPost->Harvest Lyse Lyse cells to release intracellular pathogens Harvest->Lyse Plate Plate lysates on agar Lyse->Plate Count Count colonies (CFUs) Plate->Count Analyze Analyze data Count->Analyze

Protocol 1: Intracellular Replication Assay for Brucella abortus in Macrophages

This protocol is adapted from a 2025 study using murine macrophage-like RAW 264.7 cells [1] [2].

  • Cell Line: RAW 264.7 cells (murine macrophage) [1] [2].
  • Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) [1] [2].
  • Bacterial Strain: Smooth, virulent, wild-type B. abortus 544 (ATCC 23448) [1] [2].
  • Imipramine Preparation: Prepare a 0.1 M stock solution of imipramine hydrochloride in deionized water. Sterilize by filtration through a 0.22 µm membrane, store at -20°C. Create working solutions by diluting the stock in sterile phosphate-buffered saline (PBS) [1] [2].
  • Cell Seeding: Seed cells in 6-well or 96-well tissue culture plates and incubate overnight [1] [2].
  • Pre-treatment: Pre-treat cells with imipramine (e.g., 125 µM and 250 µM) for 6 hours prior to infection [1] [2].
  • Infection: Infect cells with B. abortus at a high Multiplicity of Infection (MOI) of 1,000. Centrifuge the plate at 200 × g for 5 minutes to synchronize infection, then incubate at 37°C in 5% CO₂ [1] [2].
  • Remove Extracellular Bacteria: At 1 hour post-infection, treat cells with gentamicin (50 µg/mL) for 30 minutes to kill extracellular bacteria [1] [2].
  • Post-infection Treatment: After removing gentamicin, maintain cells in medium containing imipramine (125 µM and 250 µM) [1] [2].
  • CFU Quantification: At designated time points (e.g., 4, 24, and 48 hours post-infection) [1] [2]:
    • Wash cells with PBS.
    • Lyse cells with distilled water.
    • Serially dilute the lysates in PBS.
    • Plate onto Brucella agar plates.
    • Incubate plates at 37°C in 5% CO₂ for 3 days and count Colony Forming Units (CFUs).
Protocol 2: Antiviral Assay for Chikungunya Virus (CHIKV) in Human Fibroblasts

This protocol is based on a 2017 study investigating imipramine's effect on CHIKV replication [3].

  • Cell Line: Human foreskin fibroblast (HFF1) cell line [3].
  • Culture Medium: Appropriate medium supplemented with 10% FBS [3].
  • Virus Strain: CHIKV La Réunion isolate (LR2006-OPY1) [3].
  • Imipramine Treatment: Treat cells with imipramine at concentrations ranging from 10 µM to 100 µM. Treatment can begin 2 hours prior to infection and continue until the endpoint of the experiment [3].
  • Infection: Infect cells with CHIKV. The specific MOI should be optimized for the system [3].
  • Viral Replication Analysis (at 24 and 48 hours post-infection) [3]:
    • qRT-PCR: Measure viral RNA copy numbers in cell supernatants or lysates.
    • Plaque Assay: Titrate infectious viral particles from supernatants using a standard plaque assay on Vero cells.
    • Western Blot: Detect levels of viral non-structural proteins (nsP1, nsP2, nsP3) in cell lysates.

Summary of Experimental Data

The table below summarizes key quantitative findings from recent studies on imipramine's intracellular effects.

Pathogen / Disease Model Host Cell / Animal Model Key Imipramine Concentrations/Doses Observed Effects Citation
Chikungunya Virus (CHIKV) Human skin fibroblasts (HFF1) 10 µM to 100 µM Dose-dependent inhibition of viral replication & production; near-complete inhibition at 100 µM. [3]

| Brucella abortus (Brucellosis) | RAW 264.7 macrophages / BALB/c mice | In vitro: 125 µM, 250 µM In vivo: 10 mg/kg, 20 mg/kg | Reduced intracellular bacterial replication; decreased splenic/hepatic bacterial load in mice. | [1] [2] | | Various Arboviruses (Zika, Dengue, West Nile) | Human cell lines | 75 µM | Strong inhibition of viral replication across multiple flaviviruses. | [3] |

Additional Supporting Assays

To fully characterize imipramine's effects, the following complementary assays are recommended.

  • Cell Viability Assay (MTT): Crucial to confirm that the antimicrobial effects are not due to compound toxicity. Treat cells with the same range of imipramine concentrations used in the replication assays for 72 hours, then assess viability [1] [2].
  • Direct Bactericidal Assay: Incubate the pathogen directly with imipramine in a cell-free system (e.g., in broth). Plate at various time points to count CFUs. This determines if imipramine has direct killing activity or if its effects are exclusively host-mediated [1] [2].
  • Nitric Oxide Measurement (Griess Assay): Collect supernatants from infected and treated macrophages at 24 and 48 hours post-infection. Measure nitrite levels as an indicator of nitric oxide production, which is a key macrophage antimicrobial response [1] [2].

Proposed Mechanism of Action

Imipramine is a cationic amphiphilic drug that accumulates in lysosomes and disrupts intracellular cholesterol trafficking. For several pathogens, this is the primary mechanism behind its antimicrobial activity, as illustrated below.

G Imipramine Imipramine LEL Late Endosome/Lysosome (LE/L) Imipramine->LEL Cholesterol Cholesterol Trapping LEL->Cholesterol Depletion Depletion of Cholesterol from other membranes Cholesterol->Depletion Fusion Inhibition of Pathogen Fusion Depletion->Fusion Replication Inhibition of Viral Replication Complex Depletion->Replication Budding Inhibition of Viral Budding Depletion->Budding

This disruption prevents cholesterol, a critical lipid, from reaching other cellular membranes. Many viruses, including CHIKV, require cholesterol in host cell membranes for key steps in their life cycle such as fusion, replication, and budding. By depleting membrane cholesterol, imipramine effectively inhibits these processes [3].

Key Considerations for Protocol Implementation

  • Dose-Response: Always include a range of imipramine concentrations to establish a dose-dependent effect and determine the IC₅₀ [3] [1].
  • Treatment Timing: The timing of imipramine addition (pre-treatment, during infection, or post-infection) can help identify which stage of the pathogen life cycle is being targeted [3] [1].
  • Solvent Control: Use the solvent for imipramine (e.g., water or DMSO) as a negative control in all experiments.
  • Cytotoxicity: Always perform parallel cytotoxicity assays to confirm that the observed effects are not due to host cell death [3] [1].

Conclusion

Repurposing imipramine as an intracellular anti-infective agent represents a promising strategy against challenging pathogens like Brucella and CHIKV. The protocols outlined provide a foundation for researchers to validate and expand upon these findings, potentially leading to new therapeutic options.

References

imipramine hydrochloride solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Mixed Micellization for Solubility Enhancement

Surfactant / Additive Interaction Type Key Finding / Effect on IMP Experimental Conditions
Triton X-100 (TX-100) (Non-ionic) Synergistic / Attractive [1] [2] [3] Reduces Critical Micelle Concentration (CMC), enabling aggregation at lower drug concentrations; spontaneous process [1] [3]. Aqueous, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ Urea at 298 K [1] [3].
Dodecylethyldimethylammonium Bromide (DDAB) (Cationic) Synergistic / Attractive [4] Increases surface activity; mixed systems are more densely packed at the interface than individual components [4]. Aqueous and electrolyte solutions; studied via tensiometry and FT-IR [4].
Electrolyte (NaCl) Enhances Synergism [1] [4] [2] Increases spontaneity of micellization; strengthens attractive interaction in IMP+TX-100 mixtures [1] [3]. 0.050 mol·kg⁻¹ concentration [1] [3].
Urea (U) Destabilizes Synergism [1] [3] Decreases spontaneity of micellization; weakens attractive interaction in mixed systems [1] [3]. 0.250 mol·kg⁻¹ concentration [1] [3].

Detailed Experimental Protocol: Tensiometric Method

This is a standard method for determining the Critical Micelle Concentration (CMC) and investigating interactions in pure and mixed systems.

1. Principle The method is based on measuring the surface tension of solutions. A sharp break in the plot of surface tension versus concentration of the amphiphile indicates the CMC, the point at which micelle formation begins [1] [2] [3].

2. Materials and Equipment

  • Chemicals: Imipramine Hydrochloride (high purity, e.g., ≥98.0% from Sigma-Aldridge), surfactant (e.g., Triton X-100), electrolytes (e.g., NaCl), urea [1] [3].
  • Equipment: Tensiometer (e.g., Du Nouy ring or Wilhelmy plate), thermostatted water bath (to maintain 298 K or other desired temperature), volumetric flasks [1].

3. Procedure 1. Preparation of Stock Solutions: Prepare stock solutions of IMP and the surfactant (e.g., TX-100) in the desired media (aqueous, NaCl solution, or urea solution) at concentrations above their expected CMC [1] [3]. 2. Preparation of Mixed Solutions: Prepare a series of solutions with fixed IMP-to-surfactant molar ratios (e.g., 1:1, 1:3) by mixing appropriate volumes of stock solutions and diluting with the solvent [1] [3]. 3. Surface Tension Measurement: Measure the surface tension of each solution in the series, starting from low to high concentration. 4. Data Plotting and CMC Determination: Plot surface tension against the logarithm of the concentration. The CMC is identified as the concentration at which a distinct break or change in the slope of the curve occurs [1] [3].

4. Data Analysis Various models (e.g., Rosen's model) are applied to the surface tension data to calculate parameters such as the interaction parameter (β), which indicates synergism (if β is negative), and thermodynamic parameters like Gibbs free energy of adsorption (ΔG°ads) to assess spontaneity [4] [2] [3].

Experimental Workflow & Data Verification

The following diagram illustrates the typical workflow for a mixed micelle study, from preparation to analysis.

Prepare Stock Solutions Prepare Stock Solutions Create Mixture Ratios Create Mixture Ratios Prepare Stock Solutions->Create Mixture Ratios Measure Surface Tension Measure Surface Tension Create Mixture Ratios->Measure Surface Tension Determine CMC from Plot Determine CMC from Plot Measure Surface Tension->Determine CMC from Plot Calculate Interaction Parameters Calculate Interaction Parameters Determine CMC from Plot->Calculate Interaction Parameters Validate with Spectroscopy Validate with Spectroscopy Calculate Interaction Parameters->Validate with Spectroscopy

To confirm the physical interactions suggested by tensiometry, researchers often use spectroscopic techniques:

  • FT-IR Spectroscopy: Can reveal structural changes and specific molecular interactions (e.g., hydrogen bonding) between IMP and the surfactant in mixed systems [4] [2].
  • 1H NMR Spectroscopy: Used to investigate the microenvironment and location of the drug within the micelles by observing changes in chemical shifts [2].

Frequently Asked Questions (FAQs)

Q1: Why is mixed micellization a preferred technique for enhancing IMP's solubility? Pure IMP has a high CMC, requiring a large amount of the drug to form micelles, which can lead to increased side effects and costs. Forming mixed micelles with surfactants significantly lowers the CMC, promoting aggregation and solubility at much lower, more therapeutically relevant drug concentrations [1] [3].

Q2: How do electrolytes and urea affect mixed micelle formation?

  • Electrolytes (e.g., NaCl): Enhance synergism by reducing electrostatic repulsion between ionic head groups (e.g., of IMP), leading to tighter packing at the interface and lower CMC [1] [4] [3].
  • Urea: Acts as a water-structure breaker, destabilizing the hydrophobic effect that drives micellization. This weakens the attractive interactions in the mixed system, increasing the CMC [1] [3].

Q3: What analytical methods can be used to verify IMP concentration and assay in formulated tablets? While not directly a solubility technique, verifying drug content is crucial. Spectrophotometric methods are common. One validated method involves oxidizing IMP with potassium dichromate in sulfuric acid to form a green-colored product, which is then measured at 620 nm. This method is linear in the range of 1–14 μg mL⁻¹ [5]. HPLC methods are also described in pharmacopeias for a more specific assay [6] [5].

References

imipramine analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are answers to common questions and solutions for specific interference problems you might encounter.

1. How can I resolve interference from compounds that absorb in the UV region? Problem: Sample matrices or metabolites with similar UV absorption profiles can interfere with the accurate quantification of imipramine, especially in UV-Vis spectrophotometry. Solution: Employ charge-transfer (CT) complexation to shift the analyte's absorption into the visible spectrum. This leverages the specific reaction between imipramine (electron donor) and reagents like p-benzoquinones (electron acceptors), moving the measurement away from common UV interferences [1].

  • Recommended Acceptors: p-Chloranilic acid (pCA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1].
  • Expected Wavelength Shift: Complexes with pCA absorb at 530 nm, and with DDQ at 585 nm [1].
  • Advantage: This method significantly enhances selectivity in complex samples like pharmaceutical formulations by avoiding the crowded UV spectral region [1].

2. What can cause low recovery or poor sensitivity in HPLC-UV analysis of plasma samples? Problem: Insufficient sensitivity to measure low plasma concentrations (e.g., after a single oral dose) or inconsistent recovery due to complex matrix effects [2]. Solution: Optimize the sample preparation with a robust liquid-liquid extraction (LLE) protocol. An efficiently cleaned-up sample reduces matrix interference and concentrates the analyte, enabling the use of a standard UV detector for sensitive quantification [2].

  • Key Steps:
    • Use a mixture of hexane/isoamyl alcohol (98:2) as the organic solvent [2].
    • Perform a back-extraction into acidic aqueous medium (e.g., 0.25 M hydrochloric acid) to separate imipramine from lipophilic matrix components [2].
    • This method has been validated to achieve a limit of quantitation (LOQ) as low as 3 ng/mL [2].

3. How can I improve the selectivity of my method for imipramine over its metabolites? Problem: The main metabolite, desipramine, has a structure very similar to imipramine and can co-elute or interfere in analysis [3]. Solution: Use Molecularly Imprinted Polymers (MIPs) as a selective sorbent in sample preparation. MIPs are synthetic materials with cavities tailored to the template molecule (imipramine), offering high specificity [3].

  • Experimental Finding: Among 14 tested functional monomers, 4-vinylbenzoic acid yielded the MIP with the highest specificity for imipramine. Theoretical and empirical studies confirmed its superior performance in selectively binding imipramine, even in the presence of desipramine and other structurally related compounds [3].

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned in the troubleshooting guides.

Protocol 1: Visible Spectrophotometry via Charge-Transfer Complexation [1] This method is ideal for quantifying imipramine in pharmaceutical formulations with minimal interference.

  • Principle: Imipramine (as the free base) acts as an electron donor, forming a colored complex with p-benzoquinone acceptors.
  • Reagents:
    • Imipramine standard solution.
    • Acceptor solution: 0.1% (w/v) pCA in acetonitrile or 0.1% (w/v) DDQ in acetonitrile.
    • Solvent system: Chloroform-acetonitrile (1:1, v/v).
  • Procedure:
    • Transfer an aliquot of sample solution containing 0.5-4.0 mg of imipramine into a 10 mL volumetric flask.
    • Add 2.0 mL of the acceptor solution (pCA or DDQ).
    • Dilute to the mark with the chloroform-acetonitrile solvent mixture.
    • Allow the mixture to stand for 10-15 minutes at room temperature for color development.
    • Measure the absorbance against a reagent blank at 530 nm (for pCA complex) or 585 nm (for DDQ complex).
  • Calibration: Prepare a calibration curve using standard solutions of imipramine treated similarly.

Protocol 2: Sensitive HPLC-UV Analysis with LLE from Plasma [2] This method is validated for bioequivalence and pharmacokinetic studies.

  • Chromatographic Conditions:
    • Column: μ-Bondapak C18 (250 mm x 4.6 mm, 5 μm)
    • Mobile Phase: 0.01 M Sodium hydrogen phosphate / Acetonitrile (60:40, v/v), pH adjusted to 3.5 ± 0.1.
    • Flow Rate: 1.5 mL/min
    • Detection: UV at 252 nm
    • Internal Standard: Trimipramine
  • Sample Preparation (LLE):
    • To 2 mL of plasma, add 100 μL of internal standard solution (3000 ng/mL trimipramine).
    • Alkalinize with 200 μL of 10 N sodium hydroxide.
    • Add 4 mL of extraction solvent (hexane/isoamyl alcohol, 98:2). Vortex mix for 1 minute and centrifuge at 3000 rpm for 10 minutes.
    • Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic layers.
    • Evaporate the combined organic phase to about 1 mL under a stream of nitrogen gas.
    • Add 100 μL of 0.25 M hydrochloric acid to the residue. Vortex vigorously for 3 minutes and centrifuge at 7000 rpm for 5 minutes.
    • Discard the organic layer and inject 50 μL of the aqueous acid layer into the HPLC system.

Method Comparison Tables

The table below summarizes key parameters for the analytical methods discussed.

Method Principle Analytical Range Key Parameter (Wavelength/LOQ) Best for Application
CT-Complex (pCA) [1] Charge-transfer to visible spectrum Not specified 530 nm Pharmaceutical formulations
CT-Complex (DDQ) [1] Charge-transfer to visible spectrum Not specified 585 nm Pharmaceutical formulations
HPLC-UV with LLE [2] Reverse-phase chromatography 3 - 40 ng/mL LOQ: 3 ng/mL Human plasma (PK studies)
Oxidation with K₂Cr₂O₅ [4] [5] Oxidation & formation of green product 1 - 14 μg/mL 620 nm Tablet formulations

Experimental Workflow & Decision Pathway

The following diagram outlines a logical pathway for selecting the appropriate interference resolution strategy based on your sample type and analytical challenge.

cluster_pharma Pharmaceutical Formulation cluster_plasma Complex Biological (Plasma) Start Start: Analytical Interference with Imipramine SampleType What is your sample type? Start->SampleType pharma_node Use Visible Spectrophotometry (CT-Complex) SampleType->pharma_node Solid Dosage Form plasma_node Use HPLC-UV with Selective Clean-up SampleType->plasma_node Plasma Sample pCA p-Chloranilic Acid (pCA) pharma_node->pCA Measure at 530nm DDQ DDQ pharma_node->DDQ Measure at 585nm MIP MIP Sorbent (4-vinylbenzoic acid) plasma_node->MIP For High Selectivity LLE LLE: Hexane/Isoamyl Alcohol Back-Extraction plasma_node->LLE For High Sensitivity

References

imipramine charge-transfer complex stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data and Improvement Strategies

The table below consolidates quantitative data and strategic insights for working with imipramine CT complexes.

Factor Key Quantitative Data Stability Improvement Strategy

| Solvent Polarity | Formation constant (Kf) in dichloromethane (DCM): 1.25 x 104 L/mol. Kf in acetonitrile (AN): 4.52 x 103 L/mol [1]. | Use less polar solvents (like DCM) to enhance the initial stability of the formed CT complex [1]. | | Inclusion Complexation | β-cyclodextrin (β-CD) forms bimodal inclusion complexes with imipramine. One mode is more stable by 4.70 kcal/mol [2]. | Utilize β-Cyclodextrin to encapsulate the drug molecule, shielding it from degradation and improving its therapeutic profile [2]. | | Degradation Kinetics | Pseudo-first-order rate constants (k1) for the formation of the ionic intermediate in AN and DCM are on the order of 10-3 s-1 at 25°C [1]. | Conduct experiments at lower temperatures and minimize analysis time after mixing to reduce the progression of sequential degradation reactions [1]. |

Experimental Protocols

Here are detailed methodologies for key experiments related to the formation and study of imipramine CT complexes.

Protocol 1: Spectroscopic Study of CT Complex Formation with DDQ

This protocol is adapted from kinetic and thermodynamic studies of the imipramine-DDQ complex [1].

  • Objective: To form the CT complex, determine its stoichiometry, and calculate the formation constant and thermodynamic parameters.
  • Materials:
    • Imipramine hydrochloride (electron donor)
    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, electron acceptor)
    • Spectroscopic-grade solvents: Acetonitrile (AN) and Dichloromethane (DCM)
    • UV-Vis spectrophotometer with thermostat
  • Procedure:
    • Stock Solutions: Prepare separate stock solutions of imipramine and DDQ (e.g., 1x10-3 M) in AN and DCM.
    • Job's Method (Continuous Variation): Prepare a series of solutions where the total mole concentration of donor and acceptor is kept constant, but their mole fractions vary from 0 to 1. Measure the absorbance of each solution at the CT complex's lambdamax (e.g., ~590 nm). The mole fraction at maximum absorbance indicates the complex's stoichiometry [1].
    • Benesi-Hildebrand Plot: Prepare a series of solutions with a constant concentration of DDQ and varying excess concentrations of imipramine. Measure the absorbance of the CT band for each solution. Plot 1/Absorbance vs. 1/[Donor]. The formation constant (Kf) and molar absorptivity (ε) can be calculated from the slope and intercept of this plot [1].
    • Thermodynamic Parameters: Repeat the Benesi-Hildebrand experiment at different temperatures (e.g., 20, 25, 30, 35°C). Use the van't Hoff equation to plot lnKf vs. 1/T. The slope gives the enthalpy change (ΔH), and the intercept gives the entropy change (ΔS) [1].

The following diagram illustrates the sequential reaction pathway and key experimental observations for the imipramine-DDQ system.

G A Imipramine (D) + DDQ (A) B Outer-Sphere D•A CT Complex A->B Fast equilibrium C Ionic Intermediate (D•⁺ / A•⁻) B->C Slow reaction (k₁) D Final Product (P) C->D Slow reaction (k₂) Observations Observations: • Immediate color change • Absorbance at 450-600 nm • Peaks at 588, 547, 465 nm Observations->B Observations2 Observations: • Absorbance decreases at 450-600 nm • New peak appears at 340-360 nm Observations2->C Observations3 Observations: • Absorbance at 340-360 nm increases slowly Observations3->D

Protocol 2: Forming an Inclusion Complex with β-Cyclodextrin

This protocol is based on structural studies of β-cyclodextrin inclusion complexes with imipramine [2].

  • Objective: To form a stable inclusion complex between imipramine and β-cyclodextrin to improve the drug's stability.
  • Materials:
    • Imipramine free base or hydrochloride
    • β-Cyclodextrin (β-CD)
    • Solvent (e.g., water, water-ethanol mixture)
    • Magnetic stirrer
  • Procedure:
    • Saturation Method: Prepare a saturated aqueous solution of β-CD. Add an excess amount of imipramine to the solution.
    • Slurry: Stir the mixture continuously at a constant temperature (e.g., 25°C or elevated temperatures like 40°C) for a defined period (e.g., 24-72 hours) to reach complexation equilibrium.
    • Isolation: Filter the solution to remove any uncomplexed, excess imipramine.
    • Verification: The formation of the inclusion complex can be verified using techniques like:
      • UV-Vis Spectroscopy: Shift in the absorption maxima of imipramine.
      • Fluorescence Spectroscopy: Change in fluorescence intensity.
      • DSC (Differential Scanning Calorimetry): Disappearance of the drug's melting peak.
      • X-ray Diffraction (XRD): Change in the crystalline pattern [2].

Frequently Asked Questions (FAQs)

Q1: Why does my imipramine-DDQ solution change color over time, and how does this affect quantification? The initial rapid formation of a colored CT complex is followed by slower consecutive reactions that consume the complex, forming a final product [1]. This time-dependent evolution means that the absorbance is not stable. For accurate quantification, it is critical to standardize the time between mixing the reagents and taking the spectrophotometric measurement. Using a stopped-flow apparatus or rigorously controlling and reporting the time is recommended.

Q2: How can I determine if my complex is an outer-sphere or inner-sphere (electron-transfer) complex? The appearance of a strong, broad absorption band in the visible region (e.g., 450-600 nm for the DDQ complex) that is not present in the individual components is characteristic of a CT complex [1]. The subsequent formation of a radical anion (e.g., DDQ•⁻), indicated by specific peaks (e.g., 588, 547, 465 nm), suggests the initial outer-sphere complex transforms into an inner-sphere complex where an electron is transferred [1]. Kinetic analysis is required to model these sequential steps.

Q3: Besides solvent choice, what other strategy can I use to physically stabilize the imipramine molecule? Forming an inclusion complex with β-cyclodextrin is a highly effective strategy. X-ray crystallography shows that β-CD can encapsulate either the tricyclic ring system or the side chain of imipramine, stabilizing it through host-guest interactions [2]. This encapsulation can protect the drug from hydrolysis, oxidation, and other degradation pathways, thereby improving its overall stability.

References

optimizing imipramine recovery spectrophotometric methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Spectrophotometric Methods for Imipramine

Method Principle Reagents Used Analytical Wavelength Linear Range (μg mL⁻¹) Molar Absorptivity (L mol⁻¹ cm⁻¹) Stoichiometry (Drug:Reagent) Key Optimization Findings
Oxidation with Inorganic Reagent [1] [2] 0.01% K₂Cr₂O₇, 10 M H₂SO₄ 620 nm 1 - 14 2.25 × 10⁴ 2:1 Optimal: 14 μg/mL drug, 0.6 mL K₂Cr₂O₇, 5.0 mL H₂SO₄ [1] [2]
Charge-Transfer Complex (pCA) [3] p-Chloranilic acid (pCA) 530 nm Information missing ~1,200 - 1,400 1:1 High formation constants (10³-10⁵ L/mol); complex stable in chloroform-acetonitrile [3]
Charge-Transfer Complex (DDQ) [3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 585 nm Information missing ~3,600 - 3,850 1:1 DDQ yields higher molar absorptivity and complex stability vs. pCA [3]
Metal Complex Formation [4] Fe(III)-SCN⁻ complex 460 nm Information missing 2.77 - 3.16 × 10³ Information missing Method based on enhanced color of Fe(III)-SCN⁻ complex by imipramine [4]
Ion-Pair Complex (Extractive) [5] Eriochrome Cyanine R (ECR) Information missing 10 - 80 Information missing Information missing Forms reddish complex in neutral medium, extracted into n-butanol [5]

Detailed Experimental Protocols

Here are the step-by-step procedures for two of the prominently featured methods.

Oxidation Method using Potassium Dichromate

This method is optimized using a Box-Behnken design (BBD) [1] [2].

  • Reagents:
    • Imipramine HCl standard solution: 0.02% (w/v) in distilled water.
    • Potassium dichromate: 0.01% (w/v) aqueous solution.
    • Sulfuric acid: 10 M aqueous solution.
  • Instrumentation: UV-Visible spectrophotometer with 1-cm quartz cells.
  • Procedure:
    • Pipette aliquots of standard imipramine HCl solution (equivalent to 1–14 μg/mL final concentration) into a series of 10 mL volumetric flasks.
    • To each flask, add 5.0 mL of 10 M H₂SO₄ and 0.6 mL of 0.01% K₂Cr₂O₇.
    • Dilute the mixture to the mark with distilled water and allow it to stand at room temperature (25 ± 1 °C).
    • Measure the absorbance of the resulting green-colored product at 620 nm against a reagent blank.
  • Optimal Conditions from BBD: The response surface methodology confirmed that the optimum conditions for maximum absorbance are 14 μg mL⁻¹ of imipramine HCl, 0.6 mL of 0.01% potassium dichromate, and 5.0 mL of 10 M sulfuric acid [1] [2].
Charge-Transfer Complex Method using DDQ

This method is noted for its simplicity and use of readily available instrumentation [3].

  • Reagents:
    • Imipramine base: The drug in its base form, acting as an electron donor.
    • DDQ acceptor solution: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in acetonitrile.
  • Instrumentation: UV-Visible spectrophotometer with 1-cm quartz cells.
  • Procedure:
    • Mix the imipramine base (donor) and the DDQ solution (acceptor) in a 1:1 (v/v) mixture of chloroform and acetonitrile.
    • Allow the charge-transfer complex to form. The resulting complex will show a distinct color.
    • Measure the absorbance of the solution in the visible range, with the maximum observed at 585 nm for the TCA-DDQ complex.
  • Key Characteristics: The stoichiometry was confirmed to be 1:1 by Job's method, and the complexes demonstrated high stability constants [3].

Troubleshooting Common Experimental Issues

Here are solutions to some typical problems you might encounter.

  • Problem: Low Color Development or Absorbance

    • Cause 1: Sub-optimal reagent volumes or concentration.
    • Solution: Strictly adhere to the optimized conditions. For the oxidation method, ensure the use of 5.0 mL of 10 M H₂SO₄ and 0.6 mL of 0.01% K₂Cr₂O₇ for a final 10 mL volume [1] [2].
    • Cause 2: Incorrect pH or solvent medium for charge-transfer complexes.
    • Solution: For the DDQ method, use a 1:1 chloroform-acetonitrile mixture to ensure proper complex formation [3].
  • Problem: Poor Reproducibility or Precision

    • Cause: Inconsistent reaction conditions such as temperature, timing, or mixing.
    • Solution: Control the reaction temperature at 25 ± 1 °C and ensure consistent reaction times and thorough mixing for all samples [1] [2].
  • Problem: Non-Linear or Non-Compliant Calibration Curve

    • Cause: Exceeding the validated linear range of the method.
    • Solution: Prepare standard solutions within the confirmed linear range. For the oxidation method, the 1–14 μg mL⁻¹ range obeys Beer's law. For the Eriochrome Cyanine R method, the range is 10–80 μg mL⁻¹ [1] [5].

Method Selection Workflow

To help you visualize the process of choosing and implementing a method, the following diagram outlines the key decision points and steps.

Start Start: Need to Analyze Imipramine Step1 Define Goal: Sensitivity, Simplicity, or Specificity? Start->Step1 M1 Oxidation Method (K₂Cr₂O₄/H₂SO₄) λ=620 nm Step2 Select & Optimize Method Based on Guidelines M1->Step2 M2 Charge-Transfer (DDQ) λ=585 nm M2->Step2 M3 Metal Complex (Fe-SCN) λ=460 nm M3->Step2 M4 Ion-Pair (ECR) Extractive M4->Step2 Step1->M1 High Sensitivity Step1->M2 Wide Applicability Step1->M3 Simplicity Step1->M4 Specificity Step3 Validate Method (Linearity, Precision, Accuracy) Step2->Step3 Step4 Apply to Sample (Tablet/Formulation) Step3->Step4

References

Comparative Data on Imipramine Mixed Micelle Systems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from studies on various imipramine mixed micelle systems, which are crucial for selecting and optimizing your composition.

Mixed System Components Experimental Technique Key Findings & Optimized Parameters Citation
Imipramine HCl + Ionic Liquid (HMICL-16) Tensiometry, FTIR, UV-Vis, DFT Strong synergistic interaction (negative β parameter); Low CMC; Spontaneous micellization (ΔG°mic = -17.82 kJ/mol in water). [1]
Imipramine HCl + Conventional/Gemini Surfactants (CTAB, 16-s-16) Conductometry Attractive interactions (negative β parameter at all temps/compositions); Non-ideal mixing (activity coefficients <1). [2]
Imipramine HCl + Non-Ionic Surfactant (Triton X-100) Tensiometry, UV-Vis Synergistic interaction confirmed; CMC and spontaneity increased with NaCl, decreased with urea. [3] [4]
Imipramine HCl + Surface Active Ionic Liquid (C12MIMBr) Conductometry Non-ideal behavior; Interaction parameter (β) varied with composition; Molecular structure of drug affects interaction strength. [5]
Imipramine HCl + Cationic Surfactant (Benzethonium Chloride) Tensiometry, FTIR, UV-Vis CMC lower in NaCl, higher in urea/thiourea; Interaction strength increased with surfactant mole fraction. [6]

Core Experimental Protocols for Characterization

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your optimization process.

Conductometry for CMC Determination

This method is used to determine the critical micelle concentration (CMC) by measuring the specific conductivity of the solution.

  • Procedure:
    • Prepare a concentrated stock solution of the pure drug (Imipramine HCl) and the surfactant/ionic liquid.
    • Gradually add the stock solution to a known volume of water or solvent (e.g., aqueous NaCl or urea) while continuously measuring the specific conductance (κ).
    • Plot a graph of specific conductance (κ) versus the concentration (C) of the amphiphile.
    • Identify the CMC as the point of intersection between two straight lines fitted through the pre-micellar and post-micellar data points, which signifies a change in the slope due to micelle formation [2] [5].
Tensiometry for Surface Activity and CMC

This technique measures surface tension to determine CMC and understand adsorption at interfaces.

  • Procedure:
    • Use a tensiometer (e.g., with a platinum ring detachment method).
    • Measure the surface tension (γ) of a series of solutions with increasing concentrations of the pure or mixed system.
    • Plot the measured surface tension values against the logarithm of the concentration (log C).
    • The CMC is identified as the breakpoint in the graph where the surface tension stops decreasing sharply and becomes relatively constant, indicating the onset of micellization [1] [3] [6].
    • This data can also be used to calculate parameters related to surface adsorption, such as the maximum surface excess and the minimum area per molecule.
Spectroscopic Methods for Interaction Confirmation
  • UV-Visible Spectroscopy: Prepare a solution of Imipramine HCl and record its UV-Vis spectrum. Imipramine HCl shows a maximum absorption at 249 nm due to a π-π* transition. Upon interaction with a partner (e.g., ionic liquid or surfactant), observe for shifts in the absorption maximum (λmax) or changes in intensity (hyperchromic or hypochromic shift) to confirm complex formation [1] [3].
  • FTIR Spectroscopy: Record the FTIR spectra of pure Imipramine HCl, the pure surfactant, and their physical mixture (e.g., 1:1 ratio). Analyze the spectra for shifts, broadening, or disappearance of characteristic functional group peaks (e.g., amine, carbonyl) to identify potential chemical interactions between the components [1] [6].

Troubleshooting Common Experimental Issues

Issue: High or inconsistent CMC values.

  • Potential Cause & Solution: The composition or molecular structure of the partner surfactant may not be optimal for strong synergy. Action: Systematically test different types of surfactants (cationic, non-ionic, ionic liquids) and compositions. A more negative interaction parameter (β) indicates stronger attractive interactions and typically a lower CMC [2] [5].

Issue: Solvent environment affects micelle stability.

  • Potential Cause & Solution: The presence of additives like salts or urea disrupts the micellization process. Action:
    • Electrolytes (e.g., NaCl): Generally decrease CMC and can increase spontaneity by shielding electrostatic repulsion between head groups. This can be used to your advantage to enhance stability [3] [6].
    • Urea/Thiourea: Generally increase CMC and decrease spontaneity by disrupting the water structure around the hydrophobic groups. If your system will be used in a urea-rich biological environment, this must be factored into stability testing [1] [3] [6].

Issue: Need to confirm molecular interaction between components.

  • Potential Cause & Solution: CMC data alone is not sufficient proof of direct interaction. Action: Complement your conductometric or tensiometric data with UV-Vis or FTIR spectroscopy. Spectral changes provide direct evidence of interaction at a molecular level, strengthening the validity of your optimization [1] [6].

Workflow for Mixed Micelle Optimization

The following diagram outlines a logical workflow for optimizing your mixed micelle composition, based on the methodologies described.

References

imipramine permeability reduction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Determinants of Imipramine Permeability

The permeability of imipramine is not governed by a single mechanism but by a combination of passive and active processes. The table below summarizes the key factors:

Factor Mechanism/Component Impact on Imipramine Permeability Supporting Evidence
P-gp Efflux Active transport out of brain endothelial cells by P-glycoprotein. Reduces brain concentration. Inhibition increases cerebral uptake. [1] In vivo rat microdialysis: Verapamil/CsA pretreatment significantly increased imipramine concentration in brain microdialysate. [1]
Passive Diffusion Movement across lipid membranes driven by concentration gradient. Governs baseline permeability; depends on physicochemical properties (e.g., lipophilicity). [2] PAMPA-BBB models predict passive permeability; imipramine is a substrate with measurable effective permeability (Pe). [3]
Other Transporters Uptake/OCT family, PMAT; not fully characterized for imipramine. Influences net flux across BBB; properties distinct from known transporters. [4] In vitro TR-BBB13 cell uptake: Time-, temperature-dependent, and saturable (Km 37.6 µM), suggesting carrier-mediated transport. [4]
Metabolic Enzymes CYP2C19, CYP2D6, CYP3A4, CYP1A2; converts imipramine to active (desipramine) and inactive metabolites. [5] Alters concentration of parent compound available for permeation; drug-drug interactions can affect levels. [6] Human liver microsomes: Imipramine competitively inhibits CYP2C19 and CYP2D6. [6] Pharmacogenetics: CYP2D6/CYP2C19 poor metabolizer status increases plasma levels. [7]

Experimental Protocols for Permeability Assessment

Here are detailed methodologies for key experiments cited in the research to help you evaluate imipramine permeability and the impact of P-gp.

Assessing P-gp-Mediated Transport via In Vivo Microdialysis

This protocol, adapted from O'Brien et al. (2012), allows direct monitoring of unbound imipramine concentrations in the brain extracellular fluid. [1]

  • Key Question: Does P-gp inhibition enhance the intracerebral concentration of imipramine?

  • Application: To experimentally reduce imipramine's brain permeability (by enhancing its efflux), you would investigate the inverse—how P-gp activity limits it. Inhibiting P-gp should demonstrate an increase in brain permeability.

  • Experimental Workflow:

A Animal Preparation (Rat) B Surgical Procedures A->B C Microdialysis Probe Implantation (PFC) B->C D Recovery Overnight C->D E Pre-treatment D->E F P-gp Inhibitor (e.g., Verapamil, CsA) or Vehicle (Control) E->F G IV Imipramine Administration F->G H Serial Sampling G->H I Brain Microdialysate & Plasma H->I J Analyze Imipramine/Desipramine (LC-MS) I->J K Compare Brain ECF Levels: Inhibitor vs Control J->K

  • Detailed Methodology:
    • Animals: Use male Sprague-Dawley rats (255-290 g). [1]
    • Surgery: Anesthetize rats. Implant two catheters (jugular vein for drug administration, carotid artery for blood collection) and a microdialysis guide cannula targeting the prefrontal cortex (PFC). [1]
    • Probe Calibration: Before implantation, calibrate microdialysis probes in vitro to determine relative recovery for imipramine. [1]
    • Recovery: Allow animals to recover overnight while artificial cerebrospinal fluid (aCSF) is perfused through the probe. [1]
    • Dosing & Sampling:
      • Pre-treatment: Administer P-gp inhibitor (e.g., verapamil, 10 mg/kg) or vehicle control intravenously. [1]
      • Imipramine Administration: Administer imipramine intravenously (e.g., 10 mg/kg). [1]
      • Sample Collection: Collect serial brain microdialysate and plasma samples over 4-8 hours post-dose. [1]
    • Bioanalysis: Quantify imipramine and its active metabolite desipramine in plasma and microdialysate samples using a validated LC-MS/MS method.
    • Data Analysis: Compare the area under the concentration-time curve (AUC) for imipramine in brain microdialysate between the inhibitor and control groups. A statistically significant increase in the inhibitor group confirms P-gp-mediated efflux.
Determining Passive Permeability using PAMPA-BBB

The Parallel Artificial Membrane Permeability Assay is a high-throughput method to predict passive diffusion across the BBB. [3]

  • Key Question: What is the baseline passive permeability of imipramine across a brain-mimetic lipid membrane?

  • Application: This measures inherent passive permeability. A low Pe might prompt strategies to chemically modify the drug for better passive diffusion.

  • Experimental Workflow:

A Prepare PAMPA Plate B Coat filter with 2% Porcine Brain Lipid (PBL) in dodecane A->B C Add Imipramine solution (Donor plate, pH 7.4) B->C D Assemble acceptor plate (buffer, pH 7.4) C->D E Incubate (e.g., 30 min, Room Temp) D->E F Quantify drug in acceptor well (UV/LC-MS) E->F G Calculate Effective Permeability (Pe) F->G

  • Detailed Methodology:
    • Membrane Formation: Use a 96-well filter plate. Coat each filter with 4 µL of a membrane solution containing 2% (w/v) porcine brain lipid (PBL) in dodecane to simulate the BBB. [3]
    • Buffers: Use PBS (pH 7.4) containing 1% DMSO as the transport solvent in both donor and acceptor compartments. [3]
    • Assay Procedure:
      • Add imipramine solution to the donor well.
      • Assemble the acceptor plate and incubate the sandwich for a defined period (e.g., 30 minutes to 18 hours, depending on protocol optimization). [3]
    • Permeability Calculation: After incubation, quantify the amount of imipramine that has crossed the membrane into the acceptor well using UV spectroscopy or LC-MS. Calculate the effective permeability (Pe) using the following equation, where $C_A(t)$ is acceptor concentration at time $t$, $C_D(0)$ is initial donor concentration, $A$ is filter area, and $V_D$ and $V_A$ are donor and acceptor volumes: [ P_e = \frac{-\ln\left(1 - \frac{C_A(t) \cdot V_A}{C_D(0) \cdot V_D}\right) \cdot V_D \cdot V_A}{A \cdot t \cdot (V_D + V_A)} ]
    • Classification: Typically, compounds with Pe > 10 × 10⁻⁶ cm/s are classified as having "high" passive permeability. [3]

Frequently Asked Questions (FAQs)

Q1: How do pharmacogenetics affect imipramine dosing and permeability? A1: Pharmacogenetics primarily influence systemic exposure, which indirectly affects the amount of drug available to cross the BBB. CYP2D6 poor metabolizers (PMs) have higher plasma concentrations of imipramine and desipramine at standard doses. [7] [5] To avoid side effects from high systemic exposure, guidelines recommend a 50-70% reduction of the standard starting dose for CYP2D6 PMs. [7] While not directly altering permeability, this reduced dosing is crucial for managing overall CNS exposure.

Q2: Our in vitro PAMPA data shows good imipramine permeability, but in vivo brain levels are low. What could explain this discrepancy? A2: This is a classic sign of active efflux. PAMPA only measures passive diffusion. A discrepancy between high PAMPA permeability and low in vivo brain uptake strongly suggests the involvement of active transport systems, most notably P-gp efflux, which is not present in the PAMPA model. [3] [1] You should investigate this using the microdialysis protocol with P-gp inhibitors.

Q3: Are there any known compounds that can enhance imipramine's brain penetration? A3: Yes, co-administration with P-gp inhibitors can enhance brain penetration. Preclinical studies show that verapamil and cyclosporin A (CsA) significantly increase the concentration of imipramine in the brain without altering its plasma pharmacokinetics. [1] This supports the hypothesis that inhibiting efflux transporters is a viable strategy to optimize brain permeability.

References

imipramine hydrochloride assay reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Spectrophotometric Assay Methods

The table below summarizes two key methods for the spectrophotometric determination of Imipramine Hydrochloride. The Charge-Transfer Complexation method is recommended for its better recovery and precision [1].

Feature UV-Spectrophotometry Charge-Transfer Complexation
Principle UV light absorption by the drug molecule [1] Molecular interaction forming a colored complex with an acceptor (e.g., Chloranilic Acid) [1]
Analytical Wavelength 255 nm [1] 526 nm [1]
Beer's Law Range 0.98 - 7.85 mg% [1] 1.96 - 19.63 mg% [1]
Stoichiometry Not Applicable 1:1 (Drug : Chloranilic Acid) [1]
Key Advantage Simplicity Better recoveries, higher reproducibility, and precision [1]

A third, more recently published method using Potassium Dichromate is also available. Its parameters are detailed in the table below for your reference.

Feature Oxidation with Potassium Dichromate
Principle Oxidation of Imipramine HCl by K₂Cr₂O₇ in acidic medium, forming a green product [2]
Analytical Wavelength 620 nm [2]
Beer's Law Range 1 - 14 μg/mL [2]
Stoichiometry 2:1 (Drug : Potassium Dichromate) [2]
Optimal Reagent Volumes 0.6 mL of 0.01% K₂Cr₂O₇; 5.0 mL of 10 M H₂SO₄ [2]
Key Advantage High precision and successful application in tablet analysis [2]

Detailed Experimental Protocols

Protocol 1: Charge-Transfer Complexation with Chloranilic Acid

This method is highly recommended for routine laboratory assay due to its robustness [1].

  • Procedure:
    • Prepare a standard solution of this compound.
    • Prepare a solution of Chloranilic acid in an appropriate solvent (e.g., acetonitrile or dioxane).
    • Mix the drug and acceptor solutions in a 1:1 ratio and allow the reaction to proceed to form the complex.
    • Measure the absorbance of the resulting complex at 526 nm against a reagent blank.
  • Calibration: Prepare a calibration curve using standard solutions within the concentration range of 1.96 - 19.63 mg%, which has been shown to obey Beer's Law [1].
  • Analysis of Tablets: The method has been successfully applied to commercially available imipramine tablets without interference from common excipients [1].
Protocol 2: Oxidation with Potassium Dichromate

This method offers an alternative with a different detection wavelength [2].

  • Procedure:
    • To a solution containing up to 14 μg mL⁻¹ of Imipramine HCl, add 5.0 mL of 10 M Sulfuric Acid and 0.6 mL of 0.01% Potassium Dichromate solution [2].
    • The reaction proceeds under these optimized conditions to form a green-coloured dimeric oxidation product.
    • Measure the absorbance of this product at 620 nm.
  • Calibration: Beer's law is obeyed in the concentration range of 1–14 μg mL⁻¹ [2].

Troubleshooting Guide for Reproducibility

Reproducibility issues often stem from minor, un-controlled variables. Here is a guide to diagnose and resolve common problems.

Start Poor Assay Reproducibility Step1 Check Reagent Quality and Stability Start->Step1 Step2 Standardize Reaction Conditions Start->Step2 Step3 Validate Instrument Performance Start->Step3 Step4 Confirm Sample Preparation Start->Step4 A1 Use high-purity reagents and fresh solutions Step1->A1 A2 Note: Charge-transfer complex is more stable at lower temperatures Step1->A2 B1 Control mixing time, order, and temperature precisely Step2->B1 B2 Ensure consistent incubation time before measurement Step2->B2 C1 Verify spectrophotometer wavelength calibration and pathlength of cuvettes Step3->C1 D1 Use same solvent batch and filter samples if needed Step4->D1

FAQ on Common Issues
  • How can I improve precision and recovery in my imipramine assay? Switch from direct UV methods to the Charge-Transfer Complexation method with chloranilic acid. Research demonstrates this method provides better recoveries with higher reproducibility and precision, making it superior for routine analysis [1].

  • What are the critical factors for the potassium dichromate method? The key is adhering to the optimized volumes. For a 14 μg mL⁻¹ imipramine solution, use exactly 0.6 mL of 0.01% potassium dichromate and 5.0 mL of 10 M sulfuric acid. Deviating from these volumes can reduce the efficiency of the colored product formation [2].

  • Why are my calibration results inconsistent? This is often due to uncontrolled temperature. The stability of the charge-transfer complex is temperature-dependent, with a higher enthalpy change (ΔH° = -2.902 Kcal) indicating better stability at lower temperatures [1]. Ensure your reactions and standards are prepared and measured at a consistent, controlled temperature.

  • How do I confirm the method's suitability for tablet formulations? Both the charge-transfer and potassium dichromate methods have been successfully applied to commercial tablets. They show good agreement with reference methods and recoveries close to 100%, indicating that common excipients do not interfere [1] [2].

Key Takeaways for Method Improvement

  • For Superior Reproducibility: The Charge-Transfer Complexation method is the best choice based on current comparative studies [1].
  • For a Wider Linear Range: The UV-Spectrophotometry method offers a broader range (1.96 - 19.63 mg%) which might be beneficial for samples with varying concentrations [1].
  • Critical Control Parameters: Tight control of temperature, reaction time, and reagent volumes/purity is non-negotiable for achieving consistent results, regardless of the chosen method.

References

imipramine intracellular delivery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Surfactant-Mediated Delivery of Imipramine

Using surfactants like TX-100 can improve imipramine's characteristics by forming mixed micelles, which enhance drug solubility and stability in biological environments. This method reduces the required drug concentration and minimizes side effects [1].

Key Experimental Parameters for IMP-TX-100 Mixed Systems are summarized in the table below:

Parameter Condition / Value Description / Significance
Surfactant Triton X-100 (TX-100) Non-ionic surfactant, physiologically more sustainable than ionic surfactants. Acts as a drug carrier [1].
Mole Ratios Five varying ratios of IMP:TX-100 Evaluates interaction and efficiency across different compositions [1].
Media Water (H2O), 50 mmol·kg⁻¹ NaCl, 250 mmol·kg⁻¹ urea Mimics different physiological conditions. NaCl enhances synergism; urea reduces it [1].
Critical Micelle Concentration (cmc) Lower in mixtures than singular components Indicates higher surface activity and reduced drug concentration required for micelle formation [1].
Interaction Parameter (βσ) Negative values in all media Indicates attractive interaction/synergism between IMP and TX-100 at the interface [1].
Gibbs Energy of Adsorption (ΔG°ads) Negative values in all media Confirms spontaneity of the adsorption process [1].

Experimental Protocol: Surface Tension Method

This protocol determines critical micelle concentration (cmc) and interfacial parameters of Imipramine Hydrochloride (IMP) and Triton X-100 (TX-100) mixed systems [1].

  • Primary Method: Surface tension measurement using a tensiometer.
  • Preparation: Prepare aqueous solutions of pure IMP, pure TX-100, and five IMP-TX-100 mixtures at different mole fractions. Repeat preparations in 50 mmol·kg⁻¹ NaCl and 250 mmol·kg⁻¹ urea solutions.
  • Measurement: Measure surface tension of each solution across a concentration range, ensuring to span the critical micelle concentration (cmc). Plot surface tension (γ) vs. log(concentration).
  • Data Analysis: Determine cmc from the breakpoint in the plotted curve. Calculate surface excess concentration (Γₘₐₓ), minimum area per molecule (Aₘᵢₙ), and interaction parameter (βσ) using Gibbs adsorption equations and Rubingh's model.

FAQs and Troubleshooting

  • Q: Why use TX-100 over other surfactants for imipramine delivery?

    • A: As a non-ionic surfactant, TX-100 is physiologically more tolerable and less likely to cause irritation or interact unpredictably with the charged groups of drugs compared to ionic surfactants. Its structure provides effective synergism with imipramine [1].
  • Q: How do salt and urea in the medium affect the IMP-TX-100 system?

    • A: Salt (NaCl) enhances the synergism and interfacial properties, leading to a more compact packing at the surface. Urea disrupts the water structure and H-bonding, reducing the attractive interaction between IMP and TX-100 [1].
  • Q: The measured cmc is inconsistent. What could be wrong?

    • A: Ensure precise temperature control, as cmc is temperature-sensitive. Verify solution purity and accurate molarity calculations. Make sure your concentration range in measurements is wide enough to clearly identify the breakpoint in the surface tension curve.

Conceptual Diagram: IMP-TX-100 Mixed Micelle Formation

The following diagram illustrates the synergistic interaction and mixed micelle formation between Imipramine (IMP) and Triton X-100 (TX-100).

This diagram illustrates the formation of a mixed monolayer at the interface and mixed micelles in the solution bulk. The process is spontaneous and enhanced in NaCl media, while urea weakens the interaction [1].

Key Optimization Takeaways

  • Synergistic Combination: The IMP-TX-100 system exhibits attractive interactions, forming mixed micelles with a cmc significantly lower than that of the drug alone [1].
  • Media is Crucial: The ionic strength and composition of the dissolution medium profoundly impact the efficiency of the drug-carrier system [1].
  • Validated Techniques: The surface tension method, complemented by 1H-NMR and FT-IR studies, provides a robust experimental framework for optimizing these systems [1].

References

imipramine hydrochloride metabolite desipramine activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Imipramine vs. Desipramine

The table below summarizes the core characteristics of imipramine and its active metabolite, desipramine.

Feature Imipramine Desipramine
Drug Class Tricyclic Antidepressant (TCA) Tricyclic Antidepressant (TCA) [1]
Primary Role Parent Drug Active Metabolite of Imipramine [2] [3]
Key Metabolic Pathways CYP2C19, CYP2D6, CYP1A2 [3] CYP2D6 [4]
Primary Action Serotonin and Norepinephrine Reuptake Inhibition Primarily Norepinephrine Reuptake Inhibition [3]
Elimination Half-life ~20 hours [1] [3] ~22 hours [1]
Protein Binding ~86% [3] Information not supplied in search results
Bioavailability 94-96% [3] Information not supplied in search results
Active Hydroxylated Metabolites Yes (e.g., 2-OH-imipramine) Yes (e.g., 2-OH-desipramine) [5] [6]
Clinical Applications (per sources) Depression, Panic Disorder, Enuresis [1] [3] Depression, ADHD, Irritable Bowel Syndrome [1]

Pharmacodynamic and Binding Activity

The distinct clinical effects of imipramine and desipramine arise from their different affinities for molecular targets. Desipramine is a more potent and selective norepinephrine reuptake inhibitor, while imipramine has a more balanced effect on serotonin and norepinephrine systems [3]. The following table shows their binding affinity (Ki in nM) for key targets; a smaller Ki value indicates stronger binding.

Target Imipramine (Ki, nM) Desipramine (Ki, nM)
Serotonin Transporter (SERT) 1.3 - 1.4 [3] 17.6 - 163 [3]
Norepinephrine Transporter (NET) 20 - 37 [3] 0.63 - 3.5 [3]
Dopamine Transporter (DAT) 8500 [3] 3190 [3]
Histamine H1 Receptor 7.6 - 37 [3] 60 - 110 [3]
Muscarinic Acetylcholine Receptor (mACh) 46 [3] 66 - 198 [3]
Alpha-1 Adrenergic Receptor 32 [3] 23 - 130 [3]

This binding profile explains side effects: high affinity for H1 and mACh receptors is linked to sedative and anticholinergic effects (e.g., dry mouth, constipation) common to TCAs [3].

Experimental Protocols and Key Data

For research replication and analysis, here are methodologies from key studies.

In Vitro Metabolism and Metabolite Exposure Prediction

A study used in vitro data with Physiologically-Based Pharmacokinetic (PBPK) modeling to predict desipramine exposure after imipramine administration [4].

  • Objective: To predict the exposure of the active metabolite desipramine in humans following imipramine administration, particularly in different CYP2D6 metabolizer phenotypes.
  • Experimental Workflow:
    • In Vitro Incubation: Imipramine was incubated with pooled human liver microsomes (HLMs) and cryopreserved human hepatocytes from multiple donors.
    • Metabolite Profiling: Metabolites were identified and quantified using liquid chromatography-mass spectrometry (LC-MS) to determine the fraction of the parent drug converted to desipramine and other metabolites [4].
    • Data Input for Modeling: Key parameters like intrinsic clearance (CLint), fraction unbound, and membrane permeability were measured in vitro for both imipramine and desipramine [4].
    • PBPK Modeling: These in vitro data were integrated into a PBPK model to simulate and predict the plasma concentration-time profiles of both compounds in populations of CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs) [4].

The experimental workflow for this study can be visualized as follows:

Start Study Start HLM In Vitro Incubation with Human Liver Microsomes/ Hepatocytes Start->HLM Profiling Metabolite Profiling via LC-MS HLM->Profiling Params Measure Parameters: CLint, Fraction Unbound, Permeability Profiling->Params Modeling PBPK Model Development and Population Simulation Params->Modeling Output Predicted Exposure in CYP2D6 EMs and PMs Modeling->Output

  • Key Findings: The model predicted that in CYP2D6 Poor Metabolizers, the conversion of imipramine to desipramine is reduced, leading to altered exposure ratios of the parent drug and its metabolite [4].
In Vitro Enzyme Interaction Study

A 1997 study investigated a novel, non-monoamine mechanism of action for both compounds [7] [8].

  • Objective: To characterize the interaction of imipramine and desipramine with enkephalin-degrading enzymes in the brain.
  • Methodology:
    • The effects of both drugs were tested on two membrane-bound enkephalin-degrading aminopeptidases (aminopeptidase M and aminopeptidase MII) isolated from rat brain [7] [8].
    • Enzyme kinetic analysis was performed to determine the mechanism and potency of inhibition.
  • Results: Both imipramine and desipramine reversibly inhibited aminopeptidase MII but did not affect aminopeptidase M. Kinetic analysis suggested the enzyme has two different binding sites for each drug, resulting in a mixed-type inhibition [7] [8]. This suggests a potential role for the opioid system in their antidepressant mechanism.

Clinical and Pharmacokinetic Considerations

  • Impact of Genetics: CYP2D6 phenotype significantly impacts pharmacokinetics. In poor metabolizers, the systemic availability of imipramine is increased, and the intrinsic clearance of desipramine is substantially reduced [5] [6].
  • Nonlinear Pharmacokinetics: Desipramine can exhibit nonlinear pharmacokinetics at steady-state plasma concentrations above 150 μg/L, which is not associated with age or sex but with the metabolic ratio of desipramine to its own metabolite [5] [6].
  • Clinical Response Correlation: An older clinical study found that depressed patients who responded well to imipramine had nearly double the plasma levels of imipramine and desipramine compared to non-responders, with a significantly higher imipramine/desipramine ratio among responders [2]. This underscores the importance of the parent compound in therapeutic efficacy.
  • Activity of Metabolites: The hydroxylated metabolites (e.g., 2-hydroxyimipramine and 2-hydroxydesipramine) are believed to possess both antidepressant and cardiotoxic activity, which is particularly relevant in overdose and for the elderly [5] [6].

References

Comprehensive Comparison Guide: Imipramine Hydrochloride in Different Solvent Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Imipramine Hydrochloride

This compound (IMP) is a prototypical tricyclic antidepressant (TCA). Its chemical name is 5-(3-Dimethylaminopropyl)-10,11-dihydro-5H-dibenz[b,f]azepine hydrochloride, with a molecular formula of C₁₉H₂₄N₂·HCl and a molecular weight of 316.87 g/mol [1] [2]. It acts primarily as a potent inhibitor of serotonin and noradrenalin transporters [2]. Beyond its antidepressant properties, IMP exhibits amphiphilic characteristics, featuring a large, rigid tricyclic hydrophobic ring and a small, hydrophilic alkylamine head group [3] [4] [5]. This structure allows it to undergo micellization—forming molecular aggregates—in aqueous and other solvent environments, though at a relatively high critical micelle concentration (cmc) when alone [3] [4]. This guide evaluates the behavior of IMP in different solvent systems, particularly in mixtures with the non-ionic surfactant Triton X-100, which is relevant for enhancing drug delivery and formulation [3] [4] [5].

Summary of Experimental Protocols from Key Studies

The following table outlines the core methodologies from the primary research underpinning this guide.

Table 1: Summary of Key Experimental Protocols for IMP-TX-100 Mixture Analysis

Study Focus Primary Methods Used Solvent Systems Evaluated Key Measured Parameters Source
Mixed Micellization Behavior Tensiometry, UV-Visible Spectroscopy Aqueous, 0.050 mol·kg⁻¹ NaCl, 0.250 mol·kg⁻¹ Urea Critical Micelle Concentration (cmc), Interaction Parameter (β), Thermodynamic Parameters (ΔG) [3] [4] [6]
Interfacial & Molecular Interaction Tensiometry, 1H NMR, FT-IR Aqueous, 50 mmol·kg⁻¹ NaCl, 250 mmol·kg⁻¹ Urea Surface Excess (Γmax), Adsorption Energy (ΔGads0), Molecular Shifts [5]
Analytical Method for IMP Determination UV-Visible Spectrophotometry Sulfuric Acid Medium Absorbance, Optimal Reaction Conditions, Stoichiometry [7]

Comparative Data: this compound in Different Solvent Systems

The following tables consolidate quantitative findings on the behavior of IMP and IMP+TX-100 mixtures.

Micellization and Interaction Parameters

Table 2: Critical Micelle Concentration (cmc) and Interaction Parameters in Different Solvents at 298 K

System Molar Ratio (IMP:TX-100) cmc in H2O (mmol·kg⁻¹) cmc in 0.050 mol·kg⁻¹ NaCl cmc in 0.250 mol·kg⁻¹ Urea Interaction Parameter (β)
Pure TX-100 - 0.24 [3] Decreased [3] [4] Increased [3] [4] -
Pure IMP - 49.0 [3] Decreased [3] [4] Increased [3] [4] -
Mixture 1 1:1 0.56 [3] Decreased vs. H2O [3] [4] Increased vs. H2O [3] [4] -8.34 [3]
Mixture 2 1:2 0.38 [3] Decreased vs. H2O [3] [4] Increased vs. H2O [3] [4] -10.21 [3]
Thermodynamic Parameters of Mixed Micellization in Aqueous System

Table 3: Thermodynamic Parameters for IMP+TX-100 Mixed Micellization in Aqueous Solution

Molar Ratio (IMP:TX-100) Standard Gibbs Free Energy (ΔGm0, kJ·mol⁻¹) Excess Free Energy (ΔGex, kJ·mol⁻¹) Interpretation
1:1 -37.85 [3] -1.92 [3] Process is spontaneous and thermodynamically favorable.
1:2 -39.83 [3] -2.58 [3] Higher TX-100 fraction increases spontaneity.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies.

Tensiometry for Critical Micelle Concentration (cmc) Determination

This protocol is adapted from studies investigating IMP and TX-100 mixtures [3] [4] [5].

  • Solution Preparation: Prepare stock solutions of pure IMP (≥98%) and TX-100 in the desired solvents: deionized water, 0.050 mol·kg⁻¹ NaCl, and 0.250 mol·kg⁻¹ urea. For mixed systems, prepare binary mixtures at specific molar ratios (e.g., 1:1, 1:2, 2:1 IMP to TX-100) by mixing appropriate volumes from the stock solutions [3] [4].
  • Measurement: Use a tensiometer (e.g., a Du Noüy ring tensiometer) to measure the surface tension of a series of solutions with increasing concentration of the amphiphile(s). Measurements should be conducted at a constant temperature, typically 298 K, maintained using a water bath [3] [5].
  • Data Analysis: Plot surface tension versus the logarithm of the concentration. The cmc is identified as the distinct breakpoint in the plot, where the surface tension stops decreasing sharply and stabilizes or changes slope. The Gibbs adsorption equation is then used to calculate parameters like the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin) at the air-solution interface [5].
UV-Visible Spectrophotometric Analysis of IMP

This method, primarily used for quantifying IMP, can also confirm interactions in mixtures [7].

  • Optimal Conditions: Based on Response Surface Methodology (Box-Behnken design), the optimum conditions for analyzing IMP are:
    • IMP Concentration: 14 µg mL⁻¹
    • Oxidizing Agent: 0.6 mL of 0.01% potassium dichromate (K₂Cr₂O₇)
    • Acid Medium: 5.0 mL of 10 M sulfuric acid (H₂SO₄)
    • Reaction Product: A green-colored dimeric compound of IMP forms at room temperature (25 ± 1 °C) [7].
  • Procedure: Pipette aliquots of standard IMP solution into 10 mL volumetric flasks. Add the specified volumes of K₂Cr₂O₇ and H₂SO₄. Dilute to the mark with distilled water and mix. Allow the color to develop.
  • Measurement: Measure the absorbance of the solution at a wavelength of 620 nm against a reagent blank. The method obeys Beer's law in the concentration range of 1–14 µg mL⁻¹ [7].

The experimental workflow for these analyses can be visualized as follows:

G Start Start Experiment Prep Prepare Stock Solutions Start->Prep Tensiometry Tensiometric Analysis Prep->Tensiometry Spectro Spectrophotometric Analysis Prep->Spectro DataAnalysis Data Analysis Tensiometry->DataAnalysis Surface Tension Data Spectro->DataAnalysis Absorbance Data Results Report Results DataAnalysis->Results

Interpretation of Findings and Signaling Pathways

Impact of Solvent Environment on Micellization

The data demonstrates that the solvent environment significantly alters the self-assembly behavior of IMP and TX-100.

  • Salt (NaCl) Effect: The presence of NaCl lowers the cmc of both pure components and their mixtures, thereby increasing synergism [3] [4]. Ions from the salt screen the electrostatic repulsion between the cationic head groups of IMP molecules. This facilitates closer packing at the interface and within micelles, making the aggregation process more spontaneous and the mixed micelles more stable [3] [5].
  • Urea Effect: Conversely, urea increases the cmc and decreases synergism [3] [4]. Urea is a well-known "water structure breaker." It disrupts the hydrophobic effect by forming hydrogen bonds with water molecules, which makes it more energetically costly to dehydrate the hydrophobic portions of the molecules during micellization. This reduces the spontaneity and driving force for micelle formation [3] [5].
Biological Pathway and Drug Delivery Implications

While IMP's primary mechanism is neurotransmitter reuptake inhibition, recent research highlights its potential antitumor effects through autophagy induction and tumor microenvironment reprogramming [2]. The interaction with surfactants like TX-100 can be visualized as a model for its interaction with biological membranes, crucial for its delivery and efficacy.

G IMP Imipramine HCl MixedMicelle Forms Mixed Micelle IMP->MixedMicelle Carrier TX-100 Carrier Carrier->MixedMicelle Pathway1 ↑ Autophagy (Via Histamine Receptor Inhibition?) MixedMicelle->Pathway1 Enhanced Delivery Pathway2 Reprogramming of Tumor- Associated Macrophages MixedMicelle->Pathway2 Enhanced Delivery Outcome Reduced Tumor Progression Pathway1->Outcome Pathway2->Outcome

The formation of mixed micelles with TX-100 is significant for drug delivery. It can enhance the solubility and stability of IMP in physiological environments, potentially reducing the required dosage and mitigating side effects by improving targeted delivery [3] [4] [5]. The negative values of the Gibbs free energy of adsorption (ΔGads0) confirm the spontaneity of this process at the interface, which is a key factor in membrane penetration and drug absorption [5].

Conclusion and Research Implications

The evaluation of this compound in different solvent systems reveals critical insights for pharmaceutical science. The synergistic interaction between IMP and the non-ionic surfactant TX-100 leads to the formation of mixed micelles with enhanced surface activity and lower cmc compared to the individual components [3] [4]. The solvent environment (NaCl or urea) plays a decisive role in modulating this interaction, with salt promoting and urea inhibiting micelle formation [3] [5].

For researchers and drug development professionals, these findings suggest that:

  • Formulation Strategies: Utilizing non-ionic surfactants like TX-100 can be an effective strategy to improve the delivery and efficacy of amphiphilic drugs like IMP, potentially allowing for lower doses and reduced side effects [3] [5].
  • Predictive Modeling: The thermodynamic parameters and interaction models provided can help predict drug behavior in complex, additive-containing formulations [3] [4].
  • Biological Relevance: The study of these mixtures provides a simplified model for understanding drug-biomembrane interactions, which is fundamental to pharmacology [5].

References

imipramine vs SSRI mechanism comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

Key experimental findings, particularly on dopamine signaling, highlight the clinical implications of these mechanistic differences.

Chronic Effects on Dopamine Neurotransmission

Animal studies using in vivo microdialysis provide direct evidence of the differential impact on the mesolimbic dopamine pathway [1].

1. Experimental Protocol for Microdialysis Study

  • Subjects: Male Sprague-Dawley rats.
  • Treatment: Chronic administration of imipramine (10 mg/kg/day) or fluoxetine (10 mg/kg/day) via drinking water for 24-28 days.
  • Measurement: Implantation of microdialysis probes into the nucleus accumbens to measure basal extracellular dopamine levels.
  • Stimulus Challenge: Administration of amphetamine to measure the drug-induced increase in dopamine release.
  • Analysis: Comparison of dopamine levels in imipramine-treated, fluoxetine-treated, and vehicle-control groups.

2. Key Experimental Findings

  • Basal Dopamine Levels: Chronic imipramine significantly increased basal extracellular dopamine levels in the nucleus accumbens, while chronic fluoxetine decreased them [1].
  • Amphetamine-Induced Dopamine Release: Chronic imipramine pretreatment potentiated the dopamine-releasing effect of amphetamine. This facilitatory effect was not observed with chronic fluoxetine [1].

These experimental workflows and the relationship between drug action and neuronal output can be visualized as follows:

G Start Start: Animal Model ChronicTx Chronic Drug Treatment (24-28 days) Start->ChronicTx A Group A: Imipramine ChronicTx->A B Group B: Fluoxetine (SSRI) ChronicTx->B C Group C: Vehicle Control ChronicTx->C Surgery Surgical Procedure A->Surgery B->Surgery C->Surgery Probe Implant Microdialysis Probe in Nucleus Accumbens Surgery->Probe MeasureBasal Measure Basal Dopamine Levels Probe->MeasureBasal Stimulus Administer Stimulus (e.g., Amphetamine) MeasureBasal->Stimulus Result1 Result: Basal DA ↑ MeasureBasal->Result1 Group A Result2 Result: Basal DA ↓ MeasureBasal->Result2 Group B MeasureStim Measure Stimulated Dopamine Release Stimulus->MeasureStim Result3 Result: Stimulated DA ↑↑ MeasureStim->Result3 Group A Result4 Result: No potentiation MeasureStim->Result4 Group B

Clinical and Safety Implications

The distinct pharmacological profiles lead to directly observable differences in clinical use.

Aspect Imipramine SSRIs
Common Side Effects High incidence of anticholinergic (dry mouth, constipation, urinary retention), antihistaminergic (sedation), and antiadrenergic (orthostatic hypotension) effects [2] [3] Lower incidence of anticholinergic and cardiovascular side effects; more commonly associated with nausea, headache, insomnia, and sexual dysfunction [4] [5]
Overdose Risk High risk; can lead to lethal cardiac arrhythmias, seizures, and coma due to sodium channel blockade [2] Safer profile; rarely fatal in overdose, though citalopram/escitalopram carry a risk of QT prolongation [4] [5]
Key Clinical Considerations Higher risk of inducing a "manic switch" in bipolar patients; may worsen psychosis in schizophrenia [1] First-line treatment due to superior safety and tolerability; carries an FDA warning for increased suicidality risk in young adults [4] [5]

The mechanistic pathways and their clinical consequences are summarized below:

G cluster_imipramine Imipramine Mechanism cluster_ssri SSRI Mechanism cluster_outcomes Clinical Outcomes I_MOA Blocks SERT & NET I_SE Side Effects: Anticholinergic, Sedation, Orthostasis I_MOA->I_SE I_SAFETY Safety: High toxicity in overdose I_MOA->I_SAFETY I_REC Blocks mACh, H1, α1 Receptors I_REC->I_SE I_DA Facilitates Mesolimbic Dopamine Signaling I_SPEC Specific Risk: Higher manic switch I_DA->I_SPEC S_MOA Selectively Blocks SERT S_SE Side Effects: GI distress, Sexual Dysfunction, Insomnia S_MOA->S_SE S_SAFETY Safety: Relatively safe in overdose S_MOA->S_SAFETY S_REC Minimal Action on Other Receptors S_REC->S_SE S_DA Minimal/Lowering Effect on Mesolimbic Dopamine S_SPEC Specific Risk: Suicidality (young adults) S_DA->S_SPEC

Conclusion for Drug Development

For researchers and scientists, the choice between these mechanisms is not merely historical but informs modern drug design.

  • Imipramine's broad mechanism provides a powerful tool for studying the roles of multiple neurotransmitter systems but its clinical utility is limited by a narrow therapeutic index.
  • SSRIs' targeted mechanism validated the clinical importance of selective serotonin reuptake inhibition, leading to their widespread adoption as first-line therapies due to a superior safety profile.
  • The differential impact on dopamine systems revealed by chronic dosing studies remains a critical consideration for developing new antidepressants, particularly for patients with comorbid conditions like bipolar disorder.

References

Comparison of Analytical Methods for Imipramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Detection Principle Analytical Parameters Key Findings & Advantages

| UV-Spectrophotometry [1] [2] | Direct UV absorption by the drug molecule | Wavelength: 255 nm Linearity Range: 0.98 - 7.85 mg% Stoichiometry: Not Applicable | Simpler method but with a narrower linear range. | | Charge-Transfer Complexation [1] [2] | Molecular complex formation with Chloranilic acid (CTA) | Wavelength: 526 nm Linearity Range: 1.96 - 19.63 mg% Stoichiometry (Drug:CTA): 1:1 Enthalpy Change (ΔH°): -2.902 kcal/mol | Superior method: Wider linear range, better recovery, higher reproducibility, and precision. Complex is more stable at lower temperatures. [1] [2] |

Experimental Protocols for Key Analyses

For researchers looking to replicate or build upon these studies, here are the detailed methodologies.

Protocol for Charge-Transfer Complexation Assay [1] [2]

This method is recommended for its superior performance in the quantitative assay of Imipramine Hydrochloride.

  • Reagent Preparation: Prepare a 0.1% w/v solution of chloranilic acid (CTA) in distilled methanol.
  • Sample Preparation: Mix a known concentration of this compound standard or sample solution with the CTA solution.
  • Reaction Condition: Allow the mixture to stand at room temperature to ensure complete complex formation.
  • Spectrophotometric Measurement: Measure the absorbance of the resulting complex against a reagent blank at 526 nm.
  • Calibration: Construct a calibration curve using standard solutions of this compound within the concentration range of 1.96 - 19.63 mg%.
Protocol for Mixed Micellization Study with Triton X-100 [3]

This protocol investigates the interaction of this compound with a non-ionic surfactant, which is pharmaceutically relevant for drug delivery.

  • Sample Preparation: Prepare binary mixtures of this compound and Triton X-100 (TX-100) in five different molar ratios. Studies should be conducted in various solvents: aqueous, 0.050 mol·kg⁻¹ NaCl, and 0.250 mol·kg⁻¹ Urea.
  • Critical Micelle Concentration (CMC) Determination: Use a tensiometer to measure the surface tension of a series of solutions with increasing concentration of the pure components and their mixtures. The CMC is identified as the point where the surface tension no longer decreases significantly with concentration.
  • Data Analysis: Apply theoretical models (e.g., Clint's model, Rubingh's model) to the CMC data to calculate the micellar mole fraction and the interaction parameter (β), which indicates synergism (attractive interaction) between the drug and the surfactant.
  • Supplementary Technique: Conduct UV-Visible spectroscopy on the mixtures to further confirm the interactions observed in the tensiometric study.

The experimental workflow for these analytical and behavioral studies can be visualized as follows:

cluster_analytical Analytical Method Comparison cluster_solution Solution Behavior Analysis StartA Start: Imipramine HCl Sample UV UV-Spectrophotometry StartA->UV CT Charge-Transfer Complexation StartA->CT ResultA Result: Quantitative Drug Assay UV->ResultA Measure at 255 nm CT->ResultA Mix with Chloranilic Acid Measure at 526 nm StartS Start: Prepare Drug-Surfactant Mixtures Tensiometry Tensiometric Measurement StartS->Tensiometry Models Apply Thermodynamic Models Tensiometry->Models ResultS Result: CMC, β, Micellar Properties Models->ResultS

Key Insights for Drug Development

  • Formulation Implications: The strong synergism between this compound and Triton X-100 suggests that non-ionic surfactants can be effective in formulating the drug, potentially enhancing solubility or acting as drug carriers. The presence of salt (NaCl) enhances this synergism, while urea diminishes it, indicating that the physiological environment can impact the drug's behavior [3].
  • Analytical Quality Control: The charge-transfer complexation method provides a viable, superior alternative to UV spectrophotometry for the precise quantitative analysis of this compound in pharmaceutical dosage forms, with minimal interference from excipients [1] [2].

References

Comparison of Imipramine Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the core characteristics of three distinct analytical techniques for imipramine quantification.

Method Key Principle / Interaction Linear Range Reported Sensitivity (LOQ/LOD) Primary Application & Notes
HPLC-UV [1] Reverse-phase chromatography on a C18 column with UV detection at 252 nm. 3 - 40 ng/mL (in plasma) LOQ: 3 ng/mL [1] Bioequivalence & Pharmacokinetics; Uses liquid-liquid extraction for high-sensitivity plasma analysis [1].
UHPLC-Q-TOF-MS [2] Reverse-phase chromatography coupled with high-resolution mass spectrometry. 5 - 1000 ng/mL (in serum) LOQ: 5 ng/mL [2] Therapeutic Drug Monitoring; Quantifies imipramine and its active metabolite desipramine; simple protein precipitation preparation [2].
Spectrophotometry [3] Oxidative coupling with potassium dichromate in acidic medium, measuring green product at 620 nm. 1 - 14 μg/mL (in solution) LOD: Not specified; low μg/mL range implied [3] Tablet Formulation Analysis; Optimized for solid dosage forms; not suitable for low-concentration biological samples [3].

Detailed Experimental Protocols

Here is a more detailed breakdown of the experimental workflows for the two methods suitable for biological sample analysis.

HPLC-UV Method for Plasma Analysis [1]

This method is designed for high sensitivity in complex matrices like human plasma.

  • Sample Preparation (Liquid-Liquid Extraction)

    • Spike: Add 100 μL of imipramine working solution and 100 μL of internal standard (Trimipramine, 3000 ng/mL) to 2 mL of blank human plasma.
    • Alkalize & Extract: Add 200 μL of 10 N sodium hydroxide and 4 mL of hexane/isoamyl alcohol (98:2) mixture. Vortex and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer and repeat the extraction.
    • Back-Extraction & Inject: Combine the organic layers, evaporate under nitrogen to ~1 mL, and add 100 μL of 0.25 M hydrochloric acid. Shake and centrifuge at high speed (7000 rpm). Discard the organic layer and inject 50 μL of the acidic aqueous layer into the HPLC system.
  • Chromatographic Conditions

    • Column: μ-Bondapak C18 (250 × 4.6 mm)
    • Mobile Phase: Sodium hydrogen phosphate (0.01 M)/acetonitrile (60:40, v/v), pH 3.5 ± 0.1
    • Flow Rate: 1.5 mL/min
    • Detection: UV at 252 nm
    • Retention Times: Imipramine ~4.3 min; Trimipramine (IS) ~5.2 min
UHPLC-Q-TOF-MS Method for Serum Analysis [2]

This method leverages advanced instrumentation for rapid and specific analysis.

  • Sample Preparation (Protein Precipitation)

    • Precipitate: To 50 μL of mouse serum, add 50 μL of internal standard (Amitriptyline, 100 ng/mL) and 850 μL of acetonitrile.
    • Vortex & Centrifuge: Vortex the mixture for 3 minutes and centrifuge at 12,300 g for 5 minutes.
    • Reconstitute & Inject: Transfer the supernatant, evaporate to dryness under a stream of nitrogen, reconstitute the residue in 100 μL of acetonitrile-water (1:1) mixture, and filter before injection.
  • Chromatographic & Mass Spec Conditions

    • Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
    • Mobile Phase: A) 0.1% formic acid in 20 mM ammonium formate; B) 0.1% formic acid in acetonitrile.
    • Gradient: 20-60% B (0-5 min), 60-90% B (5-6 min), hold at 90% B (6-7 min), then re-equilibrate.
    • Flow Rate: 0.3 mL/min
    • Mass Spectrometer: Q-TOF with electrospray ionization (positive ion mode)
    • Data Acquisition: MSE scan function for simultaneous precursor and fragment ion detection.

Experimental Workflow Visualization

The following diagram outlines the general decision-making workflow for selecting and applying these methods, based on the research objectives.

Start Start: Imipramine Analysis Objective Define Analysis Objective Start->Objective P1 Bioequivalence or Low-concentration PK Objective->P1 P2 TDM with Metabolite Quantification Objective->P2 P3 Tablet Formulation Quality Control Objective->P3 M1 Apply HPLC-UV Method P1->M1 M2 Apply UHPLC-Q-TOF-MS Method P2->M2 M3 Apply Spectrophotometric Method P3->M3 End Result: Validated Quantification M1->End M2->End M3->End

Key Considerations for Method Selection

When deciding on an assay protocol, consider these factors derived from the experimental data:

  • Sensitivity Needs: The HPLC-UV method [1] achieves sensitivity comparable to more expensive methods through an optimized extraction process, suitable for characterizing long-term pharmacokinetic tails.
  • Specificity and Metabolite Coverage: The UHPLC-Q-TOF-MS method [2] provides superior specificity in complex biological matrices and can simultaneously quantify the active metabolite desipramine, which is crucial for comprehensive therapeutic drug monitoring [2].
  • Simplicity and Cost: The spectrophotometric method [3] is a cost-effective and straightforward choice for quality control of pharmaceutical formulations, though it lacks the sensitivity for biological applications [3].
  • Sample Preparation: Liquid-liquid extraction (HPLC-UV) [1] offers high purity of extract for complex plasma samples, while protein precipitation (UHPLC-MS) [2] is faster and more straightforward.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.1706265 Da

Monoisotopic Mass

316.1706265 Da

Heavy Atom Count

22

Appearance

White Solid

Melting Point

168-170˚C

UNII

BKE5Q1J60U

Related CAS

50-49-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Antidepressive Agents, Tricyclic

Pharmacology

Imipramine Hydrochloride is the hydrochloride salt form of imipramine, a synthetic tricyclic derivative, antidepressant Imipramine enhances monoamine neurotransmission in certain areas of the brain. It also induces sedation through histamine 1 receptor blockage; hypotension through beta-adrenergic blockage; and diverse parasympatholytic effects. Imipramine has less sedative effect than other members of its therapeutic family. It is used in major depression, dysthymia, bipolar depression, attention-deficit disorders, agoraphobia, and panic disorders. (NCI04)

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

113-52-0

Metabolism Metabolites

Exclusively metabolized by the liver. Imipramine is converted in the liver by various CYP isoenzymes (e.g. CYP1A2, CYP2D6, CYP3A4, CYP2C9) to active metabolites desipramine and 2-hydroxydesipramine. Route of Elimination: Approximately 40% of an orally administered dose is eliminated in urine within 24 hours, 70% in 72 hours. Small amounts are eliminated in feces via the biliary elimination. Half Life: Imipramine - 8-20 hours; Desipramine (active metabolite) - up to 125 hours

Wikipedia

Imipramine hydrochloride

FDA Medication Guides

IMIPRAMINE HYDROCHLORIDE
TABLET;ORAL
SPECGX LLC
06/29/2017
TOFRANIL

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Hippocampal monoamine changes in the Flinders sensitive line rat: A case for the possible use of selective α

Brian H Harvey, Madeleine M Uys, Francois P Viljoen, Mohammed Shahid, Quixi Sonntag, Leith C R Meyer
PMID: 33529845   DOI: 10.1016/j.rvsc.2021.01.013

Abstract

Non-selective α
-adrenoreceptor (AR) stimulation delivers favourable sedative, analgesic, muscle relaxant and anxiolytic actions in companion animals, but is associated with cardiovascular and respiratory side effects. Anxiety conditions underscore monoamine disturbances amenable to α
-AR modulation. We investigated sub-chronic (14 day s.c.) treatment with the selective α
-AR antagonist, ORM-10921 (0.03, 0.1, 0.3 mg/kg/d) on hippocampal noradrenaline (NA), dopamine (DA), serotonin (5-HT) and their turnover levels in stress sensitive Flinders Sensitive Line (FSL) rats versus Flinders Resistant Line (FRL) controls, using high performance liquid chromatography. The effects of ORM-10921 were compared to the non-selective α
-AR antagonist, idazoxan (IDAZ; 3 mg/kg/d), and to imipramine (IMI; 15 mg/kg/d), a reference antidepressant in this model. FSL rats displayed significantly reduced 5-HT (p = 0.03) and DA (p = 0.02) levels vs. FRL controls, while NA levels showed a similar trend. ORM-10921 significantly increased NA (all doses p ≤ 0.02), 5-HT (0.1 and 0.3 mg/kg p ≤ 0.03) and DA levels (all doses p ≤ 0.03), which correlated with decreased monoamine turnover. In contrast, IDAZ significantly elevated NA (p < 0.005) and DA (p < 0.004) but not 5-HT levels. IMI also significantly increased 5-HT (p < 0.009), with a tendency to increase NA (p = 0.09) but not DA. ORM-10921 exerts similar albeit broader effects on hippocampal monoamines than IDAZ, explaining earlier established efficacy associated with α
-AR antagonism in animal models of depression and cognitive dysfunction. These and the current studies encourage application of ORM-10921 in depression in humans, as well as raise the intriguing possibility that selective α
-AR antagonists may be beneficial in anxiety and stress-related disorders in companion animals. Both warrant further study.


An approach to evaluate metabolite-related phototoxicity with combined use of photochemical properties and skin deposition

Yoshiki Seto, Ryo Tonami, Yosuke Iyama, Hideyuki Sato, Satomi Onoue
PMID: 34265374   DOI: 10.1016/j.toxlet.2021.07.007

Abstract

Some chemicals have been reported to cause metabolite-related phototoxicity, and this study aimed to verify the applicability of photosafety assessment based on photochemical and pharmacokinetic properties to evaluate the metabolite-related phototoxicity risk. The phototoxic risk of imipramine (IMI) and its metabolite, desipramine (DMI), was evaluated by photochemical and pharmacokinetic analyses. IMI and DMI were found to have similar photoreactivities based on the generation of reactive oxygen species. The skin concentrations of IMI and DMI reached maximal levels at approximately 1 and 4 h, respectively, after oral administration of IMI (10 mg/kg), and DMI showed high skin deposition compared with IMI. According to the results, DMI was identified as a contributor to phototoxicity induced by orally-taken IMI. In in vivo phototoxicity testing, ultraviolet A irradiation from 3 to 6 h after oral administration of IMI (100 mg/kg) caused more potent phototoxic reactions compared with that from 0 to 3 h, and DMI yielded by metabolism of IMI would be associated with phototoxic reactions caused by orally-administered IMI. In addition to the data on IMI, a parent chemical, photochemical and pharmacokinetic profiling of its metabolite, DMI, led to reliable phototoxicity prediction of orally-administered IMI. Thus, characterization of the photosafety of metabolites would generate reliable information on the phototoxicity risk of parent chemicals, and the proposed strategy may facilitate comprehensive photosafety assessment of drug candidates in pharmaceutical development.


Short-Course Treatment With Imipramine Entrapped in Squalene Liposomes Results in Sterile Cure of Experimental Visceral Leishmaniasis Induced by Antimony Resistant

Sandip Mukherjee, Supratim Pradhan, Souradeepa Ghosh, Shyam Sundar, Shantanabha Das, Budhaditya Mukherjee, Syamal Roy
PMID: 33240825   DOI: 10.3389/fcimb.2020.595415

Abstract

Previously we have shown that long term oral treatment of tricyclic-antidepressant-drug, imipramine, against experimental visceral leishmaniasis, results in clearance of organ parasites, regardless of input infection, either with antimony-sensitive (Sb
) or antimony-resistant (Sb
)
(LD) clinical isolates. Although continuous imipramine monotherapy for 28 days (5 mg/kg) results in significant clearance of organ parasites in both Sb
and Sb
LD infected hamsters, the dose for the sterile parasite clearance from visceral organ is comparatively higher (10 mg/kg) and shows signs of toxicity. Hence, to reduce the toxicity, we encapsulated imipramine in squalene-phosphatidylcholine (SP) liposome (Lip-Imi) and tested its efficacy for a short-course treatment (10 days) in the animal model of visceral leishmaniasis. We observed a significant reduction of hepatic toxicity coupled with sterile parasite clearance in case of this short-course treatment of Lip-Imi, which is absent with free Imi treatment. This also correlates with significant increase in serum availability of imipramine in case of Lip-Imi treatment due to sustained release. Clearance of parasite was coupled with the polarization of antileishmanial immune repertoire from Th2 to Th1 after treatment with Lip-Imi in both Sb
LD and Sb
LD infected mouse models of LD infection. This study showed that imipramine is effective against both Sb
LD and Sb
LD at a significantly lower dose with reduced time course of treatment without any toxic side effects, when encapsulated in SP-liposome. Thus, the drug has the potential to be repurposed for the treatment of Kala-azar.


Antidepressant treatment is associated with epigenetic alterations of Homer1 promoter in a mouse model of chronic depression

Lu Sun, Rikst-Nynke Verkaik-Schakel, Knut Biber, Torsten Plösch, Tsvetan Serchov
PMID: 33128940   DOI: 10.1016/j.jad.2020.10.040

Abstract

Understanding the neurobiology of depression and the mechanism of action of therapeutic measures is currently a research priority. We have shown that the expression of the synaptic protein Homer1a correlates with depression-like behavior and its induction is a common mechanism of action of different antidepressant treatments. However, the mechanism of Homer1a regulation is still unknown.
We combined the chronic despair mouse model (CDM) of chronic depression with different antidepressant treatments. Depression-like behavior was characterized by forced swim and tail suspension tests, and via automatic measurement of sucrose preference in IntelliCage. The Homer1 mRNA expression and promoter DNA methylation were analyzed in cortex and peripheral blood by qRT-PCR and pyrosequencing.
CDM mice show decreased Homer1a and Homer1b/c mRNA expression in cortex and blood samples, while chronic treatment with imipramine and fluoxetine or acute ketamine application increases their level only in the cortex. The quantitative analyses of the methylation of 7 CpG sites, located on the Homer1 promoter region containing several CRE binding sites, show a significant increase in DNA methylation in the cortex of CDM mice. In contrast, antidepressant treatments reduce the methylation level.
Homer1 expression and promotor methylation were not analyzed in different blood cell types. Other CpG sites of Homer1 promoter should be investigated in future studies. Our experimental approach does not distinguish between methylation and hydroxymethylation.
We demonstrate that stress-induced depression-like behavior and antidepressant treatments are associated with epigenetic alterations of Homer1 promoter, providing new insights into the mechanism of antidepressant treatment.


Co-administration of imipramine and doxorubicin reduces the survival rate and body weight of mice

A Alhowail, S Chigurupati, R Elgharabawy, M Aldubayan
PMID: 33378049   DOI: 10.26355/eurrev_202012_24202

Abstract

Doxorubicin (DOX) is a chemotherapeutic agent widely used to treat cancers, particularly breast cancer. DOX has side effects, including cardiotoxicity, hepatotoxicity, and nephrotoxicity. Imipramine is an antidepressant that increases the release of neurotransmitters. This study aimed to investigate the effect of co-administration of imipramine and DOX on DOX-induced toxicity.
Forty female mice (10-12-weeks-old, 30-38 g) were divided into four groups (n = 10 per group). The animals in the control group received a single-dose saline injection. The animals in the DOX group received a single dose of DOX (20 mg/kg) by intraperitoneal (i.p.) injection. The animals in the imipramine group received the drug daily in their drinking water (0.13 mg/mL) for 9 days, starting 1 day before the DOX injection received by the DOX group. The animals in the combination group (DOX+imipramine) received a single dose of DOX (20 mg/kg, i.p. injection), and a daily dose of imipramine in their drinking water (0.13 mg/mL) for 9 days starting 1 day before the DOX injection. The animals were observed daily to record mortality, and their body weights were recorded every alternate day.
DOX treatment increased the rate of mortality compared with that for control animals. Imipramine co-administration with DOX increased the rate of mortality significantly (p < 0.05) compared with DOX treatment alone. The mortality rate in both the control and imipramine-treatment groups was zero. DOX co-administered with imipramine resulted in significantly reduced body weight compared with control animals.
The combination of DOX and imipramine reduced the survival rate of female mice, suggesting that imipramine increases the toxic effects of DOX.


A randomized, controlled trial of a β2-agonist in painful polyneuropathy

Mimmi Gillving, Dyveke Demant, Jakob V Holbech, Sandra Sif Gylfadottir, Flemming W Bach, Troels S Jensen, Nanna B Finnerup, Søren H Sindrup
PMID: 33181580   DOI: 10.1097/j.pain.0000000000002140

Abstract

Experimental data have suggested that in neuropathic pain, tricyclic antidepressants may work solely through a β2-agonist action. The aim of this study was to test if the β2-agonist terbutaline relieves painful polyneuropathy. The study was a randomized, double-blind, placebo-controlled and active-controlled, 3-way, cross-over trial among patients with painful polyneuropathy. The treatment periods were of 5 weeks' duration and were preceded by 1 week for washout and 1 week for baseline observations. The patients received terbutaline (5-15 mg), imipramine (30-150 mg), or placebo in a random order. Drug doses depended on age and metabolizer status. The change in total pain recorded from ratings in diaries (numeric rating scale [NRS] 0-10) was the primary outcome, and the change in rating of specific pain symptoms (NRS 0-10), patient global impression of change, and sleep disturbance were secondary outcomes. Forty-seven patients were randomized. The median score for total pain changed from NRS 6.4 to 6.1 from baseline to week 5 on terbutaline with an average effect during the treatment period as compared with placebo of 0.13 (95% confidence interval -0.12 to 0.38, P = 0.32). The median score for total pain on imipramine changed from NRS 6.6 to 4.8 with an average effect as compared with placebo of -1.17 (95% confidence interval -1.42 to -0.92, P < 0.001). Secondary outcomes were also unaltered by terbutaline but improved by imipramine. The β2-agonist terbutaline has no effect in painful polyneuropathy. β2-agonism seems not to be an important mechanism of action of tricyclic antidepressants in neuropathic pain.


Intermittent repeated stress but not ketamine changes mice response to antidepressants

Milene Borsoi, Luis Eduardo D Nunes, Amanda R Barbosa, Mariana S Lima, Isabelle Medeiros, Mariana A Pranke, Camila B Antonio, Stela M K Rates, Gilda A Neves
PMID: 33166638   DOI: 10.1016/j.neulet.2020.135452

Abstract

Discovery of the rapid antidepressant effect of ketamine has been considered one of the most important advances in major depressive disorder treatment. Several studies report a significant benefit to patients that lasts up to 19 days after treatment. However, concerns arise from the long-term use of ketamine, thus a safe and effective strategy for maintaining its antidepressant effect is still necessary. To this end, our work assessed the effects of imipramine and fluoxetine after repeated ketamine treatment in male mice. Ketamine (30 mg/kg/day for 14 days) induced an anti-immobility effect in the forced swimming (FS) paradigm, detected 1 and 3 days after treatment. Seven days after the last ketamine injection, mice received imipramine (20 mg/kg) or fluoxetine (30 mg/kg). Imipramine and fluoxetine did not change mice's immobility time, regardless of the pre-treatment (saline or ketamine). Since both drugs' anti-immobility effect was demonstrated in the classical FS test, we can assume that repeated exposure to intermittent stress inhibited the antidepressant drugs' anti-immobility effects. Moreover, pre-exposure to ketamine did not counteract stress-induced changes in mice response to antidepressants. Since exposure to forced swim and i.p. injections are stressful to rodents, each stressor's contribution to the blunted response to antidepressants was investigated. Our data demonstrated that both stressors (FS and i.p. injections) influenced the reported effect. In summary, our results showed that exposure to intermittent repeated stress inhibited the anti-immobility effect of imipramine and fluoxetine in mice and corroborated findings demonstrating that exposure to stress can blunt patients' response to antidepressants.


Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro

Piotr Chmielarz, Justyna Kuśmierczyk, Katarzyna Rafa-Zabłocka, Katarzyna Chorązka, Marta Kowalska, Grzegorz Satała, Irena Nalepa
PMID: 34062902   DOI: 10.3390/ijms22094817

Abstract

Currently utilized antidepressants have limited effectiveness and frequently incur undesired effects. Most antidepressants are thought to act via the inhibition of monoamine reuptake; however, direct binding to monoaminergic receptors has been proposed to contribute to both their clinical effectiveness and their side effects, or lack thereof. Among the target receptors of antidepressants, α1‑adrenergic receptors (ARs) have been implicated in depression etiology, antidepressant action, and side effects. However, differences in the direct effects of antidepressants on signaling from the three subtypes of α1-ARs, namely, α1A-, α1B- and α1D‑ARs, have been little explored. We utilized cell lines overexpressing α1A-, α1B- or α1D-ARs to investigate the effects of the antidepressants imipramine (IMI), desipramine (DMI), mianserin (MIA), reboxetine (REB), citalopram (CIT) and fluoxetine (FLU) on noradrenaline-induced second messenger generation by those receptors. We found similar orders of inhibition at α1A-AR (IMI < DMI < CIT < MIA < REB) and α1D‑AR (IMI = DMI < CIT < MIA), while the α1B-AR subtype was the least engaged subtype and was inhibited with low potency by three drugs (MIA < IMI = DMI). In contrast to their direct antagonistic effects, prolonged incubation with IMI and DMI increased the maximal response of the α1B-AR subtype, and the CIT of both the α1A- and the α1B-ARs. Our data demonstrate a complex, subtype-specific modulation of α1-ARs by antidepressants of different groups.


Further characterization of the effect of the prototypical antidepressant imipramine on the microstructure of licking for sucrose

Paolo S D'Aquila, Adriana Galistu
PMID: 33449955   DOI: 10.1371/journal.pone.0245559

Abstract

We previously reported that treatment with the prototypical antidepressant imipramine induced a dose-dependent reduction of the ingestion of a 10% sucrose solution, due to reduction of the licking burst number, thus suggesting reduced motivation and/or increased satiation. Importantly, the experimental sessions were performed in an alternate order, either 1-h or 24-h after imipramine administration. The observation that imipramine effect was more pronounced in the "1-h after-treatment" sessions, i.e. at the time of the brain drug Cmax, led us to suggest that it was likely related to brain drug levels at testing time. However, such an experimental design does not allow to rule out the alternative possibility that the observed effect might be due to post-session administration, as previously observed with memantine. To determine whether imipramine-induced decrease of sucrose ingestion could be observed even in absence of post-session administration, we examined the effect of a daily 22 day treatment with imipramine (5, 10 and 20 mg/kg). In the first half of the treatment period all behavioural tests were performed 1-h after administration. In the second half of the treatment period, tests were performed alternatively either 1-h or 24-h after imipramine administration. The results confirm that imipramine reduces sucrose ingestion due to a reduction of the licking burst number. Most importantly, these results demonstrate that this effect does not require imipramine post-session administration, since it was present before the beginning of post-session administrations. This supports the interpretation of the reduction of sucrose ingestion as a consequence of reduced motivation and/or increased satiation. Thus, these findings, taken together with the results of our previous study, might be relevant in explaining the effects of imipramine in models of drug-seeking and in body weight gain reduction in rats, but not in accounting for the antidepressant therapeutic effect. At variance with the results of our previous study, an increase in burst size was present in the first half of the treatment period, which might be interpreted as a prohedonic effect and/or as a compensatory effect.


Neurotrophic Properties of Silexan, an Essential Oil from the Flowers of Lavender-Preclinical Evidence for Antidepressant-Like Properties

Kristina Friedland, Giacomo Silani, Anita Schuwald, Carola Stockburger, Egon Koch, Michael Nöldner, Walter E Müller
PMID: 33254260   DOI: 10.1055/a-1293-8585

Abstract

Silexan, a special essential oil from flowering tops of lavandula angustifolia, is used to treat subsyndromal anxiety disorders. In a recent clinical trial, Silexan also showed antidepressant effects in patients suffering from mixed anxiety-depression (ICD-10 F41.2). Since preclinical data explaining antidepressant properties of Silexan are missing, we decided to investigate if Silexan also shows antidepressant-like effects in vitro as well as in vivo models.
We used the forced swimming test (FST) in rats as a simple behavioral test indicative of antidepressant activity in vivo. As environmental events and other risk factors contribute to depression through converging molecular and cellular mechanisms that disrupt neuronal function and morphology-resulting in dysfunction of the circuitry that is essential for mood regulation and cognitive function-we investigated the neurotrophic properties of Silexan in neuronal cell lines and primary hippocampal neurons.
The antidepressant activity of Silexan (30 mg/kg BW) in the FST was comparable to the tricyclic antidepressant imipramine (20 mg/kg BW) after 9-day treatment. Silexan triggered neurite outgrowth and synaptogenesis in 2 different neuronal cell models and led to a significant increase in synaptogenesis in primary hippocampal neurons. Silexan led to a significant phosphorylation of protein kinase A and subsequent CREB phosphorylation.
Taken together, Silexan demonstrates antidepressant-like effects in cellular as well as animal models for antidepressant activity. Therefore, our data provides preclinical evidence for the clinical antidepressant effects of Silexan in patients with mixed depression and anxiety.


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